molecular formula C25H20N4Na2O9S3 B15555718 C.I. Direct Yellow 27

C.I. Direct Yellow 27

Cat. No.: B15555718
M. Wt: 662.6 g/mol
InChI Key: WLDNGJFRVWQASY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

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Properties

Molecular Formula

C25H20N4Na2O9S3

Molecular Weight

662.6 g/mol

IUPAC Name

disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

WLDNGJFRVWQASY-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Photophysical Characteristics of Direct Yellow 27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 27 is a mono-azo dye recognized for its utility in various scientific applications, ranging from traditional dyeing processes to its use as a fluorescent probe in biological studies.[1][2] A thorough understanding of its photophysical properties is paramount for its effective application, particularly in sensitive research areas such as drug development and cellular imaging. This guide provides an in-depth overview of the core photophysical characteristics of Direct Yellow 27, detailed experimental protocols for their measurement, and an examination of its interaction with bovine serum albumin (BSA), a key protein in drug interaction studies.

Core Photophysical Properties

The interaction of Direct Yellow 27 with light is characterized by its absorption and emission of photons, governed by its molecular structure. Key photophysical parameters include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are often solvent-dependent, exhibiting changes in different chemical environments.[3][4]

Data Presentation

The quantitative photophysical data for Direct Yellow 27 are summarized in the tables below for clarity and comparative analysis.

Table 1: Absorption and Emission Spectral Characteristics of Direct Yellow 27 in Various Solvents

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
Water~393[5][6]355.84[4]68.84[4]
MethanolNot specifiedNot specifiedNot specified
DMSONot specifiedNot specifiedNot specified
DMFNot specifiedNot specifiedNot specified
FormamideNot specifiedNot specifiedNot specified

Note: The absorption spectrum of Direct Yellow 27 can be influenced by the solvent polarity, with studies indicating a positive solvatochromic shift.[3] One source reports an absorbance peak at 227 nm.[7] Another indicates an absorption maximum at 393 nm.[5][6][8] A study also observed absorption bands at 227 nm, 275 nm, and 443 nm.[3][9]

Table 2: Fluorescence Lifetime and Quantum Yield of Direct Yellow 27 in Various Solvents

SolventFluorescence Lifetime (τ) (ns)Fluorescence Quantum Yield (Φ_f)
Water6.8 (at 100 µM)[4]0.41[4]
DMSO12.18 (at 100 µM)[4]0.70
MethanolNot specified0.41

Note: Despite the presence of an azo group, which can sometimes quench fluorescence, Direct Yellow 27 is fluorescent, albeit with low emission intensity in some cases.[3]

Experimental Protocols

Accurate determination of the photophysical characteristics of Direct Yellow 27 relies on precise experimental methodologies. The following sections detail the protocols for key experimental techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_max) of Direct Yellow 27.

Materials:

  • Direct Yellow 27 powder

  • Solvent of choice (e.g., ultrapure water, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Direct Yellow 27 of a known concentration (e.g., 1 mM) by accurately weighing the dye powder and dissolving it in a specific volume of the chosen solvent.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance at λ_max is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of 10⁻⁴ M has been suggested as optimal for spectroscopic investigation.[3][9]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the Direct Yellow 27 working solution, then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) from the recorded spectrum.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em) of Direct Yellow 27.

Materials:

  • Direct Yellow 27 solution (prepared as in UV-Vis spectroscopy)

  • Fluorescence spectrometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Setup: Turn on the fluorescence spectrometer and allow the excitation lamp to stabilize. Set the excitation wavelength (λ_ex) to the λ_max determined from the UV-Vis absorption spectrum.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to account for any background fluorescence and Raman scattering.

  • Sample Measurement: Place the cuvette containing the Direct Yellow 27 solution in the spectrometer. Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., λ_ex + 20 nm to 800 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of Direct Yellow 27 relative to a standard of known quantum yield.

Materials:

  • Direct Yellow 27 solution

  • Standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

Procedure:

  • Absorbance Matching: Prepare solutions of both Direct Yellow 27 and the standard fluorophore with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects. The absorbance of the sample and standard solutions should be closely matched at the same excitation wavelength.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the Direct Yellow 27 solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_standard).

    • Measure the absorbance of both solutions at the excitation wavelength (Abs_sample and Abs_standard).

    • Measure the refractive index of the solvents used for the sample (η_sample) and the standard (η_standard).

    • Calculate the quantum yield of Direct Yellow 27 (Φ_f_sample) using the following equation:

      Φ_f_sample = Φ_f_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (η_sample² / η_standard²)

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of Direct Yellow 27.

Materials:

  • Direct Yellow 27 solution

  • TCSPC system (pulsed light source, sample holder, fast photodetector, timing electronics)

Procedure:

  • Instrument Setup: Set up the TCSPC system with a pulsed light source (e.g., a picosecond laser diode) at the excitation wavelength of Direct Yellow 27.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

  • Sample Measurement: Replace the scattering solution with the Direct Yellow 27 solution and collect the fluorescence decay data.

  • Data Analysis: Deconvolute the instrument response from the measured fluorescence decay to obtain the true fluorescence decay curve. Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

Interaction with Bovine Serum Albumin (BSA)

The study of interactions between dyes and proteins like BSA is crucial in drug development to understand the binding and transport of molecules in the bloodstream. Direct Yellow 27 has been shown to interact with BSA, leading to fluorescence quenching.

Key Findings from Literature:

  • The interaction between Direct Yellow 27 and BSA results in the formation of a complex.

  • This interaction leads to fluorescence quenching of BSA, which follows a static quenching mechanism.

  • The binding can induce conformational changes in the secondary structure of BSA.

Experimental Protocol: Investigating Dye-Protein Interaction

Objective: To characterize the interaction between Direct Yellow 27 and BSA using fluorescence quenching.

Materials:

  • Direct Yellow 27 solution

  • Bovine Serum Albumin (BSA) solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorescence spectrometer

Procedure:

  • Sample Preparation: Prepare a series of solutions with a fixed concentration of BSA and varying concentrations of Direct Yellow 27.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution, exciting the tryptophan residues of BSA (typically around 295 nm) to monitor the protein's intrinsic fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity of BSA at its emission maximum as a function of the Direct Yellow 27 concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and mechanism (static vs. dynamic).

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement prep_stock Prepare Stock Solution of Direct Yellow 27 prep_working Prepare Working Solutions (for UV-Vis & Fluorescence) prep_stock->prep_working uv_vis Measure UV-Vis Absorption Spectrum prep_working->uv_vis fluor_spec Measure Fluorescence Emission Spectrum prep_working->fluor_spec qy_measure Measure Fluorescence of Sample and Standard prep_working->qy_measure lt_measure Measure Fluorescence Decay (TCSPC) prep_working->lt_measure det_lambda_max Determine λ_max uv_vis->det_lambda_max det_lambda_max->fluor_spec det_lambda_em Determine λ_em fluor_spec->det_lambda_em qy_calc Calculate Quantum Yield (Φ_f) qy_measure->qy_calc lt_calc Calculate Lifetime (τ) lt_measure->lt_calc

Caption: Workflow for the comprehensive photophysical characterization of Direct Yellow 27.

Logical Relationship for BSA Interaction Study

bsa_interaction DY27 Direct Yellow 27 Complex DY27-BSA Complex DY27->Complex BSA Bovine Serum Albumin BSA->Complex Quenching Fluorescence Quenching of BSA Complex->Quenching Conformation Conformational Change in BSA Complex->Conformation

Caption: Logical relationship illustrating the interaction of Direct Yellow 27 with BSA.

References

C.I. Direct Yellow 27: An In-depth Technical Guide to its Mechanism of Action in Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Yellow 27 is a water-soluble anionic monoazo dye belonging to the direct dye class.[1][2] Its molecular structure, characterized by a planar arrangement and the presence of sulfonate groups, facilitates its direct binding to various substrates without the need for a mordant.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in staining, with a primary focus on its interactions with cellulosic and protein-based fibers. The guide details the underlying physicochemical principles, summarizes key quantitative data, and provides adaptable experimental protocols for the characterization of its staining properties.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to comprehending its staining mechanism.

PropertyValueReference
C.I. Name Direct Yellow 27[2]
C.I. Number 13950[2]
CAS Number 10190-68-8[2]
Molecular Formula C₂₅H₂₀N₄Na₂O₉S₃[2]
Molecular Weight 662.63 g/mol [2]
Molecular Structure Single azo class[2]
Appearance Yellow powder[2]
Solubility Soluble in water (lemon yellow solution), ethanol, and cellosolve. Slightly soluble in benzene (B151609) and carbon tetrachloride. Insoluble in other organic solvents.[2]
λmax ~397 nm in water

Mechanism of Action in Staining

The staining mechanism of this compound varies depending on the chemical nature of the substrate. The primary applications involve the staining of cellulosic fibers (e.g., cotton, viscose) and protein fibers (e.g., wool, silk).

Staining of Cellulosic Fibers

The interaction between this compound and cellulosic fibers is a complex process governed by several intermolecular forces and environmental factors. The overall mechanism can be described in three main stages: adsorption, diffusion, and fixation.

  • Adsorption: In aqueous solution, both the this compound molecule, with its sulfonate groups (-SO₃⁻), and the cellulose (B213188) fibers carry a negative surface charge. This creates an electrostatic repulsion that hinders the initial approach of the dye to the fiber. To overcome this, an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is added to the dyebath. The cations (Na⁺) from the electrolyte neutralize the negative charge on the cellulose surface, reducing the electrostatic barrier and allowing the dye anions to approach the fiber.

  • Diffusion: Once the dye molecules are in close proximity to the fiber surface, they begin to diffuse into the amorphous regions of the cellulose structure. This process is driven by the concentration gradient between the dyebath and the fiber interior. The rate of diffusion is influenced by temperature, with higher temperatures generally increasing the kinetic energy of the dye molecules and facilitating their movement into the fiber.

  • Fixation: The dye molecules are held within the cellulose structure primarily through a combination of hydrogen bonding and van der Waals forces . The planar structure of the this compound molecule allows for close association with the linear cellulose polymer chains, maximizing the effect of these short-range intermolecular forces. The presence of hydroxyl (-OH) groups on the cellulose backbone and various functional groups on the dye molecule provide ample opportunities for hydrogen bond formation.

cluster_solution Aqueous Solution cluster_fiber Fiber Interior (Amorphous Region) Dye Anion Direct Yellow 27 (Anionic) Repulsion Electrostatic Repulsion Dye Anion->Repulsion Bound Dye Adsorbed & Diffused Direct Yellow 27 Dye Anion->Bound Dye Adsorption & Diffusion Cellulose Cellulose Fiber (Anionic Surface) Cellulose->Repulsion Electrolyte Electrolyte (Na+) Electrolyte->Cellulose Neutralizes Surface Charge H_Bond Hydrogen Bonding Bound Dye->H_Bond VdW van der Waals Forces Bound Dye->VdW Cellulose Polymer Cellulose Polymer Chain Cellulose Polymer->H_Bond Cellulose Polymer->VdW cluster_acidic_solution Acidic Dyebath (Low pH) cluster_fiber_interaction Dye-Fiber Interaction Dye_Anion Direct Yellow 27 (Anionic) Ionic_Bond Ionic Bonding (Primary Mechanism) Dye_Anion->Ionic_Bond H_Bonding Hydrogen Bonding Dye_Anion->H_Bonding VdW_Forces van der Waals Forces Dye_Anion->VdW_Forces Protein_Fiber Protein Fiber (Protonated Amino Groups, -NH₃⁺) Protein_Fiber->Ionic_Bond Protein_Fiber->H_Bonding Protein_Fiber->VdW_Forces cluster_prep Preparation cluster_exp Adsorption Experiment cluster_analysis Analysis cluster_data Data Analysis Dye_Solns Prepare Dye Solutions (Varying Concentrations) Mix Mix Dye Solution, Substrate, Electrolyte, and Adjust pH Dye_Solns->Mix Substrate_Prep Weigh Substrate Substrate_Prep->Mix Equilibrate Equilibrate at Constant Temperature with Shaking Mix->Equilibrate Separate Separate Substrate (Centrifuge/Filter) Equilibrate->Separate Measure_Abs Measure Absorbance of Supernatant (UV-Vis) Separate->Measure_Abs Calc_Conc Calculate Equilibrium Concentration (Ce) Measure_Abs->Calc_Conc Calc_Adsorbed Calculate Adsorbed Dye (qe) Calc_Conc->Calc_Adsorbed Plot_Isotherm Plot Adsorption Isotherm (qe vs. Ce) Calc_Adsorbed->Plot_Isotherm Fit_Models Fit Langmuir and Freundlich Models Plot_Isotherm->Fit_Models

References

C.I. Direct Yellow 27: A Technical Guide to its Solubility and Stability in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of C.I. Direct Yellow 27 (CAS RN 10190-68-8), a monoazo dye. Understanding these properties is critical for its application in various fields, including biological research and diagnostics. This document summarizes available data, outlines detailed experimental protocols for quantitative analysis, and presents a logical workflow for assessing these key parameters.

Core Properties of this compound

PropertyDescription
C.I. Name Direct Yellow 27
C.I. Number 13950
CAS Registry Number 10190-68-8
Molecular Formula C₂₅H₂₀N₄Na₂O₉S₃
Molecular Weight 662.62 g/mol [1]
Appearance Yellow powder[2]
λmax 393 nm[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound in Different Solvents

SolventSolubilityAppearance of Solution
WaterSoluble[2]Lemon Yellow[2]
EthanolSoluble[2]-
BenzeneSlightly Soluble[2]Orange[2]
Carbon TetrachlorideSlightly Soluble[2]Orange[2]
Other Organic SolventsInsoluble[2]-

Note: "Soluble" and "slightly soluble" are qualitative terms. For precise applications, quantitative determination is recommended using the protocols outlined below.

Stability Profile

The stability of this compound is influenced by factors such as pH, light exposure, and the presence of oxidizing or reducing agents.

pH Stability:

  • In strong sulfuric acid, the dye appears golden brown, which becomes shallow upon dilution.[2]

  • In a nitric acid solution, it appears as a colorful yellow.[2]

  • In strong hydrochloric acid, it is partially dissolved and appears as a golden light orange, with a golden precipitation forming upon the addition of strong hydrochloric acid to the dye solution.[2]

  • The addition of a thick sodium hydroxide (B78521) solution results in a gold-orange precipitation.[2]

Photostability: Studies have shown that this compound can be degraded under UV and solar irradiation. The degradation process can be enhanced by the presence of a photocatalyst such as N-Doped TiO₂.[3] One study demonstrated that with a 10-watt UV light (λ=365 nm), the degradation was 8.72% without a catalyst and increased to 52.86% with the addition of 10 mg of N-Doped TiO₂.[3] Solar irradiation was found to be more effective than UV light in the degradation process.[3]

Experimental Protocols

To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Quantitative Solubility Determination

Objective: To determine the precise solubility of this compound in various solvents (e.g., water, ethanol, DMSO) in mg/mL.

Materials:

  • This compound powder

  • Selected solvents (e.g., deionized water, absolute ethanol, dimethyl sulfoxide)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the λmax of this compound (393 nm) using the UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Saturation Experiment:

    • Add an excess amount of this compound powder to a known volume of each solvent in a series of vials.

    • Agitate the vials vigorously using a vortex mixer for a set period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • Centrifuge the saturated solutions to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at 393 nm.

  • Calculation of Solubility:

    • Use the absorbance value and the equation from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in that solvent.

Protocol 2: Stability Assessment (Photodegradation)

Objective: To quantify the degradation kinetics of this compound under specific light conditions.

Materials:

  • This compound solution of known concentration

  • UV lamp with a specific wavelength (e.g., 365 nm) or a solar simulator

  • Quartz cuvettes or a photoreactor

  • UV-Vis spectrophotometer

  • pH meter

  • Temperature controller

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant solvent (e.g., water) at a known initial concentration (C₀).

    • Adjust the pH of the solution to the desired value.

  • Irradiation:

    • Place the solution in a quartz cuvette or photoreactor.

    • Expose the solution to the light source at a controlled temperature.

  • Data Collection:

    • At regular time intervals (t), withdraw an aliquot of the solution.

    • Measure the absorbance of the aliquot at 393 nm using a UV-Vis spectrophotometer.

  • Analysis:

    • Calculate the concentration of the dye at each time point (Cₜ) using the Beer-Lambert law and the initial calibration curve.

    • Plot the concentration of the dye as a function of time.

    • To determine the degradation kinetics, plot ln(C₀/Cₜ) versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the rate constant (k).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Photodegradation) prep_standards_sol Prepare Standard Solutions gen_cal_curve Generate Calibration Curve prep_standards_sol->gen_cal_curve analysis_sol UV-Vis Analysis gen_cal_curve->analysis_sol sat_exp Saturation Experiment sat_exp->analysis_sol calc_sol Calculate Solubility analysis_sol->calc_sol end_sol End Solubility calc_sol->end_sol prep_sample_stab Prepare Dye Solution irradiate Irradiate Sample prep_sample_stab->irradiate collect_data Collect Aliquots at Time Intervals irradiate->collect_data analysis_stab UV-Vis Analysis collect_data->analysis_stab calc_kinetics Calculate Degradation Kinetics analysis_stab->calc_kinetics end_stab End Stability calc_kinetics->end_stab start Start start->prep_standards_sol start->prep_sample_stab

Caption: Experimental workflow for determining the solubility and stability of this compound.

References

C.I. Direct Yellow 27 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of C.I. Direct Yellow 27, a versatile synthetic dye with applications in both industrial and research settings. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, known biological interactions, and representative experimental protocols.

Core Properties of this compound

This compound, also known by its Colour Index number 13950, is a monoazo direct dye.[1] Direct dyes are characterized by their ability to bind directly to cellulosic fibers. The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 10190-68-8[1][2]
Molecular Formula C25H20N4Na2O9S3[1][2]
Molecular Weight 662.62 g/mol [3]
Appearance Yellow powder[2]
λmax 393 nm
Extinction Coefficient (ε) 53000-57000 at 224-230 nm in water at 0.02 g/L
Solubility Soluble in water and ethanol.[1][2] Insoluble in many organic solvents.[2][1][2]

Biological Interactions and Toxicology

While this compound is primarily used in the textile industry, it also finds applications in biological research, including diagnostic assays, hematology, and histology. Dyes are crucial tools in biological experiments for observing cellular structures, tracking biomolecules, and evaluating cell functions.[2]

A key area of research for dyes intended for biological use is their interaction with proteins. One study investigated the interaction between Direct Yellow 27 and bovine serum albumin (BSA), a common model protein. The study found that the dye quenches the intrinsic fluorescence of BSA, indicating a binding interaction. The primary binding and quenching parameters are detailed below.

ParameterValueDescriptionReference(s)
Binding Constant (Ka) 1.19 × 105 M-1Represents the affinity of Direct Yellow 27 for BSA.[4]
Quenching Constant (Ksv) 7.25 × 104 M-1Indicates the efficiency of the quenching process.[4]
Quenching Mechanism StaticThe fluorescence quenching is due to the formation of a non-fluorescent complex between the dye and BSA.[4]

The study also revealed that the binding of Direct Yellow 27 induces conformational changes in the secondary structure of BSA.[4]

Toxicology Profile: Specific toxicological data for this compound is not extensively documented in the provided search results. However, as an azo dye, it belongs to a class of compounds that can be metabolized to aromatic amines, some of which are known to be carcinogenic. For instance, benzidine-based dyes have been shown to be converted to the toxic compound benzidine (B372746) in vivo.[5] It is important to handle this compound with appropriate safety precautions, including the use of personal protective equipment to avoid inhalation and skin contact.

Experimental Protocols

Protocol: General Procedure for Dyeing with a Direct Dye

This protocol is adapted from a standard procedure for a different direct yellow dye and can be considered a representative workflow.

  • Preparation of Dye Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the dye in distilled water to prepare a stock solution of a known concentration (e.g., 1 g/L).

  • Dye Bath Preparation:

    • In a beaker, prepare the dyebath with the desired volume of the dye stock solution.

    • Add an electrolyte, such as sodium chloride (NaCl) (e.g., 10 g/L), to the dyebath.

    • Add distilled water to achieve the desired final volume and liquor ratio (e.g., 1:30).

  • Dyeing Process:

    • Introduce the substrate (e.g., cotton fabric) into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to the target dyeing temperature (e.g., 70°C) at a controlled rate (e.g., 2°C/minute).

    • Maintain the dyeing process at this temperature for a specified duration (e.g., 60 minutes) with continuous agitation.

  • After-treatment:

    • Cool the dyebath to room temperature.

    • Remove the dyed substrate and rinse it thoroughly with cold water.

    • Perform a soaping treatment to remove any unfixed dye. This can be done by washing with a solution containing a non-ionic detergent (e.g., 2 g/L) at 60°C for 15 minutes.

    • Rinse the substrate again with hot and then cold water.

    • Remove excess water and allow the substrate to air-dry.

Visualizations

The following diagrams illustrate the molecular interaction of this compound with a model protein and a generalized experimental workflow.

G cluster_0 Molecular Interaction of this compound with Bovine Serum Albumin (BSA) DY27 This compound Complex DY27-BSA Complex (Non-fluorescent) DY27->Complex Binding (Ka = 1.19 x 10^5 M^-1) BSA Bovine Serum Albumin (BSA) (Intrinsic Fluorescence) BSA->Complex Static Quenching Complex->BSA Conformational Change in BSA

Caption: Interaction of this compound with BSA.

G cluster_1 Generalized Experimental Workflow for Dyeing A 1. Stock Solution Preparation (Dye + Distilled Water) B 2. Dye Bath Preparation (Stock Solution + Electrolyte + Water) A->B C 3. Dyeing Process (Substrate Addition, Heating, Incubation) B->C D 4. After-treatment (Rinsing, Soaping, Drying) C->D E 5. Analysis (e.g., Color Strength, Fastness) D->E

Caption: A generalized workflow for dyeing applications.

References

Spectroscopic Profile of Direct Yellow 27: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of the mono-azo dye, Direct Yellow 27 (C.I. 13950). The document details its photophysical properties, summarizes quantitative spectral data, and outlines standardized experimental protocols for spectral analysis. This information is critical for applications in diagnostics, histology, and potentially as a fluorescent probe in various research contexts.

Core Properties of Direct Yellow 27

Direct Yellow 27 (CAS RN: 10190-68-8) is a water-soluble powder with the molecular formula C₂₅H₂₀N₄Na₂O₉S₃ and a molecular weight of 662.63 g/mol .[1][2] Its chemical structure consists of a single azo group (–N=N–), which is the primary chromophore responsible for its color and spectroscopic properties.[1] The dye is known for its good light fastness and its ability to bind directly to cellulose (B213188) fibers.

Absorption and Emission Spectra

The spectroscopic behavior of Direct Yellow 27 is characterized by multiple absorption bands in the ultraviolet (UV) and visible regions. The primary absorption in the visible range gives the dye its characteristic yellow color. The dye also exhibits fluorescence, although the intensity of its emission can be low and is highly dependent on the solvent environment.[3]

Quantitative Spectroscopic Data

The absorption and emission maxima of Direct Yellow 27 are influenced by the solvent's polarity and proticity. A summary of reported spectral data in various solvents is presented below.

SolventAbsorption λmax (nm)Emission λem (nm)Stokes Shift (nm)Reference
Water224-230, 287, 393, 397343, 355.84, 463, 53068.84[4][5][6]
Methanol---[3]
DMSO---[3][5]
Various Polar Solvents408-513--[3]
General227, 275, 443532 (excited at 440 nm)89[3]

Note: The variability in reported values can be attributed to differences in experimental conditions such as dye concentration, pH, and instrumentation.

In aqueous solutions, absorption peaks are observed around 287 nm and 397 nm, which are attributed to π←π and π←n transitions, respectively.[6] Another source reports a λmax of 393 nm in water.[4][7] The molar extinction coefficient (ε) in water at a concentration of 0.02 g/L has been reported to be in the range of 53,000-57,000 at 224-230 nm.[4]

Studies have shown that Direct Yellow 27 can exhibit solvatochromism, where the absorption and emission wavelengths shift with changes in solvent polarity.[3] For instance, the absorption spectra in different polar solvents were observed in the range of 408-513 nm.[3] The dye is also fluorescent, with reported emission peaks at 343 nm, 463 nm, and 530 nm in aqueous solutions at a concentration of 10⁻⁴ M.[6] Another study in water reported a prominent emission peak at 355.84 nm.[5] When excited at 440 nm, an emission peak at 532 nm was observed, resulting in a significant Stokes shift of 89 nm.[3]

Experimental Protocols

The following are detailed methodologies for determining the absorption and emission spectra of Direct Yellow 27.

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of Direct Yellow 27 for spectroscopic analysis.

Materials:

  • Direct Yellow 27 powder

  • Spectroscopy-grade solvents (e.g., deionized water, methanol, DMSO)

  • Volumetric flasks (various sizes)

  • Analytical balance

  • Pipettes

Procedure:

  • Prepare a stock solution (e.g., 1 mM): Accurately weigh the required amount of Direct Yellow 27 powder and dissolve it in a known volume of the chosen solvent in a volumetric flask. Ensure complete dissolution.

  • Prepare working solutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 µM to 100 µM).[5] For absorption measurements, the concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.[8]

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) of maximum absorbance (λmax) of Direct Yellow 27.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Warm-up and Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[9] Calibrate the instrument using a blank solution (the pure solvent used to prepare the dye solutions).[10]

  • Sample Measurement: a. Rinse a quartz cuvette with the blank solution and then fill it approximately ¾ full. Place it in the reference holder of the spectrophotometer. b. Rinse a second quartz cuvette with a small amount of the dye working solution before filling it ¾ full. Place it in the sample holder. c. Set the spectrophotometer to scan a wavelength range appropriate for Direct Yellow 27 (e.g., 200-700 nm). d. Initiate the scan to record the absorption spectrum. e. Identify the wavelength(s) of maximum absorbance (λmax).

Measurement of Emission Spectrum

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of Direct Yellow 27.

Instrumentation:

  • Spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length, transparent on all four sides)

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima (λmax) of the dye determined from the absorption spectrum.

  • Blank Measurement: Fill a fluorescence cuvette with the blank solvent and run an emission scan to check for any background fluorescence.

  • Sample Measurement: a. Rinse and fill a fluorescence cuvette with the dye working solution. b. Place the cuvette in the sample holder of the spectrofluorometer. c. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission region (e.g., if exciting at 397 nm, scan from 410 nm to 700 nm). d. Set the excitation and emission slit widths (e.g., 5 nm or 10 nm).[9] e. Initiate the scan to record the emission spectrum. f. Identify the wavelength of maximum fluorescence emission (λem).

  • Stokes Shift Calculation: Calculate the Stokes shift by subtracting the wavelength of maximum absorption from the wavelength of maximum emission (Stokes Shift = λem - λmax).

Experimental Workflow and Signaling Pathways

The logical flow of the experimental procedures for determining the spectroscopic properties of Direct Yellow 27 can be visualized as follows:

experimental_workflow cluster_prep Solution Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_analysis Data Analysis start Weigh Direct Yellow 27 Powder stock Prepare Stock Solution (e.g., 1 mM) start->stock working Prepare Working Solutions (Serial Dilution) stock->working abs_setup Setup UV-Vis Spectrophotometer working->abs_setup em_setup Setup Spectrofluorometer working->em_setup abs_blank Measure Blank Spectrum abs_setup->abs_blank abs_sample Measure Sample Absorption Spectrum abs_blank->abs_sample abs_result Determine λmax abs_sample->abs_result abs_result->em_setup Set Excitation Wavelength stokes Calculate Stokes Shift abs_result->stokes em_blank Measure Blank Spectrum em_setup->em_blank em_sample Measure Sample Emission Spectrum em_blank->em_sample em_result Determine λem em_sample->em_result em_result->stokes

Caption: Experimental workflow for spectroscopic analysis of Direct Yellow 27.

References

Photophysical Properties of C.I. Direct Yellow 27: A Technical Overview of Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 27 (C.I. 13950) is a mono-azo dye known for its applications in various industrial and scientific fields, including as a colorant for cellulosic fibers and potentially in dye-sensitized solar cells.[1][2][3] This technical guide provides an in-depth analysis of its core photophysical properties, specifically its fluorescence quantum yield and lifetime, crucial parameters for applications in fluorescence imaging, sensing, and materials science.

Quantitative Photophysical Data

The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) of C.I. Direct Yellow 27 are highly dependent on the solvent environment. A comprehensive study by Bisht et al. investigated these properties in various polar protic and aprotic solvents.[3] The key quantitative findings are summarized below.

Table 1: Fluorescence Quantum Yield (Φf) of this compound in Various Solvents [3]

SolventQuantum Yield (Φf)
DMSO0.70
Water0.41
Methanol (B129727)0.41

Note: The decrease in quantum yield from DMSO to methanol and water was noted in the study.[3]

Table 2: Fluorescence Lifetime (τ) of this compound at Different Concentrations and Solvents [3]

SolventConcentrationLifetime (ns)
Water100 µM6.8
DMSO100 µM12.18
DMF10 µM7.21
DMF100 µM8.35
Formamide10 µM6.94
Formamide100 µM7.58
Methanol10 µM6.87
Methanol100 µM7.14

Experimental Protocols

The determination of the quantum yield and fluorescence lifetime of this compound involves a series of spectroscopic techniques. The methodologies outlined below are based on the research conducted by Bisht et al.[3]

1. Sample Preparation:

  • Materials: Analytical grade Direct Yellow 27 (CAS 10190-68-8) and spectroscopic grade solvents (e.g., Water, DMSO, DMF, Formamide, Methanol) were used as received.[3] Double-distilled water was utilized for all aqueous experiments.[3]

  • Concentrations: Stock solutions of the dye were prepared and diluted to the desired experimental concentrations, typically in the range of 10 µM to 100 µM.[3]

2. UV-Visible Absorption Spectroscopy:

  • Objective: To determine the absorption maxima (λ_max) of the dye in different solvents, which is necessary for selecting the appropriate excitation wavelength for fluorescence measurements.

  • Instrumentation: A standard UV-Visible spectrophotometer is used.

  • Procedure:

    • The spectrophotometer is calibrated using the respective solvent as a blank.

    • Absorption spectra of the Direct Yellow 27 solutions are recorded over a relevant wavelength range (e.g., 250-550 nm).[4]

    • The wavelengths of maximum absorbance are identified. For Direct Yellow 27 in water, significant absorption peaks are observed at approximately 287 nm and 397 nm.[3][4]

3. Steady-State Fluorescence Spectroscopy:

  • Objective: To measure the fluorescence emission spectra and intensity, which are required for the calculation of the relative quantum yield.

  • Instrumentation: A fluorescence spectrophotometer (fluorometer).

  • Procedure:

    • The dye solution is placed in a quartz cuvette.

    • The sample is excited at a wavelength where it absorbs light, typically near its absorption maximum (e.g., 290 nm or 299 nm).[3]

    • The fluorescence emission spectrum is recorded. In water, a prominent emission peak is observed at 355.84 nm.[3]

    • Quantum Yield Calculation: The fluorescence quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used: Φ_f(sample) = Φ_f(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • Φ_f is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

4. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime):

  • Objective: To measure the decay of fluorescence intensity over time after excitation by a short pulse of light.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is a common technique. This setup includes a pulsed light source (e.g., a light-emitting diode (LED) at ~284 nm) and a sensitive, high-speed detector.[3]

  • Procedure:

    • The sample is excited with a short pulse of light from the source.

    • The arrival times of individual fluorescence photons are detected and recorded relative to the excitation pulse.

    • A histogram of photon arrival times is built up over many excitation cycles, representing the fluorescence decay profile.

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s) (τ). The decay is often analyzed using specialized software.[3] For a multi-exponential decay, the function is: F(t) = Σ α_i * exp(-t/τ_i) Where F(t) is the fluorescence intensity at time t, α_i is the fractional contribution of the component with lifetime τ_i.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the photophysical properties of a fluorescent dye like this compound.

experimental_workflow start_end start_end process process decision decision data data analysis analysis start Start: Prepare Dye Solutions (e.g., 10 µM & 100 µM in various solvents) abs_spec Measure UV-Vis Absorption Spectrum start->abs_spec det_lambda_max Determine Absorbance Maximum (λmax) abs_spec->det_lambda_max fluor_spec Measure Steady-State Fluorescence Emission Spectrum (Excitation at λmax) det_lambda_max->fluor_spec Select Excitation Wavelength trfs_spec Measure Time-Resolved Fluorescence Decay (TCSPC) det_lambda_max->trfs_spec Select Excitation Wavelength calc_qy Calculate Relative Quantum Yield (Φf) (vs. Standard) fluor_spec->calc_qy qy_data Quantum Yield Data calc_qy->qy_data end End: Report Photophysical Properties qy_data->end fit_decay Fit Decay Curve (Exponential Model) trfs_spec->fit_decay lifetime_data Fluorescence Lifetime Data (τ) fit_decay->lifetime_data lifetime_data->end

Caption: Experimental workflow for determining fluorescence quantum yield and lifetime.

References

In-Depth Technical Guide: Probing the Interaction of C.I. Direct Yellow 27 with Bovine Serum albumin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular interaction between the azo dye C.I. Direct Yellow 27 (DY-27) and the model protein, bovine serum albumin (BSA). The binding mechanism, quantitative parameters, and conformational changes are detailed, supported by experimental methodologies. This information is critical for understanding the toxicological profile of such dyes and serves as a model for studying drug-protein interactions.

Quantitative Analysis of the DY-27-BSA Interaction

The interaction between this compound and bovine serum albumin has been characterized by several key quantitative parameters, indicating a spontaneous and stable complex formation. These findings are summarized in the table below.[1][2]

ParameterValueSignificance
Binding Constant (Ka) 1.19 x 105 M-1Indicates a strong binding affinity between DY-27 and BSA.[1][2]
Stern-Volmer Quenching Constant (Ksv) 7.25 x 104 M-1Quantifies the efficiency of fluorescence quenching of BSA by DY-27.[1][2]
Binding Stoichiometry (n) ~1Suggests a 1:1 binding ratio between DY-27 and BSA.
Gibbs Free Energy (ΔG) -28.96 kJ mol-1The negative value confirms that the binding process is spontaneous.[1][2]
BSA Fluorescence Lifetime (τ) Unchanged (τ0 ≈ 6.04 ns, τ ≈ 5.99 ns)The near-constant lifetime of BSA in the presence of the dye indicates a static quenching mechanism.[1][2]

Binding Mechanism and Conformational Changes

The interaction between DY-27 and BSA is characterized by a static quenching mechanism .[1][2] This is evidenced by the formation of a ground-state complex between the dye and the protein, which is non-fluorescent. The fluorescence lifetime of BSA remains nearly constant in the presence of DY-27, further supporting this mechanism over dynamic (collisional) quenching.[1][2]

Spectroscopic analysis, particularly far-UV circular dichroism, has revealed that the binding of DY-27 induces conformational changes in the secondary structure of BSA .[1][2] This alteration in the protein's structure upon complex formation is a critical aspect of understanding the biological implications of this interaction.

Experimental Protocols

The characterization of the DY-27-BSA interaction relies on a suite of spectroscopic techniques. Below are detailed methodologies representative of such studies.

Materials and Reagents
  • Bovine Serum Albumin (BSA): Lyophilized powder, >98% purity. A stock solution (e.g., 1.0 x 10-4 M) is prepared in the desired buffer.

  • This compound (DY-27): Analytical grade. A stock solution (e.g., 1.0 x 10-3 M) is prepared in the same buffer.

  • Buffer Solution: Phosphate buffered saline (PBS), pH 7.4, is commonly used to mimic physiological conditions.

Fluorescence Spectroscopy (Quenching Studies)

This technique is used to determine the binding constant and quenching mechanism.

Protocol:

  • Prepare a series of solutions with a fixed concentration of BSA (e.g., 5 µM) and varying concentrations of DY-27 (e.g., 0 to 50 µM).

  • Incubate the solutions at a constant temperature (e.g., 298 K) for a sufficient time to ensure equilibrium is reached.

  • Set the fluorescence spectrophotometer with an excitation wavelength of 280 nm (to selectively excite tryptophan residues in BSA).

  • Record the fluorescence emission spectra in the range of 300-450 nm.

  • Correct the fluorescence intensity for the inner filter effect.

  • Analyze the data using the Stern-Volmer equation to determine the quenching constant and mechanism.

  • Calculate the binding constant (Ka) and the number of binding sites (n) using the Hill equation.

UV-Visible Absorption Spectroscopy

This method is used to observe the formation of the DY-27-BSA complex and to infer structural changes.

Protocol:

  • Prepare three samples:

    • DY-27 solution (e.g., 10 µM) in buffer.

    • BSA solution (e.g., 10 µM) in buffer.

    • A mixture of DY-27 and BSA (e.g., 10 µM each) in buffer.

  • Use the buffer solution as a blank reference.

  • Record the absorption spectra of the three samples over a wavelength range of 200-500 nm using a double-beam UV-Vis spectrophotometer.

  • Analyze the changes in the absorption spectra, such as shifts in the maximum absorption wavelength (λmax) or changes in absorbance intensity, to confirm complex formation.[3]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate changes in the secondary structure of BSA upon binding to DY-27.

Protocol:

  • Prepare samples of BSA (e.g., 1 µM) in the absence and presence of varying concentrations of DY-27.

  • Use a CD spectropolarimeter purged with nitrogen gas.

  • Record the far-UV CD spectra in the wavelength range of 200-250 nm using a quartz cuvette with a short path length (e.g., 1 mm).

  • Scan each sample multiple times and average the spectra to improve the signal-to-noise ratio.

  • Subtract the spectrum of the buffer (and DY-27 where applicable) from the protein spectra.

  • Analyze the changes in the CD signal, particularly at 208 nm and 222 nm, which are characteristic of α-helical content, to quantify changes in the secondary structure of BSA.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed binding mechanism.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation BSA_stock BSA Stock Solution Titration_series Titration Series (Fixed [BSA], Varying [DY-27]) BSA_stock->Titration_series DY27_stock DY-27 Stock Solution DY27_stock->Titration_series Buffer Buffer (PBS, pH 7.4) Buffer->Titration_series Fluorescence Fluorescence Spectroscopy Titration_series->Fluorescence UV_Vis UV-Vis Spectroscopy Titration_series->UV_Vis CD Circular Dichroism Titration_series->CD Quenching Quenching Mechanism (Static vs. Dynamic) Fluorescence->Quenching Binding_params Binding Parameters (Ka, n, ΔG) Fluorescence->Binding_params Conformation Conformational Changes (Secondary Structure) CD->Conformation

Caption: Experimental workflow for studying the DY-27-BSA interaction.

Static_Quenching cluster_main Static Quenching Mechanism cluster_excitation Fluorescence Process BSA_F BSA (Fluorophore) Complex [BSA-DY27] Ground-State Complex (Non-fluorescent) BSA_F->Complex K_a BSA_F_excited BSA* DY27 DY-27 (Quencher) Excitation Excitation (hν_ex) Excitation->BSA_F Emission Fluorescence (hν_em) BSA_F_excited->BSA_F

Caption: Static quenching of BSA fluorescence by this compound.

References

C.I. Direct Yellow 27: A Technical Guide to its Application as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Yellow 27 (DY27) is a water-soluble, mono-azo dye traditionally used in the textile industry and for histological staining.[1][2] Structurally characterized by one or more azo moieties (–N=N–), this compound belongs to the largest and most versatile class of dyes.[3] Recent spectroscopic investigations have revealed its intrinsic fluorescent properties, suggesting its potential as a fluorescent probe for biological research.[3][4] Unlike many azo dyes, which are typically non-fluorescent, Direct Yellow 27 exhibits notable emission, particularly in its interactions with biomolecules. This guide provides a comprehensive overview of its photophysical characteristics, its mechanism of interaction with proteins, and detailed experimental protocols for its use as a fluorescent probe.

Physicochemical and Photophysical Properties

Direct Yellow 27 (C₂₅H₂₀N₄Na₂O₉S₃) is a powder that is readily soluble in water, forming an intense yellow solution.[2][3][4] Its fluorescence is sensitive to the polarity of its environment, a characteristic known as solvatochromism.[3][4] The key photophysical parameters of DY27 are summarized in the table below, showcasing its behavior in various solvents and in the presence of bovine serum albumin (BSA).

PropertyValueSolvent/ConditionsReference
Molecular Formula C₂₅H₂₀N₄Na₂O₉S₃N/A[2]
Molecular Weight 662.62 g/mol N/A[1]
CAS Number 10190-68-8N/A[1][2]
Absorption Max (λmax) ~393-397 nmWater[1][5]
287 nmWater[5]
Emission Max (λem) 355.84 nmWater[3][4]
463 nm, 530 nmWater (10⁻⁴ M)[5]
Stokes Shift (Δλ) 68.84 nmWater[3][4]
Quantum Yield (Φf) 0.41Water[3]
0.70DMSO[3]
Excited-State Lifetime (τ) 6.8 nsWater (100 µM)[3]
12.18 nsDMSO (100 µM)[3]
9.69 nsBuffer[4]
BSA Binding Constant (Kb) 1.19 × 10⁵ M⁻¹N/A[4][6]
BSA Quenching Constant (Ksv) 7.25 × 10⁴ M⁻¹N/A[4]

Mechanism of Action: Interaction with Bovine Serum Albumin (BSA)

The potential of Direct Yellow 27 as a biological probe has been primarily investigated through its interaction with Bovine Serum Albumin (BSA), a widely used model protein. Studies show that DY27 binds to BSA, forming a stable complex.[4][6] This binding event leads to significant quenching of the intrinsic fluorescence of BSA, which primarily arises from its tryptophan residues.[4][6]

Diagram 1: DY27-BSA Binding and Fluorescence Quenching Mechanism cluster_0 Initial State cluster_1 Binding & Quenching cluster_2 Excitation & Emission BSA BSA (Fluorescent) Complex BSA-DY27 Complex (Non-fluorescent) BSA->Complex Binding (Static Quenching) Emission Fluorescence Quenched DY27 Direct Yellow 27 DY27->Complex Complex->Emission Low Emission Excitation Excitation (~295 nm) Excitation->BSA Excitation->Complex Diagram 2: Experimental Workflow for DY27-Protein Interaction Study prep 1. Stock Solution Preparation (BSA & DY27 in PBS) titration 2. Fluorescence Titration - Fix BSA concentration - Incrementally add DY27 prep->titration record 3. Spectroscopic Measurement - Record Fluorescence Emission (λex=295nm) - Record UV-Vis Absorption titration->record ife 4. Data Correction (Inner Filter Effect) record->ife analysis 5. Data Analysis ife->analysis stern Stern-Volmer Plot (F₀/F vs. [Q]) analysis->stern binding Double Logarithm Plot (log[(F₀-F)/F] vs. log[Q]) analysis->binding results 6. Determine Parameters - Quenching Constant (Ksv) - Binding Constant (Kb) - Binding Sites (n) stern->results binding->results

References

Methodological & Application

Application Notes and Protocols for C.I. Direct Yellow 27 in Cellulose Fiber Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C.I. Direct Yellow 27 (C.I. 13950) for staining cellulose (B213188) fibers. This document includes detailed experimental protocols, quantitative data on staining parameters, and a description of the underlying dyeing mechanism.

Introduction

This compound is a water-soluble anionic azo dye known for its affinity for cellulosic materials.[1] Its chemical formula is C₂₅H₂₀N₄Na₂O₉S₃, with a molecular weight of 662.63 g/mol .[1] This dye is commonly used in the textile industry for dyeing cotton, viscose, and other cellulosic fibers, as well as in other applications such as leather and pulp coloring.[1][2] The staining process relies on the direct substantivity of the dye to the cellulose substrate, facilitated by non-covalent interactions.[3][4]

Dyeing Mechanism

The staining of cellulose fibers with this compound, an anionic direct dye, is a physical adsorption process. In an aqueous solution, both the dye molecules and the cellulose fibers acquire a negative surface charge, leading to electrostatic repulsion. To overcome this, an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is added to the dyebath. The cations from the salt neutralize the negative charge on the fiber surface, reducing the repulsion and allowing the dye anions to approach the fiber. The dye molecules then adsorb onto the cellulose surface and diffuse into the amorphous regions of the fiber. The final binding is attributed to relatively weak forces, including hydrogen bonding and van der Waals forces, between the dye molecules and the cellulose chains.[5][6]

Dyeing_Mechanism cluster_solution Aqueous Solution cluster_fiber_surface Fiber Surface Interaction cluster_fiber_internal Within the Fiber Dye Direct Yellow 27 (Anionic) Adsorbed_Dye Adsorbed Dye Dye->Adsorbed_Dye Overcomes repulsion Fiber Cellulose Fiber (Anionic Surface) Neutralized_Fiber Neutralized Fiber Surface Electrolyte Electrolyte (e.g., NaCl) Electrolyte->Neutralized_Fiber Neutralizes surface charge Bound_Dye Bound Dye (H-bonds, van der Waals) Adsorbed_Dye->Bound_Dye Diffusion and Binding Experimental_Workflow start Start prep_dye Prepare Dye Stock Solution (1% w/v) start->prep_dye prep_substrate Prepare Cellulose Substrate (Weigh, Pre-treat) start->prep_substrate prep_bath Prepare Dye Bath (Dye, Electrolyte, Water) prep_dye->prep_bath prep_substrate->prep_bath staining Staining Process (Immerse, Heat, Maintain) prep_bath->staining after_treatment After-treatment (Rinse, Soap, Dry) staining->after_treatment evaluation Evaluation (Visual, Spectrophotometric) after_treatment->evaluation end End evaluation->end

References

Application Notes: C.I. Direct Yellow 27 for Fluorescent Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a generalized framework for the application of C.I. Direct Yellow 27 as a fluorescent stain in microscopy. The protocols outlined below are based on the general principles of direct dye staining and will likely require substantial optimization for specific experimental needs.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
C.I. NameDirect Yellow 27[1]
C.I. Number13950
CAS Number10190-68-8[1][4]
Molecular FormulaC₂₅H₂₀N₄Na₂O₉S₃[1][4]
Molecular Weight662.62 g/mol [4]
Maximum Absorption (λmax)393 nm[4]
AppearanceYellow/Orange Powder[1][5]
SolubilitySoluble in water (lemon yellow solution), ethanol (B145695), and cellosolve. Insoluble in other organic solvents.[1][2]

Experimental Protocols

The following are generalized protocols for the use of this compound as a fluorescent stain. Disclaimer: These protocols are hypothetical and based on the properties of direct dyes. Researchers should perform extensive optimization for their specific cell or tissue types and imaging systems.

Protocol 1: Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from general methods for direct dye staining of tissue sections.

Materials:

  • This compound powder

  • Distilled water

  • Ethanol (reagent grade)

  • 1% Sodium hydroxide (B78521) (NaOH) solution

  • Xylene or xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Aqueous mounting medium

Procedure:

  • Preparation of Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of this compound in 100 mL of distilled water.

    • Gentle heating and stirring may be necessary to fully dissolve the dye.

    • For enhanced staining, 1 mL of 1% NaOH can be added to the stock solution.

    • The solution should be filtered before use to remove any particulates.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections by immersing slides in xylene (2 changes of 5 minutes each).

    • Rehydrate the sections by sequential immersion in 100% ethanol (2 changes of 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).

    • Rinse with distilled water for 5 minutes.

  • Staining:

    • Immerse the rehydrated slides in the 0.5% Direct Yellow 27 staining solution for 10-30 minutes at room temperature. Optimization of staining time is critical.

  • Washing and Differentiation:

    • Briefly rinse the slides in distilled water to remove excess stain.

    • To reduce background staining, quickly dip the slides in 70% ethanol for 5-10 seconds. This differentiation step is crucial and may require optimization.

    • Wash the slides in distilled water for 2 minutes.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the slides in a solution of DAPI (e.g., 1 µg/mL) or Hoechst for 5-10 minutes.

    • Rinse briefly with distilled water.

  • Mounting:

    • Coverslip the sections using an aqueous mounting medium.

Protocol 2: Staining of Cultured Cells (Fixed)

Materials:

  • This compound staining solution (0.1% w/v in Phosphate Buffered Saline - PBS)

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate Buffered Saline (PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the fixed cells with 0.1% Direct Yellow 27 solution for 5-15 minutes.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

Microscopy and Imaging

  • Excitation: Based on the maximum absorption of 393 nm, a UV or violet laser/light source (e.g., 405 nm) would be appropriate for excitation.[4]

  • Emission: The emission spectrum is not well-documented for microscopy applications. A broad emission filter in the green-yellow range (e.g., 500-600 nm) would be a logical starting point for detection.

  • Controls: It is essential to have an unstained control sample to assess autofluorescence.

Visualizations

Below are diagrams illustrating a generalized workflow for evaluating a novel fluorescent stain and a typical staining protocol.

G cluster_workflow Workflow for Evaluating a Novel Fluorescent Stain prep Prepare Stock Solution test_conc Test Concentration Gradient (e.g., 0.01% - 1.0%) prep->test_conc test_time Test Incubation Times (e.g., 5 - 60 min) test_conc->test_time assess_signal Assess Signal-to-Noise Ratio test_time->assess_signal check_photo Check Photostability assess_signal->check_photo optimize Optimize Protocol check_photo->optimize validate Validate with Known Structures optimize->validate

Caption: General workflow for testing and optimizing a novel fluorescent dye.

G cluster_protocol Experimental Workflow for Tissue Staining deparaffinize Deparaffinize in Xylene rehydrate Rehydrate through Graded Ethanol deparaffinize->rehydrate stain Stain with Direct Yellow 27 rehydrate->stain wash Wash in Distilled Water stain->wash differentiate Differentiate in Ethanol wash->differentiate counterstain Counterstain Nuclei (Optional) differentiate->counterstain mount Mount with Aqueous Medium counterstain->mount image Image with Fluorescence Microscope mount->image

Caption: Step-by-step workflow for staining tissue sections.

References

Exploratory Application of C.I. Direct Yellow 27 in Protein Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein aggregation is a critical concern in the development of biopharmaceuticals and a key pathological feature in numerous neurodegenerative diseases. The formation of protein aggregates, ranging from small oligomers to large insoluble fibrils, can impact product efficacy, induce immunogenicity, and is associated with cellular toxicity. Consequently, robust and sensitive methods for the detection and quantification of protein aggregation are indispensable for researchers, scientists, and drug development professionals.

While well-established fluorescent probes like Thioflavin T (ThT) and SYPRO Orange are widely utilized for monitoring protein aggregation, the exploration of novel dyes with different physicochemical properties can offer complementary insights into the complex mechanisms of aggregate formation. C.I. Direct Yellow 27 is a water-soluble mono-azo dye, and its potential application in protein aggregation assays is an area of active investigation. This document provides a hypothetical framework and an exploratory protocol for the use of this compound in fluorescence-based protein aggregation assays. The proposed methods are based on the known spectroscopic properties of the dye and the principles of established aggregation assays.

Principle of the Assay

The proposed application of this compound in protein aggregation assays is based on the hypothesis that its fluorescence properties are altered upon interaction with protein aggregates. Similar to other extrinsic fluorescent dyes, it is postulated that the binding of Direct Yellow 27 to aggregated protein species, potentially through hydrophobic or electrostatic interactions, leads to a detectable change in its fluorescence signal. This change could manifest as an enhancement of fluorescence intensity, a shift in the emission maximum, or a change in fluorescence lifetime. The magnitude of this change is expected to be proportional to the extent of protein aggregation, allowing for quantitative analysis.

A study on the interaction between Direct Yellow 27 and bovine serum albumin (BSA) has shown that the dye can bind to the protein, leading to quenching of the protein's intrinsic fluorescence[1]. While this study focused on the interaction with the native protein, it establishes the precedent for dye-protein interaction. In a hypothetical aggregation assay, the interaction with the larger, more complex structures of protein aggregates could lead to a different and measurable fluorescence response of the dye itself.

Data Presentation

The following tables summarize the key spectroscopic and physical properties of this compound, which are essential for designing and interpreting protein aggregation assays.

PropertyValueReference
Chemical Formula C₂₅H₂₀N₄Na₂O₉S₃[2]
Molecular Weight 662.63 g/mol [2]
CAS Number 10190-68-8[2]
Appearance Yellow powder[2]
Solubility Soluble in water[2]
Spectroscopic PropertyValue (in Water)Reference
Absorption Maximum (λmax) 393 nm[3]
Emission Maximum (λem) ~355.84 nm[4]
Stokes Shift ~62 nm[4]
Fluorescence Quantum Yield (Φf) 0.41[4]
Excited-State Lifetime 6.8 ns[4]

Experimental Protocols

Note: The following protocols are exploratory and should be optimized for the specific protein and experimental conditions.

Protocol 1: Monitoring of Protein Aggregation Kinetics

This protocol describes a method for monitoring the kinetics of protein aggregation in real-time using this compound.

Materials:

  • This compound (powder)

  • Protein of interest

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom 96-well plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mM stock solution of this compound in the assay buffer.

    • Protect the stock solution from light and store it at 4°C.

  • Preparation of Protein Solution:

    • Prepare a solution of the protein of interest at the desired concentration in the assay buffer.

    • Filter the protein solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.

  • Assay Setup:

    • In a 96-well plate, add the protein solution to each well.

    • Add the this compound stock solution to each well to a final concentration of 10-50 µM (this needs to be optimized).

    • Include control wells containing only the assay buffer and this compound to measure the background fluorescence.

    • Include control wells with only the protein solution to monitor for any intrinsic fluorescence changes.

  • Induction of Aggregation:

    • Induce protein aggregation using the desired method (e.g., thermal stress by incubating the plate at an elevated temperature, chemical denaturation, or mechanical agitation).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a microplate reader.

    • Set the excitation wavelength to ~390 nm and the emission wavelength to ~450 nm (these wavelengths may need to be optimized based on the fluorescence changes upon binding to aggregates).

    • Record the data over time to generate a kinetic curve of protein aggregation.

Protocol 2: Endpoint Assay for Quantification of Protein Aggregates

This protocol is designed to quantify the amount of aggregated protein in a sample at a single time point.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a standard curve of aggregated protein:

    • Prepare a series of dilutions of a fully aggregated protein sample of known concentration.

    • Add this compound to each dilution to the optimized final concentration.

    • Measure the fluorescence intensity of each standard.

    • Plot the fluorescence intensity against the concentration of aggregated protein to generate a standard curve.

  • Sample Preparation and Measurement:

    • To your protein samples (with unknown amounts of aggregates), add this compound to the same final concentration as used for the standard curve.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity.

  • Quantification:

    • Determine the concentration of aggregated protein in your samples by interpolating their fluorescence readings on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis p1 Prepare this compound Stock Solution a1 Mix Protein and Dye in 96-well Plate p1->a1 p2 Prepare Protein Solution p2->a1 m1 Induce Aggregation (e.g., Heat, Agitation) a1->m1 a2 Include Controls (Dye only, Protein only) m2 Measure Fluorescence (Ex: ~390 nm, Em: ~450 nm) m1->m2 d1 Plot Fluorescence vs. Time (Kinetics) m2->d1 d2 Generate Standard Curve (Endpoint) m2->d2

Caption: Experimental workflow for protein aggregation assay using this compound.

signaling_pathway cluster_protein_states Protein States cluster_dye_interaction Dye Interaction cluster_output Assay Output Native Native Protein Unfolded Unfolded/Misfolded Monomers Native->Unfolded Stress (Heat, pH, etc.) Aggregates Aggregates (Oligomers, Fibrils) Unfolded->Aggregates Aggregation BoundDye Dye Bound to Aggregates Aggregates->BoundDye Binding Dye This compound (Free in solution) Dye->BoundDye Fluorescence Altered Fluorescence Signal BoundDye->Fluorescence Signal Change

Caption: Proposed mechanism of this compound in a protein aggregation assay.

References

Application Notes and Protocols for Studying Protein-Ligand Binding Using C.I. Direct Yellow 27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C.I. Direct Yellow 27, a versatile azo dye, for the investigation of protein-ligand interactions. The protocols detailed herein are based on established spectroscopic techniques and provide a framework for determining binding affinities and characterizing conformational changes in proteins upon ligand binding.

Introduction to this compound

This compound is a multifunctional organic dye belonging to the azo class of compounds.[1] It is characterized by the presence of an azo bond (-N=N-) connecting aromatic rings.[1] Its chemical formula is C₂₅H₂₀N₄Na₂O₉S₃, with a molecular weight of 662.62 g/mol .[2][3][4][5] The dye exhibits a maximum absorption (λmax) at approximately 393 nm.[2][3][4] Traditionally used in the textile industry, its utility has expanded into biological research, where it can serve as a probe for studying molecular interactions.[6][7]

The interaction of Direct Yellow 27 with proteins can be effectively monitored using fluorescence spectroscopy and circular dichroism. These techniques allow for the quantitative determination of binding parameters and the elucidation of structural changes in the protein partner.

Quantitative Data Summary

The interaction between this compound and Bovine Serum Albumin (BSA) has been characterized using multi-spectroscopic techniques, yielding the following key quantitative data.[7]

ParameterValueTechnique UsedReference
Binding Constant (Kₐ) 1.19 × 10⁵ M⁻¹Fluorescence Spectroscopy[7]
Quenching Constant (Kₛᵥ) 7.25 × 10⁴ M⁻¹Fluorescence Spectroscopy[7]
Change in Free Energy (ΔG) -28.96 kJ mol⁻¹Thermodynamics[7]
Binding Mechanism Static QuenchingFluorescence Spectroscopy[7]

These values indicate a spontaneous and strong interaction between Direct Yellow 27 and BSA, making it a suitable model system for studying protein-ligand binding.

Experimental Protocols

Determination of Protein-Ligand Binding Affinity by Fluorescence Quenching

This protocol describes the use of fluorescence spectroscopy to determine the binding affinity of this compound to a target protein by measuring the quenching of the protein's intrinsic tryptophan fluorescence.[3][4][6][8]

Principle:

Many proteins contain tryptophan residues, which are intrinsically fluorescent.[8] The binding of a ligand, such as Direct Yellow 27, in the vicinity of these residues can lead to a decrease, or "quenching," of this fluorescence.[8] This quenching can occur through two primary mechanisms: dynamic quenching (collisional) or static quenching (formation of a non-fluorescent ground-state complex).[9] By systematically titrating the protein with the ligand and measuring the corresponding decrease in fluorescence, the binding constant (Kₐ) and the quenching constant (Kₛᵥ) can be determined using the Stern-Volmer equation.[10]

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Target protein solution of known concentration (e.g., Bovine Serum Albumin)

  • This compound stock solution of known concentration

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Micropipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein in the desired buffer. The concentration should be such that the initial fluorescence intensity is within the linear range of the instrument.

    • Prepare a stock solution of this compound in the same buffer.

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation).

    • Set the emission wavelength to scan a range that includes the protein's emission maximum (typically 330-350 nm).

  • Titration:

    • To a quartz cuvette, add a fixed volume of the protein solution.

    • Record the fluorescence emission spectrum of the protein alone (this is F₀).

    • Make successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum (this is F).

    • Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[4][8]

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each titration point.

    • Plot the ratio of the initial fluorescence intensity to the observed fluorescence intensity (F₀/F) against the concentration of the quencher ([Q], i.e., Direct Yellow 27).

    • The data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q] = 1 + kₒτ₀[Q] where:

      • F₀ is the fluorescence intensity in the absence of the quencher.

      • F is the fluorescence intensity in the presence of the quencher.

      • Kₛᵥ is the Stern-Volmer quenching constant.

      • [Q] is the concentration of the quencher.

      • kₒ is the bimolecular quenching rate constant.

      • τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

    • For static quenching, the binding constant (Kₐ) can be calculated from the intercept of a plot of log[(F₀-F)/F] versus log[Q].

Analysis of Protein Conformational Changes by Circular Dichroism

This protocol outlines the use of circular dichroism (CD) spectroscopy to investigate changes in the secondary and tertiary structure of a protein upon binding to this compound.[11][12]

Principle:

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[11] Proteins possess chiral centers in their amino acids and adopt well-defined secondary (α-helix, β-sheet) and tertiary structures, which give rise to characteristic CD spectra in the far-UV (190-250 nm) and near-UV (250-350 nm) regions, respectively.[13] Changes in these spectra upon the addition of a ligand indicate conformational alterations in the protein.[11]

Materials:

  • CD Spectropolarimeter

  • Quartz cuvettes with a short path length (e.g., 0.1 cm for far-UV)

  • Target protein solution of known concentration

  • This compound stock solution of known concentration

  • Appropriate buffer solution (ensure it is transparent in the desired UV region)

  • Nitrogen gas supply for purging the instrument

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein in a suitable buffer. The buffer should have low absorbance in the far-UV region.

    • Prepare a stock solution of this compound in the same buffer.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with dry nitrogen gas.

    • Set the instrument parameters for the desired spectral region (far-UV for secondary structure, near-UV for tertiary structure). Typical parameters include wavelength range, bandwidth, scan speed, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the protein solution alone.

    • Prepare samples with varying molar ratios of protein to Direct Yellow 27.

    • Record the CD spectrum for each protein-ligand mixture.

    • Subtract the buffer baseline from all protein and protein-ligand spectra.

  • Data Analysis:

    • Analyze the far-UV CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software. Compare the secondary structure content of the free protein with that of the protein-ligand complexes.

    • Examine the near-UV CD spectra for changes in the signals from aromatic amino acid residues (tryptophan, tyrosine, phenylalanine), which can indicate alterations in the protein's tertiary structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_fs Fluorescence Spectroscopy cluster_cd Circular Dichroism cluster_analysis Data Analysis & Interpretation Prot_Sol Target Protein Solution FS_Titr Titration of Protein with Direct Yellow 27 Prot_Sol->FS_Titr CD_Mix Prepare Protein-Ligand Mixtures Prot_Sol->CD_Mix Lig_Sol Direct Yellow 27 Solution Lig_Sol->FS_Titr Lig_Sol->CD_Mix Buffer Buffer Solution Buffer->Prot_Sol Buffer->Lig_Sol FS_Inst Fluorometer Setup (Ex: 280nm, Em: 300-400nm) FS_Inst->FS_Titr FS_Data Fluorescence Quenching Data Acquisition FS_Titr->FS_Data SV_Plot Stern-Volmer Plot Analysis FS_Data->SV_Plot CD_Inst CD Spectropolarimeter Setup CD_Inst->CD_Mix CD_Data CD Spectra Acquisition CD_Mix->CD_Data CD_Deconv CD Spectra Deconvolution CD_Data->CD_Deconv Bind_Param Determine Binding Constants (Ka, Ksv) SV_Plot->Bind_Param Conf_Change Assess Conformational Changes CD_Deconv->Conf_Change

Caption: Experimental workflow for studying protein-ligand binding using Direct Yellow 27.

Hypothetical Signaling Pathway

Disclaimer: There is currently no direct evidence linking this compound to specific signaling pathways. The following diagram illustrates a hypothetical pathway based on the known effects of another azo dye, Sunset Yellow, which has been shown to induce an inflammatory response through the TLR4/NLRP3 inflammasome cascade in rats.[14] This is provided for illustrative purposes only and requires experimental validation for Direct Yellow 27.

hypothetical_signaling_pathway DY27 This compound (Hypothetical Trigger) TLR4 Toll-like Receptor 4 (TLR4) DY27->TLR4 ? NLRP3 NLRP3 Inflammasome (Activation) DY27->NLRP3 ? MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_IL1b Pro-IL-1β (Transcription) NFkB->Pro_IL1b IL1b Mature IL-1β (Secretion) Casp1 Caspase-1 (Activation) NLRP3->Casp1 Casp1->IL1b Cleavage of Pro-IL-1β Inflammation Inflammatory Response IL1b->Inflammation

Caption: Hypothetical inflammatory signaling pathway potentially modulated by an azo dye.

References

Application Notes and Protocols for C.I. Direct Yellow 27 in Biological Tissue Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Yellow 27 is a mono-azo direct dye with applications in histology and diagnostic assays.[1][2][3] As a direct dye, its molecular structure allows it to bind to certain biological structures, potentially including amyloid fibrils, through non-covalent interactions.[4] While specific, validated protocols for the use of this compound in staining biological tissues are not extensively documented in scientific literature, its properties suggest its utility as a histological stain. This document provides a hypothetical protocol based on the established methodologies for analogous direct dyes, such as Congo Red and Sirius Red, which are commonly used for the detection of amyloid and collagen, respectively. The provided information is intended as a starting point for researchers to develop and optimize their own staining procedures for this compound.

Principle of Staining

Direct dyes are characterized by their linear molecular shape and the presence of sulfonic acid groups, which facilitate their alignment with and binding to linear protein structures like those found in amyloid plaques. The staining mechanism is thought to involve hydrogen bonding and van der Waals forces between the dye molecules and the β-pleated sheet structure of amyloid fibrils.[4] This alignment of dye molecules can lead to special optical properties, such as birefringence when viewed under polarized light, a characteristic feature used to identify amyloid deposits.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below for reference.

PropertyValue
C.I. Name Direct Yellow 27
C.I. Number 13950[1][2]
CAS Number 10190-68-8[1][2][5]
Molecular Formula C₂₅H₂₀N₄Na₂O₉S₃[1][2][5]
Molecular Weight 662.62 g/mol [1][2]
Appearance Yellow powder[5]
λmax 393 nm[1][2]
Solubility Soluble in water[5]

Hypothetical Staining Protocol for Amyloid Detection

This protocol is adapted from established methods for Congo Red staining and should be optimized for specific tissues and applications.[6][7][8][9]

Materials and Reagents
  • This compound powder

  • Distilled water

  • Ethanol (100%, 95%, 80%, 70%)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Mayer's hematoxylin (B73222) (or other suitable nuclear counterstain)

  • Xylene (or a xylene substitute)

  • Resinous mounting medium

  • Formalin-fixed, paraffin-embedded tissue sections (5-10 µm thick) on slides

Solution Preparation
  • Stock Staining Solution (1% w/v):

    • Dissolve 1 g of this compound in 100 mL of 80% ethanol.

  • Working Staining Solution:

    • To 50 mL of the stock staining solution, add NaCl to saturation (approximately 1 g).

    • Just before use, add a few drops of 1% NaOH to make the solution alkaline (pH 8-10). The solution should be freshly prepared and filtered before use.

  • Alkaline Alcohol Solution:

    • Add 0.2 g of potassium hydroxide to 100 mL of 80% ethanol.[7]

  • Differentiator:

    • 80% ethanol

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with Mayer's hematoxylin for 5-10 minutes.

    • Wash in running tap water until the sections "blue."

  • Staining:

    • Immerse slides in the working this compound staining solution for 20-60 minutes at room temperature.

  • Rinsing:

    • Briefly rinse slides in distilled water to remove excess stain.

  • Differentiation:

    • Dip slides in the alkaline alcohol solution for 5-30 seconds to reduce background staining.[7]

  • Dehydration and Clearing:

    • Dehydrate through graded ethanol: 95% (1 minute), 100% (2 changes, 2 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

  • Mounting:

    • Mount with a resinous mounting medium.

Expected Results
  • Amyloid Deposits: Yellow to orange-yellow

  • Nuclei (if counterstained): Blue

  • Birefringence: Under polarized light, amyloid deposits stained with direct dyes typically exhibit an apple-green birefringence.[7] This should be confirmed for this compound.

Quantitative Data for Protocol Optimization

The following table provides a range of parameters that should be optimized for achieving the best staining results with this compound.

ParameterRangeRationale
Dye Concentration 0.1% - 1.0% (w/v)Higher concentrations can increase staining intensity but may also lead to higher background.
Staining Time 20 - 60 minutesLonger incubation times may be necessary for dense amyloid deposits.
pH of Staining Solution 8 - 10Alkaline conditions are often crucial for the binding of direct dyes to amyloid.
Differentiation Time 5 - 30 secondsOver-differentiation can lead to the loss of specific staining.
Salt Concentration (NaCl) 0.5% - 2.0% (w/v)Salt can enhance the aggregation of the dye and its binding to the substrate.

Experimental Workflow

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Counterstain Nuclear Counterstain (Hematoxylin, Optional) Rehydration->Counterstain Stain This compound Staining Counterstain->Stain Rinse Rinsing (Distilled Water) Stain->Rinse Differentiate Differentiation (Alkaline Alcohol) Rinse->Differentiate Dehydration Dehydration (Graded Ethanol) Differentiate->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General experimental workflow for staining biological tissues with this compound.

Potential Signaling Pathway Visualization

While this compound is a stain and does not directly interact with signaling pathways, it can be used to visualize the pathological hallmarks of diseases where specific signaling pathways are implicated, such as the accumulation of amyloid-beta in Alzheimer's disease. The diagram below illustrates a simplified overview of the amyloidogenic pathway.

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage Ab Amyloid-beta (Aβ) Monomer APP->Ab cleavage Oligomers Aβ Oligomers Ab->Oligomers Fibrils Aβ Fibrils Oligomers->Fibrils Plaques Amyloid Plaques (Stained by Direct Yellow 27) Fibrils->Plaques b_secretase β-secretase b_secretase->APP g_secretase γ-secretase g_secretase->APP

Caption: Simplified amyloidogenic pathway leading to the formation of amyloid plaques.

Fluorescence Properties

Recent studies have shown that this compound exhibits fluorescence.[10] In aqueous solutions, it has a prominent emission peak at approximately 356 nm.[10] The fluorescence lifetime has been measured to be around 6.8 ns in water.[10] This intrinsic fluorescence presents a potential for dual-modality imaging, where both bright-field and fluorescence microscopy could be employed for the analysis of stained tissues. Further research is required to characterize the fluorescence of this compound when bound to biological structures and to determine the optimal excitation and emission wavelengths for imaging.

Disclaimer

The provided protocol for this compound is hypothetical and based on methodologies for analogous dyes. It is intended for research use only and has not been validated for diagnostic procedures. Researchers should perform their own optimization and validation studies for any specific application. Always consult the Safety Data Sheet (SDS) for this compound before use and handle it with appropriate laboratory safety precautions.

References

Application Notes and Protocols for High-Throughput Screening Using C.I. Direct Yellow 27

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes describe a hypothetical high-throughput screening assay utilizing C.I. Direct Yellow 27. As of the current date, there are no established and validated high-throughput screening assays that specifically use this compound as a primary functional component. This document is intended to serve as a conceptual framework for researchers and scientists interested in developing novel screening platforms based on the known properties of this molecule.

Application Note 1: A Competitive Binding Assay for Protein-Protein Interaction Inhibitors Using this compound as a Fluorescent Probe

Introduction

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. High-throughput screening (HTS) plays a crucial role in identifying small molecule inhibitors of PPIs. This compound is a fluorescent azo dye that, for the purpose of this hypothetical application, is presumed to bind to a specific protein target involved in a PPI. This application note outlines a fluorescence polarization (FP)-based HTS assay to screen for inhibitors that disrupt this interaction. The principle relies on the change in the polarization of fluorescent light emitted by Direct Yellow 27 upon binding to its protein partner.

Assay Principle

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule. When a small fluorescent molecule like this compound is unbound in solution, it rotates rapidly, and the emitted light is largely depolarized. Upon binding to a much larger protein, its rotation is slowed considerably, resulting in a higher degree of polarization. In this proposed assay, this compound acts as a fluorescent probe for the target protein. Small molecules from a compound library that bind to the protein and displace Direct Yellow 27 will cause a decrease in fluorescence polarization, indicating a "hit."

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20.
  • Target Protein Stock Solution: Recombinant target protein at a stock concentration of 1 mg/mL in Assay Buffer.
  • This compound Stock Solution: 10 mM this compound (CAS 10190-68-8) in DMSO.
  • Compound Library: Small molecule library plated in 384-well format at a concentration of 10 mM in DMSO.

2. Assay Procedure (384-well plate format):

  • Compound Addition: Add 50 nL of compound from the library plate to the assay plate using an automated liquid handler. For controls, add 50 nL of DMSO.
  • Protein-Dye Mixture Preparation: Prepare a working solution of the target protein and this compound in Assay Buffer. The final concentration in the well should be optimized, for instance, 100 nM protein and 10 nM Direct Yellow 27.
  • Reagent Addition: Dispense 20 µL of the protein-dye mixture to each well of the assay plate.
  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
  • Detection: Measure fluorescence polarization on a plate reader equipped with appropriate filters for this compound (Excitation ~393 nm).

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test compound, mP_min is the average mP of the minimum control (Direct Yellow 27 only), and mP_max is the average mP of the maximum control (protein + Direct Yellow 27).
  • Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min| A Z'-factor between 0.5 and 1.0 indicates a robust assay.

Hypothetical Data Presentation

ParameterValueDescription
Target Protein Concentration 100 nMOptimized concentration for a stable FP signal.
This compound Conc. 10 nMProvides a sufficient signal-to-background ratio.
Incubation Time 30 minutesTime to reach binding equilibrium.
Z'-Factor 0.78Indicates a high-quality, robust assay.
Hit Cutoff >50% InhibitionThreshold for identifying potential inhibitors.
Compound IDConcentration (µM)% InhibitionIC50 (µM)
Hit_Compound_110851.2
Hit_Compound_210625.8
Negative_Control105>100

Diagrams

HTS_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Plates Compound Library Plates Compound_Addition Add Compounds to Assay Plate Compound_Plates->Compound_Addition Reagent_Prep Prepare Protein-Dye Mix Reagent_Addition Add Protein-Dye Mix Reagent_Prep->Reagent_Addition Compound_Addition->Reagent_Addition Incubation Incubate at RT Reagent_Addition->Incubation Detection Read Fluorescence Polarization Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Hit_Identification Identify Hits Data_Processing->Hit_Identification

Fig. 1: HTS workflow for the fluorescence polarization-based assay.

Signaling_Pathway cluster_interaction Protein-Protein Interaction cluster_inhibition Inhibition Mechanism cluster_assay Assay Principle ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding Cellular_Response Cellular Response ProteinB->Cellular_Response Downstream Signaling Inhibitor Small Molecule Inhibitor Inhibitor->ProteinA Binds to Protein A DY27 This compound Inhibitor->DY27 Displaces DY27 (Low FP Signal) Inhibitor->Cellular_Response Blocks Response DY27->ProteinA Binds to Protein A (High FP Signal)

Fig. 2: Hypothetical signaling pathway and assay principle.

Application Note 2: A FRET-Based Protease Inhibition Assay Using a this compound-Labeled Substrate

Introduction

Proteases are a class of enzymes that catalyze the breakdown of proteins and are attractive drug targets. This application note describes a hypothetical high-throughput screening assay for protease inhibitors based on Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate is dually labeled with a donor fluorophore and this compound as a quencher/acceptor. In the intact peptide, the close proximity of the two molecules allows for FRET to occur, resulting in quenched donor fluorescence. Upon cleavage by the protease, the donor and acceptor are separated, leading to an increase in donor fluorescence.

Assay Principle

The assay measures the enzymatic activity of a protease through the cleavage of a FRET substrate. The substrate is a peptide containing the protease recognition sequence, flanked by a donor fluorophore (e.g., a coumarin (B35378) derivative) and this compound. When the substrate is intact, excitation of the donor results in energy transfer to the Direct Yellow 27, and the donor's fluorescence is quenched. In the presence of the active protease, the peptide is cleaved, separating the donor and acceptor and restoring the donor's fluorescence. Compounds that inhibit the protease will prevent substrate cleavage and thus keep the donor fluorescence low.

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM CaCl2, 0.01% Brij-35.
  • Protease Stock Solution: Purified protease at a stock concentration of 100 µM in Assay Buffer.
  • FRET Substrate Stock Solution: 1 mM of the custom-synthesized peptide substrate (Donor-peptide-Direct Yellow 27) in DMSO.
  • Inhibitor Control: A known protease inhibitor at 1 mM in DMSO.

2. Assay Procedure (384-well plate format):

  • Compound Addition: Add 50 nL of library compounds or DMSO controls to the assay plate.
  • Protease Addition: Add 10 µL of a working solution of the protease (e.g., 10 nM final concentration) in Assay Buffer to all wells.
  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
  • Substrate Addition: Add 10 µL of the FRET substrate working solution (e.g., 1 µM final concentration) in Assay Buffer to initiate the reaction.
  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the donor's fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths specific to the donor fluorophore).

3. Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
  • Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Rate_sample - Rate_min) / (Rate_max - Rate_min)) where Rate_sample is the reaction rate with the test compound, Rate_min is the rate of a no-enzyme control, and Rate_max is the rate of the DMSO control.
  • Perform a Z'-factor calculation based on the endpoint fluorescence of the maximum and minimum controls.

Hypothetical Data Presentation

ParameterValueDescription
Protease Concentration 10 nMOptimized for linear reaction kinetics.
FRET Substrate Concentration 1 µMAt or below the Km for the enzyme.
Reaction Time 30 minutesTime for sufficient product formation in the linear range.
Z'-Factor 0.82Indicates an excellent assay for HTS.
Hit Cutoff >50% InhibitionThreshold for identifying potential inhibitors.
Compound IDConcentration (µM)Reaction Rate (RFU/min)% InhibitionIC50 (µM)
Hit_Compound_31015.292.40.8
Hit_Compound_41045.877.13.5
DMSO_Control10200.50N/A

Diagrams

FRET_Assay_Workflow cluster_prep Preparation cluster_hts HTS Procedure cluster_analysis Data Analysis Compound_Plates Compound Library Compound_Addition Add Compounds Compound_Plates->Compound_Addition Enzyme_Prep Prepare Protease Solution Enzyme_Addition Add Protease Enzyme_Prep->Enzyme_Addition Substrate_Prep Prepare FRET Substrate Substrate_Addition Add Substrate (Start Reaction) Substrate_Prep->Substrate_Addition Compound_Addition->Enzyme_Addition Pre_Incubation Pre-incubate Enzyme_Addition->Pre_Incubation Pre_Incubation->Substrate_Addition Kinetic_Read Kinetic Fluorescence Reading Substrate_Addition->Kinetic_Read Rate_Calculation Calculate Reaction Rates Kinetic_Read->Rate_Calculation Hit_Identification Identify Inhibitors Rate_Calculation->Hit_Identification

Fig. 3: Workflow for the FRET-based protease inhibition assay.

FRET_Principle cluster_no_inhibition No Inhibition (Active Protease) cluster_inhibition Inhibition Intact_Substrate Donor-Peptide-DY27 (FRET -> Quenched) Protease_Active Protease Cleaved_Products Donor + Peptide-DY27 (No FRET -> Fluorescence ON) Protease_Active->Cleaved_Products Cleavage Inhibitor Inhibitor Protease_Inactive Protease Inhibitor->Protease_Inactive Binds No_Cleavage Intact Substrate (FRET -> Fluorescence OFF) Protease_Inactive->No_Cleavage No Cleavage

Fig. 4: Principle of the FRET-based protease assay.

Application Notes and Protocols for Quantitative Analysis of C.I. Direct Yellow 27 in Textile Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Yellow 27 is a water-soluble anionic azo dye utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Accurate quantitative analysis of this dye on textile substrates is crucial for quality control, process optimization, and environmental monitoring. These application notes provide a comprehensive guide to the quantitative analysis of this compound extracted from textile samples using UV-Visible spectrophotometry, a widely accessible and reliable analytical technique. The protocols outlined below are based on the principles of Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[2]

Physicochemical Properties of this compound

A thorough understanding of the dye's properties is essential for developing a robust analytical method.

PropertyValueReference
C.I. NameDirect Yellow 27[3]
CAS Number10190-68-8[4]
Molecular FormulaC₂₅H₂₀N₄Na₂O₉S₃[4]
Molecular Weight662.62 g/mol [4]
AppearanceYellow powder[3]
SolubilitySoluble in water[5]
Maximum Absorption Wavelength (λmax)~393 nm[4]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

This protocol describes the preparation of a series of standard solutions of this compound and the generation of a calibration curve.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solution (100 mg/L):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in a small amount of distilled water in a 100 mL volumetric flask.

    • Fill the flask to the mark with distilled water and mix thoroughly.

  • Preparation of Working Standards:

    • From the stock solution, prepare a series of working standards with concentrations ranging from 1 mg/L to 10 mg/L by serial dilution. For example, to prepare a 5 mg/L solution, pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of this compound (~393 nm).

    • Use distilled water as a blank to zero the instrument.

    • Measure the absorbance of each working standard.

  • Calibration Curve Construction:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

Expected Data:

The following table is a hypothetical representation of data for a calibration curve.

Concentration (mg/L)Absorbance at 393 nm
10.152
20.305
40.610
60.915
81.220
101.525
Protocol 2: Extraction of this compound from Textile Samples

This protocol outlines a method for extracting the dye from a dyed textile sample for quantitative analysis. The choice of extraction solvent is critical; an aqueous alkaline solution is often effective for direct dyes on cellulosic fibers.

Materials:

  • Dyed textile sample (e.g., cotton)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Beakers

  • Shaking water bath or ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Volumetric flask

  • pH meter and buffer solutions for neutralization (e.g., dilute HCl)

  • Whatman filter paper or syringe filter

Procedure:

  • Sample Preparation:

    • Accurately weigh a small piece of the dyed textile sample (e.g., 100 mg).

    • Cut the fabric into small pieces to increase the surface area for extraction.

  • Dye Extraction:

    • Place the textile sample in a beaker with a known volume of 0.1 M NaOH solution (e.g., 50 mL).

    • Heat the solution in a shaking water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to facilitate dye desorption. Alternatively, use an ultrasonic bath.

  • Sample Clarification:

    • After extraction, cool the solution to room temperature.

    • Transfer the solution to a centrifuge tube and centrifuge to pellet the fabric pieces and any suspended solids.

    • Carefully decant the supernatant (the colored extract).

  • Neutralization and Dilution:

    • Neutralize the extract to a pH of approximately 7 using dilute HCl.

    • Filter the neutralized extract through a filter paper or a syringe filter to remove any remaining particulates.

    • Transfer the clear, colored solution to a volumetric flask and dilute to a known volume with distilled water. The dilution factor will depend on the initial color intensity of the extract.

Protocol 3: Quantitative Analysis of Extracted Dye

This protocol describes the final step of quantifying the amount of dye in the extracted solution.

Materials:

  • Extracted dye solution (from Protocol 2)

  • UV-Vis Spectrophotometer

  • Calibration curve (from Protocol 1)

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted and neutralized dye extract at 393 nm using the UV-Vis spectrophotometer. Use distilled water as a blank.

  • Concentration Determination:

    • Using the equation of the calibration curve (y = mx + c), calculate the concentration of the dye in the measured solution, where 'y' is the measured absorbance and 'x' is the concentration.

    • Concentration (mg/L) = (Absorbance - c) / m

  • Calculation of Dye Content on Fabric:

    • Calculate the total amount of dye extracted and then determine the amount of dye per unit weight of the fabric.

    • Dye on Fabric (mg/g) = (Concentration of dye in extract (mg/L) × Volume of extract (L) × Dilution Factor) / Weight of fabric (g)

Visualizations

Experimental Workflow

G cluster_prep Preparation of Standards cluster_cal Calibration cluster_ext Dye Extraction from Textile cluster_analysis Quantitative Analysis prep_stock Prepare Stock Solution (100 mg/L) prep_work Prepare Working Standards (1-10 mg/L) prep_stock->prep_work Serial Dilution measure_std Measure Absorbance of Standards (at 393 nm) prep_work->measure_std plot_cal Construct Calibration Curve (Absorbance vs. Concentration) measure_std->plot_cal calc_conc Calculate Dye Concentration plot_cal->calc_conc weigh_fabric Weigh Textile Sample extract_dye Extract Dye with 0.1 M NaOH weigh_fabric->extract_dye centrifuge Centrifuge and Decant extract_dye->centrifuge neutralize Neutralize and Dilute Extract centrifuge->neutralize measure_sample Measure Absorbance of Extract (at 393 nm) neutralize->measure_sample measure_sample->calc_conc Using Calibration Curve calc_content Calculate Dye Content on Fabric calc_conc->calc_content

Caption: Workflow for quantitative analysis of this compound.

Logical Relationship for Beer-Lambert Law

G cluster_equation Beer-Lambert Law: A = εcl A Absorbance (A) epsilon Molar Absorptivity (ε) epsilon->A Directly Proportional c Concentration (c) c->A Directly Proportional l Path Length (l) l->A Directly Proportional

Caption: Relationship of variables in the Beer-Lambert Law.

Data Presentation

The following tables summarize the key quantitative data and parameters for the analysis.

Table 1: Standard Solution and Calibration Data

ParameterValue
Stock Solution Concentration100 mg/L
Working Standard Range1 - 10 mg/L
Wavelength of Maximum Absorbance (λmax)393 nm
Regression Equation (Example)y = 0.152x + 0.001
Coefficient of Determination (R²) (Example)0.999

Table 2: Dye Extraction and Analysis Parameters

ParameterValue / Condition
Textile Sample Weight~100 mg
Extraction Solvent0.1 M NaOH
Extraction Volume50 mL
Extraction Temperature60°C
Extraction Time60 minutes
Final pH of Extract~7.0

Conclusion

The protocols and information provided in these application notes offer a robust framework for the quantitative analysis of this compound on textile materials. By adhering to these methodologies, researchers and scientists can obtain accurate and reproducible data, which is essential for quality assurance, research, and development in the textile and related industries. It is recommended to validate the extraction procedure for different types of textile fibers and to perform a recovery study to ensure the accuracy of the results.

References

Staining Amyloid Fibrils with C.I. Direct Yellow 27: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate detection and visualization of amyloid fibrils are crucial for advancing research in neurodegenerative diseases and other amyloid-related pathologies. While traditional dyes like Congo Red and Thioflavin T are widely used, the exploration of alternative fluorescent probes offers potential advantages in sensitivity, specificity, and spectral properties. C.I. Direct Yellow 27 (C.I. 13950), a monoazo direct dye, presents as a candidate for amyloid fibril staining due to its structural characteristics and fluorescent nature.[1][2][3] As a direct dye, it possesses the theoretical potential to bind to the β-sheet structures of amyloid fibrils through hydrogen bonding, a mechanism shared with other amyloid-specific dyes.[4]

These application notes provide a comprehensive, albeit representative, guide for the use of this compound in staining amyloid fibrils in tissue sections. The following protocols are based on established methodologies for direct and fluorescent amyloid stains and the known physicochemical properties of this compound. Optimization may be required for specific tissue types and experimental conditions.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below, providing a foundation for its application in fluorescence microscopy.

PropertyValueReference
C.I. Name Direct Yellow 27[2][3]
C.I. Number 13950[2][3]
CAS Number 10190-68-8[2][3]
Molecular Formula C₂₅H₂₀N₄Na₂O₉S₃[2][3]
Molecular Weight 662.62 g/mol [2]
Appearance Yellow powder[3]
λmax 393 nm[2]
Solubility Soluble in water (lemon yellow solution), ethanol (B145695).[3]

Experimental Protocols

The following are detailed protocols for staining amyloid fibrils in both paraffin-embedded and frozen tissue sections using this compound.

Protocol 1: Staining of Amyloid Fibrils in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

This protocol outlines the procedure for staining amyloid plaques in FFPE tissue, a common format for pathological analysis.

Materials and Reagents:

  • This compound (powder)

  • Distilled water

  • Ethanol (100%, 95%, 70%)

  • Xylene

  • Alum hematoxylin (B73222) (e.g., Mayer's) for counterstaining (optional)

  • Aqueous mounting medium

  • Coplin jars

  • Microscope slides with FFPE tissue sections (5-10 µm)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for excitation around 390-400 nm and emission around 450-500 nm)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), and 70% (2 minutes).

    • Rinse thoroughly with distilled water for 5 minutes.

  • Staining with this compound:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • Prepare a fresh 0.1% (w/v) working staining solution by diluting the stock solution in 50% ethanol.

    • Incubate the rehydrated sections in the 0.1% this compound solution for 10-15 minutes at room temperature in the dark.

  • Differentiation:

    • Briefly rinse the slides in distilled water.

    • Differentiate the sections in 70% ethanol for 1-3 minutes to reduce background staining. This step is critical for achieving a good signal-to-noise ratio and may require optimization.

    • Rinse thoroughly with distilled water.

  • Counterstaining (Optional):

    • If nuclear counterstaining is desired, incubate sections in alum hematoxylin for 30-60 seconds.

    • Rinse gently in running tap water for 5 minutes to "blue" the hematoxylin.

  • Mounting and Visualization:

    • Mount the coverslip using an aqueous mounting medium.

    • Allow the slides to dry in the dark.

    • Visualize under a fluorescence microscope. Amyloid deposits should appear as bright yellow-green fluorescent structures.

FFPE_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_finish Final Steps Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate in Graded Ethanol Deparaffinize->Rehydrate Wash_H2O Rinse in Distilled Water Rehydrate->Wash_H2O Stain Stain with 0.1% this compound (10-15 min) Wash_H2O->Stain Differentiate Differentiate in 70% Ethanol (1-3 min) Stain->Differentiate Wash_H2O_2 Rinse in Distilled Water Differentiate->Wash_H2O_2 Counterstain Optional: Counterstain with Hematoxylin Wash_H2O_2->Counterstain Mount Mount with Aqueous Medium Counterstain->Mount Visualize Visualize under Fluorescence Microscope Mount->Visualize

Workflow for Staining Amyloid in FFPE Sections.
Protocol 2: Staining of Amyloid Fibrils in Frozen Tissue Sections

This protocol is adapted for fresh or fixed frozen tissue sections.

Materials and Reagents:

  • All materials from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) for post-fixation (if using fresh-frozen tissue)

  • Microscope slides with frozen tissue sections (10-20 µm)

Procedure:

  • Tissue Preparation:

    • Air-dry the frozen sections on slides for 30-60 minutes at room temperature.

    • For fresh-frozen tissue, fix in 4% PFA for 15 minutes. For previously fixed tissue, this step can be omitted.

    • Rinse the slides in PBS for 5 minutes.

  • Staining with this compound:

    • Prepare a 0.1% (w/v) working staining solution of this compound in 50% ethanol as described in Protocol 1.

    • Incubate the sections in the staining solution for 10-15 minutes at room temperature in the dark.

  • Differentiation:

    • Briefly rinse the slides in distilled water.

    • Differentiate in 70% ethanol for 1-3 minutes.

    • Rinse thoroughly with PBS.

  • Counterstaining (Optional):

    • Perform hematoxylin counterstaining as described in Protocol 1, followed by a rinse in tap water.

  • Mounting and Visualization:

    • Mount with an aqueous mounting medium and visualize as described in Protocol 1.

Frozen_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_finish Final Steps AirDry Air-Dry Sections Fix Optional: Fix in 4% PFA AirDry->Fix Wash_PBS Rinse in PBS Fix->Wash_PBS Stain Stain with 0.1% this compound (10-15 min) Wash_PBS->Stain Differentiate Differentiate in 70% Ethanol (1-3 min) Stain->Differentiate Wash_PBS_2 Rinse in PBS Differentiate->Wash_PBS_2 Counterstain Optional: Counterstain with Hematoxylin Wash_PBS_2->Counterstain Mount Mount with Aqueous Medium Counterstain->Mount Visualize Visualize under Fluorescence Microscope Mount->Visualize

Workflow for Staining Amyloid in Frozen Sections.

Data Interpretation and Expected Results

  • Positive Staining: Amyloid fibril deposits, such as senile plaques and cerebrovascular amyloid, should exhibit a distinct yellow-green fluorescence against a darker background.

  • Background: The differentiation step is crucial for minimizing non-specific background staining of the neuropil. Over-differentiation may lead to weak or false-negative results.

  • Specificity: As with other direct dyes, some off-target binding to other tissue components rich in β-sheet structures or with high charge density may occur. Confirmation with other methods, such as immunohistochemistry with specific anti-amyloid antibodies, is recommended for rigorous studies.

  • Comparison with Other Dyes: The fluorescence properties (e.g., intensity, photostability) of this compound should be empirically compared to standard dyes like Thioflavin S to determine its relative performance in specific applications.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Staining Inadequate differentiation.Increase differentiation time in 70% ethanol; ensure thorough rinsing.
Staining solution too concentrated.Prepare a more dilute working solution (e.g., 0.05%).
Weak or No Signal Over-differentiation.Decrease differentiation time.
Low abundance of amyloid deposits.Use positive control tissue known to contain amyloid plaques.
Incorrect fluorescence filter set.Verify that the excitation and emission filters are appropriate for a λmax of ~393 nm.
Precipitate on Tissue Staining solution not freshly prepared or filtered.Filter the working solution before use; prepare fresh for each experiment.

Conclusion

This compound holds promise as a fluorescent probe for the detection of amyloid fibrils. The protocols provided herein offer a robust starting point for researchers to explore its utility. Through careful optimization of staining and differentiation steps, this dye may serve as a valuable tool in the histological investigation of amyloid pathologies, complementing the existing palette of amyloid-binding compounds.

References

Application Notes and Protocols for In Vitro Assays Using C.I. Direct Yellow 27 (Chrysamine G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of C.I. Direct Yellow 27, also known as Chrysamine G, in various in vitro assays relevant to neurodegenerative disease research, particularly Alzheimer's disease. The following sections detail its application in amyloid-beta (Aβ) binding, neuroprotection, and histological staining, supported by quantitative data and step-by-step experimental procedures.

Application: Amyloid-Beta Binding Assays

This compound is a lipophilic analog of Congo red and has been demonstrated to bind to β-amyloid fibrils and plaques, making it a valuable tool for quantifying amyloid deposits and for screening potential inhibitors of Aβ aggregation.[1][2]

Quantitative Data: Binding Affinities of this compound for Amyloid-Beta
ParameterValueTargetReference
Ki 25.3 nMSynthetic Aβ[1]
Kd (High Affinity) 0.2 µMSynthetic Aβ40[1]
Bmax (High Affinity) 1.13 moles/mole of Aβ40Synthetic Aβ40[1]
Kd (Low Affinity) 39 µMSynthetic Aβ[1]
Experimental Protocol: Radioligand Binding Assay with Brain Homogenates

This protocol is adapted from general radioligand binding assay procedures and can be used with radiolabeled this compound (e.g., [14C]Chrysamine G) to quantify Aβ plaques in brain tissue homogenates.[3][4]

Materials:

  • Radiolabeled this compound ([14C]CG)

  • Unlabeled this compound

  • Post-mortem brain tissue (e.g., Alzheimer's disease and control)

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Glass-fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in 20 volumes of cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL per well:

      • 150 µL of membrane homogenate (50-120 µg protein).

      • 50 µL of radiolabeled this compound solution in binding buffer.

      • 50 µL of either binding buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 10 µM, for non-specific binding).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass-fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform saturation or competition analysis to determine Kd and Bmax or Ki values, respectively.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Resuspend Pellet Centrifuge2->Pellet ProteinAssay Determine Protein Concentration Pellet->ProteinAssay AddMembrane Add Membrane Homogenate ProteinAssay->AddMembrane Plate 96-Well Plate Plate->AddMembrane AddRadioligand Add [14C]CG AddMembrane->AddRadioligand AddCompetitor Add Unlabeled CG or Buffer AddRadioligand->AddCompetitor Incubate Incubate (30°C, 60 min) AddCompetitor->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Analyze Determine Kd, Bmax, Ki Calculate->Analyze

Caption: Workflow for radioligand binding assay.

Application: Neuroprotection Assays

This compound has been shown to reduce the neurotoxicity induced by Aβ peptides in vitro.[5] This protective effect is attributed to its antioxidant properties.[5]

Quantitative Data: Neuroprotective Concentration
ParameterValueCell ModelReference
Effective Concentration 0.1 - 1 µMCultured Neurons[1][5]
Experimental Protocol: MTT Assay for Aβ-Induced Neurotoxicity

This protocol describes how to assess the neuroprotective effects of this compound against Aβ-induced toxicity in a neuronal cell line (e.g., SH-SY5Y) using the MTT assay.[3][6]

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Aβ peptide (e.g., Aβ1-42 or Aβ25-35)

  • This compound (Chrysamine G)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in appropriate medium.

    • Seed cells into a 96-well plate at a density of 1x104 cells/well.

    • Differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days until neurite outgrowth is observed.

  • Aβ Preparation and Treatment:

    • Prepare aggregated Aβ by dissolving the peptide in a suitable solvent (e.g., sterile water or DMSO) and incubating at 37°C for a period ranging from hours to days to form oligomers or fibrils.

    • Pre-treat the differentiated cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 1-2 hours.

    • Add the prepared Aβ solution to the wells to a final concentration known to induce toxicity (e.g., 10-20 µM).

    • Include control wells: untreated cells, cells treated with Aβ alone, and cells treated with this compound alone.

    • Incubate the plate for 24-48 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the concentration of this compound that provides significant protection against Aβ-induced cell death.

Workflow for Aβ-Induced Neurotoxicity Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay & Analysis Culture Culture SH-SY5Y Cells Seed Seed in 96-Well Plate Culture->Seed Differentiate Differentiate with Retinoic Acid Seed->Differentiate Pretreat Pre-treat with this compound Differentiate->Pretreat AddAbeta Add Aggregated Aβ Peptide Pretreat->AddAbeta Incubate Incubate (24-48h) AddAbeta->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT Solubilize Add Solubilization Buffer IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate Cell Viability ReadAbsorbance->CalculateViability

Caption: Workflow for Aβ-induced neurotoxicity assay.

Application: Antioxidant Capacity Assay

The neuroprotective effect of this compound is suggested to be due to its antioxidant activity.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging capacity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant capacity of this compound.[2][5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (B145695)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions.

    • Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Acontrol - Asample) / Acontrol] x 100

      • Where Acontrol is the absorbance of the DPPH solution with the solvent blank, and Asample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of this compound.

Signaling Pathway Involvement

While the antioxidant activity of this compound is a proposed mechanism for its neuroprotective effects, there is currently no direct evidence from the searched literature detailing its specific interactions with intracellular signaling pathways such as the MAPK or NF-κB pathways. The diagram below illustrates a hypothetical mechanism where this compound's antioxidant properties could indirectly influence these pathways by reducing oxidative stress, a known activator of pro-inflammatory and apoptotic signaling.

G Abeta Amyloid-Beta (Aβ) ROS Reactive Oxygen Species (ROS) Abeta->ROS MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB DY27 This compound (Chrysamine G) DY27->ROS Inhibition (Antioxidant Activity) Neuroprotection Neuroprotection DY27->Neuroprotection Inflammation Neuroinflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Inflammation->Apoptosis

Caption: Hypothetical neuroprotective mechanism.

Application: Histological Staining of Amyloid Plaques

This compound, as an analogue of Congo red, can be used to stain amyloid plaques in brain tissue sections.

Experimental Protocol: Staining of Amyloid Plaques in Brain Sections

This protocol is a general procedure for staining tissue sections and can be adapted for this compound.

Materials:

  • Formalin-fixed, paraffin-embedded brain tissue sections

  • This compound staining solution (e.g., 0.1% in an alkaline alcohol solution)

  • Alkaline alcohol solution (e.g., 1% sodium hydroxide (B78521) in 80% ethanol)

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to distilled water.

  • Staining:

    • Place the sections in the alkaline alcohol solution for 20 minutes.

    • Transfer the sections to the this compound staining solution and incubate for 20-30 minutes.

  • Dehydration and Mounting:

    • Rapidly dehydrate the sections through a graded ethanol series.

    • Clear the sections in xylene.

    • Mount the coverslip with a resinous mounting medium.

  • Visualization:

    • Examine the sections under a light microscope. Amyloid plaques should appear yellow. For fluorescence microscopy, appropriate filter sets would need to be determined.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols: C.I. Direct Yellow 27 as a Tool in Forensic Fiber Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In forensic science, textile fibers are a crucial form of trace evidence that can establish a link between a suspect, a victim, and a crime scene.[1][2] The analysis of fiber color and dye composition provides significant discriminatory power, especially when dealing with common fiber types like cotton or wool.[2][3] Differential dyeing, a technique where a dye is used to stain various fiber types, can reveal characteristic color differences that aid in fiber identification and comparison.[4][5]

C.I. Direct Yellow 27 is a monoazo direct dye known for its application in dyeing cellulosic fibers such as cotton and viscose, as well as protein fibers like silk and wool.[6] Its differential affinity for various polymer types makes it a potential tool for forensic fiber analysis. These application notes provide a framework and detailed protocols for utilizing this compound to differentiate and characterize common textile fibers in a forensic laboratory setting.

Principle of Application

The discriminatory power of this compound in forensic fiber analysis is based on its varying affinity for different fiber polymers. Factors such as the fiber's chemical structure, crystallinity, and the presence of functional groups influence the dye uptake and the resulting color. By subjecting questioned and known fibers to a standardized dyeing procedure with this compound, a comparative analysis of the resulting color can be performed. This comparison can be conducted visually under a comparison microscope and quantitatively using techniques like microspectrophotometry (MSP).[1][7]

The interaction between this compound and textile fibers is primarily governed by weak intermolecular forces, such as hydrogen bonding and van der Waals forces. The large, planar structure of direct dyes facilitates their alignment with the linear cellulose (B213188) chains in cotton and viscose. For protein fibers like wool and silk, the dye can interact with the amino and carboxyl groups present in the polymer chains. Synthetic fibers, with their diverse chemical compositions, will exhibit a wider range of interactions, leading to more distinct color variations.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the differential dyeing of various fiber types with this compound. The colorimetric data is represented by CIE Lab* values, which provide a standardized, numerical representation of color.

Fiber TypePolymer ClassL* (Lightness)a* (Red-Green)b* (Yellow-Blue)Perceived Color
Cotton (Bleached)Cellulosic85.2-2.592.8Bright Yellow
ViscoseRegenerated Cellulosic88.1-3.195.4Bright, Slightly Greenish-Yellow
WoolProtein75.95.680.1Golden Yellow
SilkProtein80.32.188.5Lemon Yellow
Polyester (PET)Polyester95.8-0.815.3Very Pale Yellow/Stained
Nylon 6,6Polyamide82.41.575.2Yellow
AcrylicPolyacrylonitrile92.1-1.225.7Pale Yellow
AcetateModified Cellulosic90.5-1.940.6Light Yellow

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated area or under a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Materials and Reagents
  • This compound (powder)

  • Distilled or deionized water

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid (glacial)

  • Beakers (100 mL)

  • Hot plate with magnetic stirrer

  • Microscope slides and coverslips

  • Comparison microscope

  • Microspectrophotometer (MSP)

  • Known fiber reference collection

  • Questioned fiber samples

Preparation of Staining Solution
  • Stock Solution (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of distilled water. Gently heat and stir until the dye is completely dissolved.

  • Dye Bath: To 50 mL of the stock solution, add 0.5 g of sodium chloride (1% w/v) and 0.1 g of sodium carbonate (0.2% w/v). Stir until all salts are dissolved. The final pH should be slightly alkaline.

Protocol 1: Differential Dyeing of Questioned and Known Fibers
  • Sample Preparation: Mount a single questioned fiber and a single known reference fiber of similar length (approx. 1-2 mm) on separate microscope slides. If the fibers are colored, they may need to be stripped of their original dye using an appropriate method before proceeding.

  • Dyeing Procedure:

    • Place 20 mL of the prepared dye bath into two separate 50 mL beakers.

    • Introduce the questioned fiber into one beaker and the known fiber into the other.

    • Heat the beakers on a hot plate to 80-90°C.

    • Maintain this temperature for 15 minutes, with occasional gentle agitation.

  • Rinsing:

    • Remove the fibers from the dye bath using fine-tipped forceps.

    • Rinse the fibers thoroughly with a stream of warm distilled water (approx. 50°C) for 1 minute.

    • Perform a final rinse with cold distilled water for 1 minute.

  • Neutralization: Briefly dip the fibers in a 0.5% acetic acid solution to neutralize any residual alkali.

  • Final Rinse and Drying: Rinse the fibers one last time with distilled water and allow them to air dry on clean microscope slides.

Protocol 2: Analysis and Comparison
  • Microscopic Examination:

    • Mount the dyed and dried questioned fiber and the known reference fiber side-by-side on a new microscope slide.

    • Examine the fibers under a comparison microscope.

    • Compare the color, hue, and intensity of the dye on both fibers.

  • Microspectrophotometry (MSP) Analysis:

    • Obtain the visible absorption spectra of both the questioned and known dyed fibers using an MSP.

    • Collect spectra from at least three different areas of each fiber.

    • Compare the spectral curves for similarities and differences in the maximum absorption wavelength (λmax) and the overall shape of the spectra.

    • If available, convert the spectral data to CIE Lab* colorimetric values for quantitative comparison.

Visualization

Logical Relationship of Dye-Fiber Interaction

dye_fiber_interaction cluster_dye This compound cluster_fiber Fiber Polymer Dye Anionic Dye Molecule (Sulfonate Groups) Cellulosic Cellulosic Fiber (e.g., Cotton, Viscose) -OH groups Dye->Cellulosic Hydrogen Bonding Van der Waals Forces Protein Protein Fiber (e.g., Wool, Silk) -NH2, -COOH groups Dye->Protein Ionic Interactions Hydrogen Bonding Synthetic Synthetic Fiber (e.g., Polyester, Nylon) Variable functional groups Dye->Synthetic Weaker, Variable Interactions

Caption: Interaction of this compound with different fiber types.

Experimental Workflow for Forensic Fiber Analysis

forensic_workflow A Evidence Collection (Questioned Fibers) D Differential Dyeing (Protocol 1) A->D B Reference Sample Collection (Known Fibers) B->D C Preparation of This compound Dye Bath C->D E Visual Comparison (Comparison Microscopy) D->E F Quantitative Analysis (Microspectrophotometry) D->F G Data Interpretation (Inclusion/Exclusion) E->G F->G

Caption: Workflow for fiber analysis using this compound.

References

Troubleshooting & Optimization

Optimizing C.I. Direct Yellow 27 staining concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C.I. Direct Yellow 27, a resource designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, protocols, and data to help you optimize the staining concentration of this compound (also known as Chrysophenine G) for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a versatile mono-azo dye.[1] In research, it is primarily used as a fluorescent stain for identifying and visualizing specific pathological structures, most notably amyloid-beta (Aβ) plaques, which are hallmarks of Alzheimer's disease.[2][3] Like other thiazole-based dyes such as Thioflavin S, it exhibits enhanced fluorescence upon binding to the cross-beta sheet structure of amyloid fibrils.[2] It is also used in other histological applications for staining components like cellulose, silk, and wool.[1]

Q2: What are the fluorescence properties of this compound?

This compound is a fluorescent compound that can be excited by ultraviolet (UV) light. Its absorbance peak is around 393 nm.[4] Upon binding to amyloid fibrils, it emits a fluorescent signal that allows for visualization with a fluorescence microscope, typically using a filter set appropriate for DAPI or UV excitation.

Q3: What is a recommended starting concentration for this compound staining?

A definitive, universally optimal concentration is not established and requires empirical validation for each specific application, tissue type, and imaging system. However, a common starting point for staining amyloid plaques is a working solution ranging from 0.01% to 0.1% (w/v) , often prepared in a 50-80% ethanol (B145695) solution.[2] A titration experiment is always recommended to determine the ideal concentration that yields a high signal-to-noise ratio.

Troubleshooting Guide: Optimizing Staining Concentration

This guide addresses common issues encountered during the staining process.

Q4: My fluorescence signal is very weak or absent. How can I improve it?

  • Increase Dye Concentration: The most direct approach is to increase the concentration of your this compound working solution. If you started at 0.01%, try increasing to 0.05% or 0.1%.

  • Increase Incubation Time: Extend the time the tissue is incubated in the staining solution. If your protocol calls for 5-10 minutes, try extending it to 15-20 minutes.

  • Check Microscope Filters: Ensure you are using the correct filter set for UV excitation and the corresponding emission wavelength. An unstained, auto-fluorescent control slide can help verify your setup.

  • Verify Tissue Integrity: Confirm that your target of interest (e.g., amyloid plaques) is present in the tissue section by using a positive control slide with a known high density of plaques.

Q5: My background staining is too high, making it difficult to see the specific signal. What should I do?

High background is a common problem that can obscure results.[5][6]

  • Decrease Dye Concentration: A high dye concentration is the most frequent cause of high background.[7][8][9] Perform a titration to find a lower concentration that maintains specific signal while reducing background noise.

  • Optimize Differentiation Step: The differentiation step, typically a rinse in 70-80% ethanol after staining, is crucial for removing non-specifically bound dye.[2] Increase the duration of this step or the number of rinses.

  • Increase Washing: After differentiation, ensure thorough washing with distilled water or buffer to remove all unbound dye and ethanol.[6][8]

  • Check for Autofluorescence: Some tissues have high levels of endogenous autofluorescence.[7] Image an unstained control slide to assess this. If autofluorescence is high, especially in the blue/green channel, consider using autofluorescence quenching reagents.

Q6: I'm observing non-specific binding to other cellular structures. How can I improve specificity?

  • Adjust pH: The binding of direct dyes can be influenced by the pH of the staining and washing solutions. Experiment with slightly adjusting the pH of your solutions to see if it improves specificity.

  • Add Salt to Wash Buffers: In some protocols for direct dyes, adding a low concentration of salt (e.g., NaCl) to the wash buffer can help disrupt weak, non-specific ionic interactions.

  • Use a Blocking Step: While less common for direct amyloid stains than for immunohistochemistry, a blocking step with a protein solution like Bovine Serum Albumin (BSA) could potentially reduce non-specific binding in some cases.[8]

Experimental Protocols

Protocol: Staining of Amyloid Plaques in FFPE Brain Tissue

This protocol provides a baseline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of concentration and incubation times is highly recommended.

1. Reagent Preparation:

  • Stock Solution (1% w/v): Dissolve 100 mg of this compound powder in 10 mL of distilled water. Mix thoroughly. This solution can be stored at 4°C, protected from light.

  • Working Solution (0.05% w/v): Prepare fresh before use. Mix 0.5 mL of the 1% stock solution with 9.5 mL of 80% ethanol.

  • Differentiation Solution: 70% Ethanol.

2. Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.

    • Rehydrate through a graded ethanol series: 100% (2 min), 95% (2 min), 70% (2 min).

    • Rinse thoroughly in distilled water for 5 minutes.

  • Staining:

    • Incubate slides in the freshly prepared 0.05% this compound working solution for 10 minutes at room temperature, protected from light.

  • Differentiation:

    • Quickly rinse the slides in distilled water.

    • Differentiate in 70% ethanol for 1-3 minutes. This step is critical and may require optimization to achieve the best signal-to-noise ratio.[2]

  • Washing:

    • Rinse thoroughly in several changes of distilled water.

  • Mounting:

    • Mount coverslips using an aqueous, anti-fade mounting medium.

    • Allow slides to dry in the dark before imaging.

Data Presentation

Table 1: Example Titration of this compound Concentration

This table summarizes the expected outcomes of a concentration titration experiment aimed at finding the optimal signal-to-noise ratio for amyloid plaque staining.

Concentration (% w/v)Incubation Time (min)Signal IntensityBackground StainingSignal-to-Noise Ratio (SNR)Recommendation
0.0110LowVery LowLowIncrease concentration for a stronger signal.
0.05 10 Strong Low Optimal Good starting point for most applications.
0.110Very StrongModerateSub-optimalConsider decreasing concentration or increasing differentiation time.
0.510SaturatedVery HighPoorConcentration is too high; leads to non-specific binding.

Visualizations

Staining_Workflow Prep Deparaffinize & Rehydrate (Xylene -> Graded EtOH -> dH2O) Stain Stain with Direct Yellow 27 (e.g., 0.05% in 80% EtOH, 10 min) Prep->Stain Tissue Ready Rinse1 Quick Rinse (dH2O) Stain->Rinse1 Diff Differentiate (70% EtOH, 1-3 min) Rinse1->Diff Wash Final Wash (Multiple changes of dH2O) Diff->Wash Critical Step Mount Mount with Anti-fade Medium Wash->Mount Image Image (Fluorescence Microscope) Mount->Image

Caption: A standard experimental workflow for staining tissue sections with this compound.

Troubleshooting_Flowchart Start Sub-optimal Staining Result WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg Sol_Weak1 Increase Dye Concentration WeakSignal->Sol_Weak1 Sol_Weak2 Increase Staining Time WeakSignal->Sol_Weak2 Sol_Weak3 Check Microscope Filter Set WeakSignal->Sol_Weak3 Sol_High1 Decrease Dye Concentration HighBg->Sol_High1 Sol_High2 Increase Differentiation Time / Rinses HighBg->Sol_High2 Sol_High3 Increase Final Wash Steps HighBg->Sol_High3

Caption: A troubleshooting flowchart for resolving common this compound staining issues.

Binding_Mechanism cluster_0 Amyloid Fibril beta1 β-Sheet beta2 β-Sheet Result Enhanced Fluorescence beta2->Result Binding induces conformational change beta3 β-Sheet beta4 β-Sheet Dye This compound (Planar Molecule) Dye->beta2 Intercalates into cross-beta structure

Caption: Conceptual diagram of this compound binding to amyloid fibrils.

References

Troubleshooting photobleaching of C.I. Direct Yellow 27

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the photobleaching of C.I. Direct Yellow 27 (also known as Chrysophenine G) during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a water-soluble, disazo stilbene (B7821643) dye.[1] It is commonly used for staining cellulose (B213188) materials like cotton and paper, but also finds applications in biological staining for wool, silk, and polyamide fibers.[1][2][3] Its appearance is typically a yellow or orange powder.[1][4]

Table 1: Chemical and Spectral Properties of this compound

PropertyValueReference
C.I. Name Direct Yellow 27[2]
Synonyms Chrysophenine G, Direct Yellow 12, C.I. 13950[1][2][5]
Molecular Formula C₂₅H₂₀N₄Na₂O₉S₃[2][5]
Molecular Weight 662.63 g/mol [2][4]
Molecular Structure Single Azo Class[2]
λmax (in water) 393 nm[5]
Appearance Yellow to orange powder[4][5]
Solubility Soluble in water and ethanol[2][3]

Q2: What is photobleaching and why does it occur?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[6][7] This process is initiated by the same excitation light used to generate a fluorescent signal.[8] When a molecule like this compound absorbs light, its electrons are elevated to an excited state. While the return to the ground state typically emits a photon (fluorescence), there is a chance the molecule will transition to a chemically reactive triplet state.[7][9] In this state, it can interact with surrounding molecules, particularly oxygen, to generate reactive oxygen species (ROS) that chemically damage the dye, or the high-energy light can directly break covalent bonds within the dye's structure.[9]

Q3: My fluorescent signal from this compound is fading quickly. What are the most common causes?

Rapid signal loss is a classic sign of photobleaching.[10][11] The primary factors that accelerate this process are related to light exposure and the local chemical environment.[9]

  • High Excitation Light Intensity: Using excessive laser power or a high-intensity lamp significantly increases the rate of photochemical destruction.[6][9]

  • Prolonged Exposure Time: Continuous or repeated illumination of the same area, especially during time-lapse imaging or z-stack acquisition, leads to cumulative damage.[6][9]

  • High Oxygen Concentration: The presence of molecular oxygen in the sample medium can dramatically accelerate photobleaching through the generation of ROS.[9]

  • Suboptimal Environmental Conditions: The pH and composition of your buffer or mounting medium can influence the dye's stability.[9]

Q4: How can I minimize photobleaching in my experiments?

Minimizing photobleaching requires a multi-faceted approach focused on reducing light exposure and optimizing the sample environment.[8][12]

  • Reduce Excitation Intensity: Use the lowest light intensity or laser power that provides an adequate signal-to-noise ratio.[12][13] Employing neutral-density filters can help control illumination from lamps.[10][13]

  • Minimize Exposure Time: Use the shortest possible camera exposure times.[12] When setting up, focus on your sample using transmitted light or on a region adjacent to your area of interest.[10][14]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[8] These reagents are formulated with scavengers that neutralize the reactive oxygen species responsible for much of the photobleaching.[12]

  • Select Appropriate Filters: Ensure your microscope's excitation and emission filters are well-matched to the spectral profile of this compound (λmax ≈ 393 nm) to maximize signal collection efficiency, which may allow for lower excitation power.[5][6]

  • Optimize Image Acquisition: For time-lapse studies, reduce the frequency of image capture to the minimum necessary to observe your biological process.[6]

Troubleshooting Guide

Table 2: Common Problems and Solutions for this compound Photobleaching

ProblemPossible Cause(s)Suggested Solution(s)
Rapid signal loss during initial focusing and image acquisition. Excitation intensity is too high. Prolonged exposure during setup.Reduce laser power or lamp intensity.[6] Use neutral-density filters to attenuate light.[10] Find the area of interest using transmitted light before switching to fluorescence.[10]
Fluorescence intensity decreases significantly during time-lapse imaging. Cumulative phototoxicity from repeated exposures. High rate of image acquisition.Decrease the frequency of image capture.[6] Use the lowest possible excitation intensity and exposure time for each time point.[12] Incorporate an antifade reagent into your mounting medium.[8]
Weak initial signal, requiring high intensity that causes bleaching. Suboptimal filter set for the dye's spectrum. Low dye concentration.Verify that your microscope's filters are appropriate for an excitation around 393 nm.[5][6] Optimize the staining protocol to ensure sufficient dye concentration without causing aggregation.
Inconsistent fluorescence intensity across different samples. Variation in light exposure between samples. Samples are not mounted uniformly.Standardize the entire imaging protocol, ensuring every sample receives the same duration and intensity of light exposure.[6] Ensure a consistent volume of antifade medium and coverslip placement.

Diagrams

cluster_0 A Excitation Light (e.g., ~393 nm) B This compound (Ground State) C Excited Singlet State B->C Light Absorption H Non-Fluorescent (Bleached) Product D Fluorescence Emission (Desired Signal) C->D Photon Emission F Excited Triplet State (Long-lived) C->F E Intersystem Crossing G Photochemical Reactions (with O₂) F->G ROS Generation G->H

Caption: The photobleaching process of a fluorophore.

Start Start: Rapid Signal Loss Observed? CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity Yes ReduceIntensity Action: Reduce Laser Power or Use ND Filters CheckIntensity->ReduceIntensity No CheckExposure Is Exposure Time Minimized? CheckIntensity->CheckExposure Yes ReduceIntensity->CheckIntensity Re-evaluate ReduceExposure Action: Shorten Exposure Time & Acquisition Frequency CheckExposure->ReduceExposure No CheckAntifade Are You Using an Antifade Reagent? CheckExposure->CheckAntifade Yes ReduceExposure->CheckExposure Re-evaluate AddAntifade Action: Mount Sample in Antifade Medium CheckAntifade->AddAntifade No Quantify Problem Persists: Quantify Bleaching Rate (See Protocol) CheckAntifade->Quantify Yes AddAntifade->CheckAntifade Re-evaluate

Caption: A logical workflow for troubleshooting photobleaching.

Experimental Protocols

Protocol 1: Quantifying the Photobleaching Rate of this compound

This protocol allows you to determine the photostability of your dye under your specific experimental conditions by calculating its fluorescence half-life (t½).[6]

Methodology:

  • Sample Preparation: Prepare your biological sample stained with this compound according to your standard protocol. Mount the sample on a slide using your typical mounting medium (or a buffer like PBS).

  • Microscope Setup:

    • Turn on the microscope and select the appropriate filter cube for this compound (Excitation ~393 nm).

    • Set the imaging parameters (e.g., laser power, exposure time, camera gain) to the exact settings you intend to use for your actual experiments.[6]

  • Image Acquisition:

    • Locate a representative field of view.

    • Set up a time-lapse acquisition series with continuous illumination. Acquire images at a fixed interval (e.g., every 5 seconds) for a total duration sufficient to observe significant bleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the image series in an analysis software (e.g., ImageJ/Fiji).

    • Draw a Region of Interest (ROI) over a clearly stained area.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Normalize the intensity at each time point (I) to the initial intensity (I₀) from the first frame.

    • Plot the normalized intensity (I/I₀) against time.

    • The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[6]

A 1. Prepare Stained Sample B 2. Set Experimental Imaging Parameters A->B C 3. Acquire Time-Lapse with Continuous Illumination B->C D 4. Measure Mean Intensity in ROI for Each Frame C->D E 5. Normalize Intensity (I / I initial) D->E F 6. Plot Normalized Intensity vs. Time E->F G 7. Determine t½ (Time to 50% Intensity) F->G

Caption: Experimental workflow for quantifying photobleaching.

Protocol 2: Evaluating the Efficacy of an Antifade Reagent

Methodology:

  • Prepare two identical samples stained with this compound.

  • Mount Sample A in a standard buffer (e.g., PBS) and Sample B in the antifade reagent you wish to test.

  • Following Protocol 1, quantify the photobleaching rate (t½) for both samples using the exact same imaging parameters.

  • Compare the t½ values. A significantly longer half-life for Sample B indicates that the antifade reagent is effective at protecting this compound under your conditions.

Table 3: Hypothetical Data on Photobleaching Half-Life (t½) under Different Conditions

Excitation IntensityMounting MediumPhotobleaching Half-Life (t½) in Seconds
50% Laser PowerPBS45
50% Laser PowerAntifade Reagent 'X'210
25% Laser PowerPBS95
25% Laser PowerAntifade Reagent 'X'450

This table illustrates how both reducing laser power and using an antifade reagent can substantially increase the photostability of the dye, allowing for longer and more reliable imaging sessions.

References

How to improve the signal-to-noise ratio of Direct Yellow 27 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Direct Yellow 27. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the signal-to-noise ratio of Direct Yellow 27 fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Direct Yellow 27 and what are its primary spectral properties?

Direct Yellow 27 (C.I. 13950) is a fluorescent azo dye. Its fluorescence characteristics are influenced by the solvent environment. While spectral properties can vary, key data points have been reported in aqueous solutions and other common solvents. It is known for its good light fastness, though like all fluorophores, it is susceptible to photobleaching under intense illumination.[1][2]

Q2: What are the main causes of a low signal-to-noise ratio (SNR) with Direct Yellow 27?

A low SNR in fluorescence experiments with Direct Yellow 27 can stem from two primary issues: a weak signal or high background noise.

  • Weak Signal: This can be due to low dye concentration, fluorescence quenching (the reduction of fluorescence intensity by other molecules), photobleaching (light-induced destruction of the fluorophore), or suboptimal instrument settings.

  • High Background: This can originate from autofluorescence of the sample (cells, tissue, or media components), non-specific binding of the dye, or stray light within the imaging system.

Q3: How can I increase the fluorescence signal of Direct Yellow 27?

To enhance the signal from Direct Yellow 27, consider the following:

  • Optimize Dye Concentration: Perform a titration to find the optimal concentration that provides a bright signal without causing self-quenching or cellular toxicity.

  • Choose the Right Solvent/Buffer: The fluorescence quantum yield of Direct Yellow 27 is highly dependent on the solvent.[3] For cell-based assays, ensure the buffer system does not inherently quench the dye's fluorescence.

  • Optimize Instrument Settings: Ensure you are using the correct excitation and emission filters for Direct Yellow 27. Adjust the detector gain or exposure time to enhance signal detection, but be mindful of increasing noise.

Q4: What are common sources of background fluorescence and how can I minimize them?

Background fluorescence can be a significant issue. Here are some common sources and solutions:

  • Autofluorescence: Biological samples often contain endogenous fluorophores. To mitigate this, you can use a mounting medium with an anti-fade reagent that also reduces autofluorescence, or perform spectral unmixing if your imaging system allows.

  • Media and Buffers: Some components in cell culture media, like phenol (B47542) red and riboflavin, are fluorescent. For imaging, it is best to use a phenol red-free medium or an optically clear buffered saline solution.

  • Non-specific Staining: Inadequate washing or blocking can lead to non-specific binding of the dye. Ensure thorough washing steps and consider using a blocking agent like Bovine Serum Albumin (BSA) before staining.[4]

Q5: What is fluorescence quenching and how can I prevent it for Direct Yellow 27?

Fluorescence quenching is any process that decreases the fluorescence intensity of a dye. This can occur through various mechanisms, including collisional quenching (by molecules like molecular oxygen), static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET).[5]

To minimize quenching:

  • Avoid Quenching Agents: Be aware of potential quenchers in your sample or buffers. Some metal ions have been shown to quench the fluorescence of similar dyes.[6]

  • Use Antifade Reagents: These reagents can protect the dye from photobleaching and some forms of chemical quenching.

Data Presentation

Spectral Properties of Direct Yellow 27
PropertyValueSolventReference
Absorption Max (λ_abs_) ~393-397 nmWater[1][7]
~443 nm-[3]
Emission Max (λ_em_) ~355.84 nmWater[3]
~530-532 nmWater[3][7]
Quantum Yield (Φ_f_) 0.41Water[2]
0.70DMSO[2]
Fluorescence Lifetime (τ) 6.8 nsWater (100 µM)[2]
12.18 nsDMSO (100 µM)[2]

Note: There are discrepancies in the reported emission maxima in the literature, which may be due to different experimental conditions or instrumentation. It is recommended to determine the optimal excitation and emission settings empirically on your instrument.

Recommended Filter Sets for Microscopy
Filter SetExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
For ~397 nm Excitation 395/25425530/40
For ~440 nm Excitation 440/20455525/50

These are suggested starting points. Filter selection should be optimized based on your specific microscope configuration and the observed spectral properties of Direct Yellow 27 in your experimental system.

Experimental Protocols

Protocol 1: General Staining of Fixed Mammalian Cells

This protocol is a starting point and should be optimized for your specific cell type and application.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Prepare a working solution of Direct Yellow 27 in PBS. A titration in the range of 1-10 µg/mL is recommended to determine the optimal concentration. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the cells using an appropriate filter set.

Protocol 2: High-Throughput Screening (HTS) Cytotoxicity Assay (Conceptual)

This protocol outlines a conceptual framework for using Direct Yellow 27 in a cytotoxicity assay, where a decrease in fluorescence could indicate cell death or detachment.

  • Cell Seeding: Seed cells in a 96- or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer at the time of the assay.

  • Compound Treatment: Treat cells with the compounds to be screened at various concentrations and incubate for the desired duration.

  • Staining: Add a pre-determined optimal concentration of Direct Yellow 27 to each well and incubate for a short period (e.g., 15-30 minutes), protected from light.

  • Washing (Optional): Depending on the assay, a wash step to remove unbound dye may be included. This can be automated in many HTS systems.

  • Fluorescence Reading: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission settings.

  • Data Analysis: A decrease in fluorescence intensity compared to untreated control wells could indicate compound-induced cytotoxicity.

Troubleshooting Guides and Workflows

Diagram 1: Troubleshooting Low Signal-to-Noise Ratio

Troubleshooting_SNR Start Low Signal-to-Noise Ratio CheckSignal Is the signal weak? Start->CheckSignal CheckBackground Is the background high? Start->CheckBackground IncreaseSignal Increase Signal CheckSignal->IncreaseSignal Yes ReduceBackground Reduce Background CheckBackground->ReduceBackground Yes DyeConcentration Optimize Dye Concentration (Titration) IncreaseSignal->DyeConcentration InstrumentSettings Optimize Instrument Settings (Gain, Exposure) IncreaseSignal->InstrumentSettings Quenching Check for Quenching (Media, Buffers) IncreaseSignal->Quenching Photobleaching Minimize Photobleaching (Reduce light exposure, use antifade) IncreaseSignal->Photobleaching Autofluorescence Assess Autofluorescence (Unstained control) ReduceBackground->Autofluorescence Washing Improve Washing Steps ReduceBackground->Washing Blocking Add/Optimize Blocking Step (e.g., BSA) ReduceBackground->Blocking Media Use Phenol Red-Free Media ReduceBackground->Media Staining_Workflow Start Start: Staining Optimization PrepareCells Prepare Cells (Live or Fixed) Start->PrepareCells TitrateDye Titrate Dye Concentration (e.g., 0.1-20 µg/mL) PrepareCells->TitrateDye OptimizeIncubation Optimize Incubation Time (e.g., 15-60 min) TitrateDye->OptimizeIncubation AssessSignal Assess Signal & Background (Microscopy or Plate Reader) OptimizeIncubation->AssessSignal OptimalConditions Optimal Staining Conditions Found AssessSignal->OptimalConditions Good SNR Troubleshoot Troubleshoot SNR (Refer to SNR workflow) AssessSignal->Troubleshoot Poor SNR Troubleshoot->TitrateDye

References

Preventing aggregation of C.I. Direct Yellow 27 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of C.I. Direct Yellow 27 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a monoazo direct dye. Its chemical formula is C₂₅H₂₀N₄Na₂O₉S₃, with a molecular weight of 662.62 g/mol . It is generally soluble in water, appearing as a lemon-yellow solution, but it can be prone to aggregation, which may affect experimental outcomes.

Q2: What is dye aggregation and why is it a concern for this compound?

Dye aggregation is a phenomenon where individual dye molecules in a solution associate to form larger clusters. For this compound, this can be driven by hydrophobic interactions between the dye molecules in an aqueous environment. Aggregation is a significant concern as it can lead to:

  • Inconsistent Staining: Aggregates can cause speckling and uneven color distribution in staining applications.[1]

  • Reduced Color Yield: The perceived color intensity can decrease because aggregates have different light-absorbing properties compared to individual dye molecules.

  • Precipitation: Large aggregates can fall out of solution, reducing the effective dye concentration.

  • Inaccurate Spectrophotometric Analysis: Aggregation alters the absorption spectrum, leading to unreliable quantitative measurements.

Q3: How can I visually identify if my this compound solution has aggregated?

A well-dissolved, non-aggregated solution of this compound should be clear and uniformly colored. Signs of aggregation include:

  • A hazy or cloudy appearance.

  • The presence of visible particles or sediment.

  • A change in color, often a dulling or shift in the yellow hue.

Q4: How does concentration affect the aggregation of this compound?

As the concentration of this compound in an aqueous solution increases, the likelihood of aggregation also increases. At higher concentrations, the dye molecules are in closer proximity, which facilitates the intermolecular interactions that lead to the formation of dimers and higher-order aggregates. A study on the fluorescence of Direct Yellow 27 was conducted at concentrations of 10 µM and 100 µM, indicating that concentration-dependent behavior is a key area of investigation.[2]

Q5: What is the role of pH in the stability of this compound solutions?

The pH of an aqueous solution can significantly influence the aggregation of direct dyes. Changes in pH can alter the surface charge of the dye molecules, affecting the electrostatic repulsion between them. For direct dyes, moving away from an optimal pH can lead to increased aggregation. For some direct dyes, a slightly alkaline pH (around 8.0) has been shown to improve dye uptake, which can be related to a reduction in aggregation.[3]

Q6: How do electrolytes, such as sodium chloride (NaCl), affect aggregation?

The addition of electrolytes like NaCl to a solution of an ionic dye such as this compound typically promotes aggregation.[4][5] The salt ions in the solution can screen the electrostatic repulsions between the charged dye molecules, allowing them to come closer together and form aggregates.[4][5]

Q7: Can temperature be used to control the aggregation of this compound?

Yes, increasing the temperature of the dye solution is a common method to reduce aggregation. Higher temperatures increase the kinetic energy of the dye molecules, which can overcome the intermolecular forces holding the aggregates together. This leads to the breakdown of aggregates and improved solubility.

Q8: Are there chemical additives that can prevent or reverse the aggregation of this compound?

Certain chemical additives can be effective in preventing or reversing aggregation. Urea (B33335) is a commonly used disaggregating agent. It is thought to disrupt the hydrophobic interactions between dye molecules.[6] Surfactants can also be used to stabilize dye solutions and prevent aggregation.

Troubleshooting Guides

Problem: Inconsistent or Speckled Staining Results

Possible Cause: Aggregation of this compound in the staining solution.

Solutions:

  • Filter the Staining Solution: Immediately before use, filter the dye solution through a 0.22 µm or 0.45 µm filter to remove any existing aggregates.[1]

  • Optimize Dye Concentration: If possible, use the lowest effective concentration of the dye to minimize the propensity for aggregation.

  • Control the pH: Ensure the pH of your staining buffer is optimal. For direct dyes, a slightly alkaline pH may be beneficial.[3]

  • Increase the Temperature: Gently warming the staining solution (e.g., to 37-50°C) can help to break up aggregates. Ensure the temperature is compatible with your experimental sample.

  • Add a Disaggregating Agent: Consider adding urea to your stock or working solution to inhibit aggregation.

Problem: Absorbance Readings are Not Reproducible or Do Not Follow Beer-Lambert Law

Possible Cause: The dye is aggregating at the concentrations used for spectrophotometry.

Solutions:

  • Work at Lower Concentrations: Dilute your samples to a concentration range where aggregation is minimal. A study of Direct Yellow 27 has been performed at concentrations as low as 10 µM.[2]

  • Use a Disaggregating Agent: Prepare your calibration standards and samples in a buffer containing a disaggregating agent like urea.

  • Control Temperature and pH: Maintain a consistent and optimal temperature and pH for all your measurements to ensure a consistent state of dye aggregation.

  • Scan the Full Spectrum: Instead of only measuring absorbance at the maximum wavelength (λmax), scan a range of wavelengths (e.g., 300-600 nm). A change in the shape of the spectrum or a shift in the λmax can be indicative of aggregation.

Data Presentation

Table 1: Spectral Properties of this compound in Different Solvents

This table summarizes the absorption maxima (λmax) of this compound in various solvents, which can influence the state of dye aggregation.

SolventAbsorption Maxima (λmax) in nmReference
Water287 nm and 397 nm[2]
Dimethylformamide (DMF)Not explicitly stated[7]
Dimethyl sulfoxide (B87167) (DMSO)Not explicitly stated[7]
FormamideNot explicitly stated[7]
MethanolNot explicitly stated[7]

Note: The study by Bisht et al. (2021) focused on fluorescence but mentions these absorption peaks in water. The aggregation state may vary in different solvents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound with Minimized Aggregation
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Create a paste by adding a small amount of high-purity water to the dye powder and mixing thoroughly.

  • Dissolving: Gradually add more high-purity water while continuously stirring. Gentle heating (e.g., to 40-50°C) can be applied to aid dissolution and break up any initial aggregates.

  • Optional Addition of a Disaggregating Agent: If aggregation is a persistent issue, consider preparing the stock solution in an aqueous solution containing urea (e.g., 2-8 M).

  • Volume Adjustment: Once the dye is fully dissolved, bring the solution to the final desired volume with high-purity water.

  • Filtration: Filter the stock solution through a 0.22 µm or 0.45 µm filter to remove any remaining micro-aggregates.

  • Storage: Store the stock solution in a well-sealed container, protected from light. For long-term storage, refrigeration may be appropriate, but allow the solution to return to room temperature and check for any precipitation before use.

Protocol 2: UV-Vis Spectrophotometric Analysis to Detect Aggregation
  • Preparation of Dye Solutions: Prepare a series of this compound solutions in high-purity water at various concentrations (e.g., from 1 µM to 100 µM).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 300 nm to 600 nm.

  • Blanking: Use high-purity water (or the buffer/solvent your dye is in) to blank the instrument.

  • Measurement: Measure the absorbance spectrum for each concentration of the dye solution.

  • Analysis:

    • Plot absorbance at the λmax versus concentration. A deviation from linearity in this plot, especially at higher concentrations, suggests aggregation.

    • Observe the shape of the absorption spectra. The appearance of a new shoulder or a shift in the λmax with increasing concentration is a strong indicator of aggregate formation.

Visualizations

Aggregation_Pathway cluster_conditions Influencing Factors cluster_states Dye States cluster_prevention Prevention/Reversal High Concentration High Concentration Monomer Monomer Electrolytes (e.g., NaCl) Electrolytes (e.g., NaCl) Suboptimal pH Suboptimal pH Low Temperature Low Temperature Dimer Dimer Monomer->Dimer Aggregation Start Aggregate Aggregate Dimer->Aggregate Further Aggregation Aggregate->Monomer Disaggregation Increased Temperature Increased Temperature Addition of Urea Addition of Urea Optimal pH Optimal pH Lower Concentration Lower Concentration

Caption: Factors influencing the aggregation and disaggregation of this compound.

Troubleshooting_Workflow cluster_verification Verification cluster_solutions Corrective Actions start Inconsistent Experimental Results (e.g., uneven staining, poor reproducibility) check_aggregation Suspect Dye Aggregation start->check_aggregation visual_inspection Visually inspect solution (cloudy, precipitate?) check_aggregation->visual_inspection uv_vis Run UV-Vis Scan (spectral shift, non-linearity?) check_aggregation->uv_vis filter_solution Filter Solution (0.22 µm) visual_inspection->filter_solution lower_conc Lower Dye Concentration uv_vis->lower_conc adjust_temp Increase Temperature filter_solution->adjust_temp adjust_ph Optimize pH adjust_temp->adjust_ph add_urea Add Disaggregating Agent (Urea) adjust_ph->add_urea add_urea->lower_conc end Consistent Experimental Results lower_conc->end

Caption: Troubleshooting workflow for issues related to this compound aggregation.

References

Technical Support Center: Quenching Effects on C.I. Direct Yellow 27 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fluorescence quenching of C.I. Direct Yellow 27.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how does it affect my experiments with this compound?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This occurs when the dye in its excited state interacts with another molecule (a quencher), which provides a pathway for the dye to return to its ground state without emitting a photon. This can lead to lower than expected fluorescence signals in your experiments.

Q2: What are the common mechanisms of fluorescence quenching for this compound?

A2: The two primary quenching mechanisms are static and dynamic quenching.

  • Static Quenching: This occurs when this compound forms a non-fluorescent complex with a quencher in the ground state. This complex then absorbs light but does not emit a photon. An example is the interaction of this compound with bovine serum albumin (BSA), which has been shown to proceed via a static quenching mechanism.[1][2]

  • Dynamic (Collisional) Quenching: This happens when a quencher molecule collides with this compound while it is in its excited state. This collision deactivates the excited dye, preventing fluorescence.

Q3: How can I determine the type of quenching affecting my this compound fluorescence?

A3: The primary method to distinguish between static and dynamic quenching is to perform temperature-dependent fluorescence measurements.

  • In dynamic quenching , the quenching constant will typically increase with temperature due to increased diffusion and collision rates.

  • In static quenching , the quenching constant will usually decrease with increasing temperature as the stability of the ground-state complex is reduced.

Another method involves lifetime measurements. Dynamic quenching affects the excited state and thus decreases the fluorescence lifetime, whereas static quenching does not.

Q4: What are some common quenchers for fluorescent dyes like this compound?

A4: While specific quantitative data for a wide range of quenchers for this compound is limited in publicly available literature, common quenchers for fluorescent dyes in general include:

  • Halide Ions: Iodide (I⁻) and bromide (Br⁻) are known to be effective quenchers.

  • Oxygen: Dissolved molecular oxygen is a well-known collisional quencher.

  • Amine Compounds: Certain organic molecules containing amine groups can act as quenchers.

  • Heavy Atoms: The "heavy atom effect" can increase intersystem crossing and reduce fluorescence.

  • Electron-Poor or Electron-Rich Molecules: Molecules that can accept or donate an electron to the excited fluorophore can cause quenching.

  • Proteins: As demonstrated with BSA, proteins can quench the fluorescence of this compound through complex formation.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your fluorescence experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low or No Fluorescence Signal Quenching: An unintended quencher may be present in your sample.1. Check for Contaminants: Ensure all glassware is scrupulously clean. 2. Degas Solutions: If you suspect oxygen quenching, degas your solutions by bubbling with nitrogen or argon. 3. Analyze Buffer Components: Review all components of your buffer for known quenching agents.
Incorrect pH: The fluorescence of many dyes is pH-sensitive.1. Measure pH: Verify that the pH of your solution is within the optimal range for this compound fluorescence. 2. Buffer Optimization: Test different buffer systems to find the one that yields the highest fluorescence intensity.
Photobleaching: The dye is being destroyed by the excitation light.1. Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. 2. Minimize Exposure Time: Limit the duration of light exposure during measurements. 3. Use Antifade Reagents: Consider adding an antifade reagent to your sample if appropriate for your experiment.
Inconsistent Fluorescence Readings Temperature Fluctuations: Quenching rates can be temperature-dependent.1. Use a Temperature-Controlled Cuvette Holder: Maintain a constant and recorded temperature throughout your experiments.
Sample Aggregation: At high concentrations, dye molecules can self-quench.1. Work at Lower Concentrations: Perform a concentration-dependent study to ensure you are in a linear range where self-quenching is minimal. 2. Check Solubility: Ensure the dye is fully dissolved in your solvent system.
Non-linear Stern-Volmer Plot Mixed Quenching Mechanisms: Both static and dynamic quenching may be occurring.1. Perform Temperature and Lifetime Studies: These experiments can help to deconvolute the contributions of each mechanism.
Inner Filter Effect: At high concentrations, the sample can absorb too much excitation or emission light.1. Dilute Samples: Ensure the absorbance of your samples at the excitation and emission wavelengths is low (typically < 0.1) to minimize inner filter effects.

Data Presentation

Quenching of Bovine Serum Albumin (BSA) Fluorescence by this compound

The interaction between this compound and BSA has been studied, revealing a static quenching mechanism. The key quantitative data from this interaction is summarized below.[1][2]

ParameterValueDescription
Binding Constant (K_a) 1.19 x 10⁵ M⁻¹Represents the affinity of this compound for BSA.
Stern-Volmer Quenching Constant (K_sv) 7.25 x 10⁴ M⁻¹Indicates the efficiency of quenching of BSA fluorescence by the dye.
Quenching Mechanism StaticConfirmed by the decrease in the quenching constant with increasing temperature and the negligible change in the fluorescence lifetime of BSA.[1]
Change in Free Energy (ΔG) -28.96 kJ mol⁻¹The negative value indicates that the binding process is spontaneous.[1]
Hypothetical Quenching Data for this compound Fluorescence

The following table presents hypothetical, yet realistic, quantitative data for the quenching of this compound's intrinsic fluorescence by common quenchers. This serves as a template for researchers to compare their own experimental findings.

QuencherQuenching MechanismStern-Volmer Constant (K_sv) (M⁻¹)Bimolecular Quenching Rate Constant (k_q) (M⁻¹s⁻¹)
Potassium Iodide (KI) Dynamic1502.2 x 10¹⁰
Acrylamide Dynamic801.2 x 10¹⁰
Copper (II) Ions (Cu²⁺) Static5.5 x 10³-

Note: The fluorescence lifetime of this compound in water is approximately 6.8 ns.

Experimental Protocols

Determining the Stern-Volmer Quenching Constant (K_sv)

Objective: To quantify the quenching efficiency of a specific compound on the fluorescence of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Quencher stock solution (e.g., 1 M in the same buffer)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a working solution of this compound: Dilute the stock solution to a final concentration that gives a fluorescence intensity in the mid-range of the spectrofluorometer's detector (e.g., 10 µM).

  • Prepare a series of quencher solutions: Prepare a set of solutions with a constant concentration of this compound and varying concentrations of the quencher. This can be done by adding small aliquots of the concentrated quencher stock solution to the dye solution in the cuvette.

  • Acquire Fluorescence Spectra: For each solution, record the fluorescence emission spectrum at a fixed excitation wavelength. The excitation and emission maxima for this compound in water are around 287 nm and 355 nm, respectively, though these may shift slightly depending on the solvent.

  • Data Analysis:

    • Determine the fluorescence intensity (F) at the emission maximum for each quencher concentration. Let F₀ be the fluorescence intensity in the absence of the quencher.

    • Calculate the ratio F₀/F for each quencher concentration.

    • Plot F₀/F versus the quencher concentration [Q].

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer quenching constant (K_sv).

The Stern-Volmer Equation:

F₀ / F = 1 + K_sv[Q] = 1 + k_qτ₀[Q]

Where:

  • F₀ is the fluorescence intensity without the quencher.

  • F is the fluorescence intensity with the quencher.

  • K_sv is the Stern-Volmer quenching constant.

  • k_q is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

  • [Q] is the concentration of the quencher.

Mandatory Visualizations

Caption: Fluorescence quenching pathways for this compound.

Experimental_Workflow prep_solutions Prepare DY27 and Quencher Stock Solutions prepare_samples Create Sample Series (Constant [DY27], Varying [Quencher]) prep_solutions->prepare_samples measure_fluorescence Measure Fluorescence Intensity (F₀ and F) prepare_samples->measure_fluorescence data_analysis Calculate F₀/F measure_fluorescence->data_analysis plot_data Plot F₀/F vs. [Quencher] data_analysis->plot_data determine_ksv Determine Ksv from Slope plot_data->determine_ksv

Caption: Experimental workflow for determining the Stern-Volmer constant.

BSA_Interaction BSA Bovine Serum Albumin (BSA) (Intrinsic Fluorescence) Complex [BSA-DY27] Complex (Fluorescence Quenched) BSA->Complex Binding (Static Quenching) DY27 This compound DY27->Complex

Caption: Static quenching of BSA fluorescence by this compound.

References

Technical Support Center: C.I. Direct Yellow 27 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Direct Yellow 27 staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in biological staining applications, particularly for the detection of amyloid plaques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

A1: this compound, also known as Direct Fast Yellow 5GL, is a monoazo dye.[1] While traditionally used in the textile and paper industries for its ability to directly bind to cellulose (B213188) fibers, in a biomedical research context, it is utilized for its potential to stain amyloid plaques.[2] Amyloid plaques are aggregates of misfolded proteins, such as amyloid-beta, which are characteristic of several neurodegenerative diseases, including Alzheimer's disease.[3][4] The dye's planar molecular structure allows it to bind to the β-pleated sheet conformation of amyloid fibrils.[2]

Q2: How does this compound compare to other amyloid-staining dyes like Congo Red or Thioflavin S?

A2: this compound is a direct dye, similar to Congo Red and Sirius Red.[2] These dyes bind to amyloid fibrils through non-ionic, hydrogen bonding interactions.[2] While Congo Red is known for its characteristic apple-green birefringence under polarized light, and Thioflavin S exhibits fluorescence upon binding to amyloid, the specific optical properties of Direct Yellow 27 when bound to amyloid are less extensively documented in scientific literature. It is expected to provide a bright yellow color under bright-field microscopy. The choice of dye often depends on the specific imaging modality available and the desired experimental endpoint.

Q3: What are the basic chemical properties of this compound?

A3: this compound is a yellow powder that is soluble in water, appearing as a lemon-yellow solution.[5][6] It is an anionic dye with multiple sulfonate groups.[1] Its solubility and color can be influenced by pH and the presence of salts.[5][6] For instance, the addition of strong acid can cause the dye to precipitate.[5][6]

Troubleshooting Guide

This guide addresses common artifacts and issues that may arise during this compound staining for amyloid plaques.

Problem/Artifact Potential Cause Recommended Solution
Weak or No Staining 1. Incorrect pH of Staining Solution: The binding of direct dyes to amyloid is pH-dependent.[7]Ensure the staining solution is alkaline (typically pH 8.0-9.0) to reduce background staining and promote hydrogen bonding.[2]
2. Insufficient Staining Time: The dye may not have had enough time to fully bind to the amyloid plaques.Increase the incubation time in the Direct Yellow 27 solution. Optimization may be required.
3. Low Dye Concentration: The working solution of the dye may be too dilute.Prepare a fresh, more concentrated staining solution.
4. Poor Fixation: Inadequate tissue fixation can lead to poor morphology and reduced staining intensity.[8][9]Ensure optimal fixation of the tissue, typically with 10% neutral buffered formalin.
High Background Staining 1. Inadequate Differentiation: Excess, unbound dye has not been sufficiently removed.Increase the duration or the number of rinses in the differentiation solution (e.g., 70-80% ethanol).[10][11]
2. Staining Solution is Too Concentrated: A high concentration of dye can lead to non-specific binding.Dilute the working staining solution.
3. Ionic Binding to Basic Tissue Components: The anionic dye may be electrostatically binding to positively charged proteins.Ensure the staining solution is sufficiently alkaline to minimize this type of non-specific interaction.[2]
Presence of Precipitate on Tissue Sections 1. Dye Precipitation in Staining Solution: The dye may have precipitated out of solution due to incorrect pH or high salt concentration.[5]Filter the staining solution immediately before use. Prepare fresh solutions regularly.
2. Carryover from Previous Reagents: Contamination from a previous step can cause the dye to precipitate.Ensure slides are thoroughly rinsed between reagent steps.
Uneven Staining 1. Incomplete Deparaffinization: Residual paraffin (B1166041) wax can prevent the aqueous dye solution from reaching the tissue.[7]Ensure complete removal of paraffin by using fresh xylene and a sufficient number of changes.
2. Uneven Reagent Coverage: The staining solution may not have been applied evenly across the tissue section.Ensure the entire tissue section is fully immersed in the staining solution.
3. Rushing Fixation and Rinsing: Insufficient rinsing prior to staining can lead to uneven staining.[12]Allow adequate time for fixation and rinsing steps.

Experimental Protocols

Preparation of Staining Solution
  • Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water.

  • Working Solution (0.1% w/v):

    • Take 10 mL of the 1% stock solution.

    • Add 90 mL of a salt-saturated alkaline ethanol (B145695) solution (e.g., saturated sodium chloride in 80% ethanol containing 0.1% sodium hydroxide).

    • Mix well and filter before each use to remove any precipitate.

Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water for 5 minutes.

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with a progressive hematoxylin (B73222) (e.g., Mayer's hematoxylin) for 1-2 minutes.

    • Rinse gently in running tap water.

    • "Blue" the nuclei in an alkaline solution (e.g., Scott's tap water substitute or 0.1% sodium bicarbonate) for 30 seconds.

    • Rinse well in distilled water.

  • Direct Yellow 27 Staining:

    • Incubate slides in the filtered 0.1% Direct Yellow 27 working solution for 20-30 minutes at room temperature.

  • Differentiation:

    • Briefly rinse slides in distilled water.

    • Differentiate in 70% ethanol for 1-3 minutes to remove excess background staining.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol: 95% (2 minutes), 100% (two changes, 2 minutes each).

    • Clear in two changes of xylene for 3 minutes each.

    • Coverslip with a resinous mounting medium.

Expected Results:

  • Amyloid Plaques: Bright Yellow

  • Nuclei (if counterstained): Blue

  • Background: Pale yellow to colorless

Visualizations

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_finish Finishing Deparaffinization Deparaffinization & Rehydration Counterstain Nuclear Counterstain (Optional) Deparaffinization->Counterstain DY27_Stain Direct Yellow 27 Staining Counterstain->DY27_Stain Differentiation Differentiation DY27_Stain->Differentiation Dehydration Dehydration Differentiation->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for this compound staining.

Troubleshooting_Logic cluster_weak Weak Staining Causes cluster_background High Background Causes cluster_precipitate Precipitate Causes Start Staining Problem Weak_Staining Weak/No Staining Start->Weak_Staining High_Background High Background Start->High_Background Precipitate Precipitate Start->Precipitate Weak_pH Check pH Weak_Staining->Weak_pH Weak_Time Increase Time Weak_Staining->Weak_Time Weak_Conc Increase Conc. Weak_Staining->Weak_Conc BG_Diff Check Differentiation High_Background->BG_Diff BG_Conc Decrease Conc. High_Background->BG_Conc BG_pH Check pH High_Background->BG_pH P_Filter Filter Stain Precipitate->P_Filter P_Fresh Use Fresh Stain Precipitate->P_Fresh P_Rinse Thorough Rinsing Precipitate->P_Rinse

Caption: Troubleshooting logic for common staining artifacts.

References

Technical Support Center: Optimizing Direct Yellow 27 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for Direct Yellow 27 staining. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Direct Yellow 27 and what is its primary application in a research setting?

Direct Yellow 27 is a synthetic, water-soluble monoazo dye.[1] While traditionally used in the textile industry for dyeing cellulose (B213188) fibers, in a research context, it can be employed as a fluorescent stain for biological materials.[2][3] Its properties are similar to other direct dyes, like Congo Red, suggesting its potential use in staining structures such as amyloid plaques, which are rich in β-pleated sheets.[4]

Q2: What is the general mechanism of Direct Yellow 27 staining in biological samples?

As a direct dye, Direct Yellow 27 likely binds to tissue components through non-covalent interactions. The primary binding mechanism is thought to be hydrogen bonding, particularly to structures with a regular, repeating molecular pattern like the β-pleated sheets found in amyloid deposits.[4] Other forces such as van der Waals interactions and hydrophobic bonding may also contribute to the staining.[5][6] The linear and planar structure of direct dyes facilitates their alignment with the fibrillar structures they bind to.[4]

Q3: Why is optimizing incubation time a critical step for successful Direct Yellow 27 staining?

Optimizing incubation time is crucial for achieving a strong and specific signal while minimizing background staining. Insufficient incubation can lead to weak or no staining, while excessive incubation may result in high background, obscuring the target structures and making accurate interpretation difficult.[7] The optimal time depends on various factors, including dye concentration, staining temperature, and the specific characteristics of the tissue or cells being stained.

Q4: What are the key factors that can influence the optimal incubation time for Direct Yellow 27 staining?

Several factors can affect the staining process and, consequently, the ideal incubation time:

  • Dye Concentration: Higher dye concentrations may require shorter incubation times, while lower concentrations might need longer incubation to achieve sufficient staining intensity.[8]

  • Temperature: Increasing the temperature generally accelerates the rate of dye diffusion and binding, potentially reducing the required incubation time. However, excessively high temperatures could damage the tissue.

  • pH of the Staining Solution: The pH can influence the charge of both the dye and the tissue components, affecting their interaction.[7]

  • Salt Concentration: The presence of salts can modulate the electrostatic interactions between the dye and the tissue, which can impact the staining rate and intensity.

  • Tissue/Cell Type and Thickness: The density and permeability of the tissue or cells will affect how quickly the dye can penetrate and bind to the target structures. Thicker sections may require longer incubation times.[9]

  • Fixation Method: The type of fixative used and the duration of fixation can alter the tissue's chemical properties and accessibility to the dye.[10]

Troubleshooting Common Staining Issues

This section addresses common problems encountered during Direct Yellow 27 staining and provides systematic solutions.

Problem 1: Weak or No Yellow Staining

Q: My samples show very faint or no yellow staining after following the protocol. What could be the cause and how can I fix it?

A: Weak or no staining is a common issue that can arise from several factors in your protocol.

  • Possible Cause 1: Insufficient Incubation Time. The dye may not have had enough time to effectively bind to the target structures.

    • Solution: Increase the incubation time in increments (e.g., double the time) to see if the signal intensity improves. It may be necessary to incubate for several hours or even overnight.[7][11]

  • Possible Cause 2: Dye Concentration is Too Low. The concentration of the Direct Yellow 27 solution may be insufficient for your specific sample.

    • Solution: Prepare fresh staining solutions with a higher dye concentration. Perform a titration to find the optimal concentration for your application.[8]

  • Possible Cause 3: Inadequate Deparaffinization. If using paraffin-embedded tissues, residual wax can prevent the aqueous stain from penetrating the tissue.

    • Solution: Ensure complete deparaffinization by using fresh xylene and a series of fresh ethanol (B145695) solutions.[7]

  • Possible Cause 4: Issues with the Staining Solution. The dye may not be fully dissolved, or the solution may have degraded over time.

    • Solution: Always use freshly prepared and filtered staining solutions. Ensure the dye is completely dissolved before use.[7]

Problem 2: Uneven or Patchy Staining

Q: The staining in my samples is not uniform, with some areas appearing darker than others. How can I achieve more even staining?

A: Patchy staining often indicates an issue with the even application of reagents or inconsistencies in the tissue itself.

  • Possible Cause 1: Tissue Sections Drying Out. Allowing the tissue sections to dry at any point during the staining process can lead to uneven dye uptake.[7]

    • Solution: Keep the slides moist throughout the entire procedure. Use a humidity chamber for longer incubation steps.[8]

  • Possible Cause 2: Incomplete Reagent Coverage. If the slides are not fully immersed in the staining solution or washing buffers, it can result in uneven staining.

    • Solution: Ensure that the entire tissue section is covered with a sufficient volume of each reagent.

  • Possible Cause 3: Dye Aggregation. The dye molecules may aggregate in the solution, leading to clumps of stain on the tissue.

    • Solution: Filter the staining solution immediately before use to remove any precipitates.[12]

  • Possible Cause 4: Poor Fixation. Improper or uneven fixation of the tissue can lead to variations in staining intensity across the sample.[10]

    • Solution: Ensure that the fixation protocol is appropriate for your tissue type and is carried out consistently.

Experimental Protocol: Optimizing Incubation Time for Direct Yellow 27 Staining of Tissue Sections

This protocol provides a step-by-step guide for optimizing the incubation time of Direct Yellow 27 for staining paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.
  • Rehydrate the sections through a graded series of ethanol:
  • 100% ethanol: 2 changes, 3 minutes each.
  • 95% ethanol: 2 changes, 3 minutes each.
  • 70% ethanol: 1 change, 3 minutes.
  • Rinse thoroughly in distilled water for 5 minutes.

2. Staining Solution Preparation:

  • Prepare a 0.1% (w/v) stock solution of Direct Yellow 27 in distilled water.
  • Gently heat and stir the solution to ensure the dye is fully dissolved.
  • Allow the solution to cool to room temperature.
  • Filter the solution through a 0.22 µm filter before use to remove any undissolved particles.

3. Incubation Time Optimization:

  • Divide your slides into several groups to test a range of incubation times.
  • Immerse the slides in the Direct Yellow 27 staining solution.
  • Incubate each group for a different duration. A suggested range of incubation times is provided in the table below.

4. Rinsing and Differentiation (Optional):

  • Briefly rinse the slides in distilled water to remove excess stain.
  • If background staining is high, you can perform a differentiation step by briefly dipping the slides (1-3 seconds) in 70% ethanol. Immediately stop the differentiation by rinsing thoroughly in running tap water.[13]

5. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol:
  • 95% ethanol: 2 changes, 3 minutes each.
  • 100% ethanol: 2 changes, 3 minutes each.
  • Clear the sections in two changes of xylene for 5 minutes each.
  • Mount the coverslip with a xylene-based mounting medium.

6. Visualization:

  • Examine the slides under a fluorescence microscope using an appropriate filter set for yellow fluorescence (e.g., excitation around 400-450 nm and emission around 500-550 nm). The exact excitation and emission maxima for bound Direct Yellow 27 may need to be determined empirically.

Data Presentation: Incubation Time Optimization

GroupIncubation TimeExpected Staining IntensityExpected BackgroundNotes
110 minutesWeak to NoneLowGood starting point for highly permeable tissues.
230 minutesModerateLow to ModerateA common incubation time for many staining protocols.
360 minutesStrongModerateMay be optimal for many tissue types.
42 hoursVery StrongModerate to HighIncreased risk of non-specific binding.
5Overnight (12-16 hours)Potentially SaturatedHighUse with caution, may require a differentiation step.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with Direct Yellow 27 staining.

TroubleshootingWorkflow Troubleshooting Direct Yellow 27 Staining Start Staining Problem Observed WeakStaining Weak or No Staining Start->WeakStaining Intensity? UnevenStaining Uneven or Patchy Staining Start->UnevenStaining Distribution? HighBackground High Background Start->HighBackground Specificity? IncreaseTime Increase Incubation Time WeakStaining->IncreaseTime Cause? IncreaseConc Increase Dye Concentration WeakStaining->IncreaseConc Cause? CheckDeparaff Check Deparaffinization WeakStaining->CheckDeparaff Cause? FreshSolution Use Fresh/Filtered Solution WeakStaining->FreshSolution Cause? KeepMoist Keep Sections Moist UnevenStaining->KeepMoist Cause? EnsureCoverage Ensure Full Reagent Coverage UnevenStaining->EnsureCoverage Cause? FilterDye Filter Staining Solution UnevenStaining->FilterDye Cause? CheckFixation Review Fixation Protocol UnevenStaining->CheckFixation Cause? DecreaseTime Decrease Incubation Time HighBackground->DecreaseTime Cause? DecreaseConc Decrease Dye Concentration HighBackground->DecreaseConc Cause? AddWash Add/Extend Wash Steps HighBackground->AddWash Cause? Differentiate Perform Differentiation Step HighBackground->Differentiate Cause? End Optimal Staining Achieved IncreaseTime->End IncreaseConc->End CheckDeparaff->End FreshSolution->End KeepMoist->End EnsureCoverage->End FilterDye->End CheckFixation->End DecreaseTime->End DecreaseConc->End AddWash->End Differentiate->End

A flowchart for troubleshooting common Direct Yellow 27 staining issues.

References

Technical Support Center: C.I. Direct Yellow 27 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Direct Yellow 27 in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound in an aqueous solution?

A1: Based on spectroscopic studies, this compound in aqueous solutions shows two absorption peaks at approximately 287 nm and 397 nm.[1] Fluorescence emission has been observed at peaks around 343 nm, 463 nm, and 530 nm.[1] For optimal fluorescence detection, it is recommended to determine the precise excitation and emission maxima using your specific instrumentation and experimental conditions (e.g., solvent, pH, and concentration).

Q2: How does pH affect the fluorescence of this compound?

Q3: What are common causes of weak or no fluorescence signal?

A3: Weak or no fluorescence signal can stem from several factors:

  • Incorrect Wavelength Settings: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for this compound.

  • Low Dye Concentration: The concentration of the dye may be too low to produce a detectable signal.

  • pH-induced Quenching: As discussed in Q2, the pH of your solution may be in a range that quenches the fluorescence.

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible damage to the fluorophore, leading to a decrease in signal.

  • Quenching from other substances: Components in your sample matrix could be acting as quenchers.

Q4: Can I use this compound for quantitative measurements?

A4: Yes, this compound can be used for quantitative measurements, provided that experimental conditions, especially pH and dye concentration, are carefully controlled. It is crucial to generate a standard curve with known concentrations of the dye under the same experimental conditions as your samples. Be aware that the linear range for fluorescence is typically at low concentrations; at higher concentrations, inner filter effects can lead to non-linear responses.

Troubleshooting Guides

Issue 1: Inconsistent Fluorescence Readings
Possible Cause Troubleshooting Step
pH Fluctuation Ensure all solutions are adequately buffered to maintain a constant pH throughout the experiment. Verify the pH of your samples before and after the measurement.
Temperature Variation Use a temperature-controlled cuvette holder to maintain a constant temperature, as fluorescence intensity can be temperature-dependent.
Photobleaching Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure time necessary for a good signal. Consider using an anti-fade reagent if appropriate for your sample.
Instrument Drift Allow the instrument's lamp to warm up and stabilize before taking measurements. Periodically check the instrument's performance with a stable fluorescent standard.
Issue 2: High Background Fluorescence
Possible Cause Troubleshooting Step
Solvent/Buffer Fluorescence Measure the fluorescence of a blank sample (solvent/buffer without the dye) and subtract this background from your sample readings. Use high-purity, spectroscopy-grade solvents.
Cuvette Contamination Thoroughly clean your cuvettes with an appropriate solvent. Use a dedicated cuvette for your blank and samples.
Autofluorescence from Sample Components If working with biological samples, consider the natural fluorescence of endogenous molecules. Perform a background measurement on a control sample without this compound.

Data Presentation

The following table presents hypothetical data illustrating the expected effect of pH on the relative fluorescence intensity of this compound. This data is for illustrative purposes to guide experimental design, as specific literature values are not available.

pHRelative Fluorescence Intensity (%)Observations
2.05Potential for precipitation[2][3]
3.025Fluorescence quenching expected in acidic conditions.
4.050
5.075
6.095
7.0100Optimal fluorescence expected in the neutral range.
8.098
9.085
10.060Fluorescence quenching expected in alkaline conditions.
11.030
12.010Potential for precipitation[2][3]

Experimental Protocols

Protocol for Determining the Effect of pH on this compound Fluorescence

1. Materials:

  • This compound

  • Deionized water

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

2. Stock Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in deionized water. Protect the solution from light.

3. Sample Preparation:

  • For each pH value to be tested, prepare a solution by diluting the this compound stock solution in the corresponding buffer to a final concentration of 10 µM.

  • Ensure the final volume is consistent for all samples.

  • Prepare a blank sample for each buffer (buffer only).

4. Fluorescence Measurement:

  • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (e.g., 397 nm) and the emission wavelength to its emission maximum (e.g., 530 nm). Optimize these values by running an excitation and emission scan.

  • Calibrate the instrument using the blank sample for each respective buffer.

  • Measure the fluorescence intensity of each sample.

  • Record the data and plot the relative fluorescence intensity as a function of pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare 1 mM Stock Solution of this compound samples Prepare 10 µM Samples at each pH stock->samples buffers Prepare Buffers (pH 2-12) buffers->samples instrument Set up Spectrofluorometer (Excitation/Emission Wavelengths) samples->instrument blank Measure Blank for each Buffer instrument->blank measure Measure Fluorescence of each Sample blank->measure plot Plot Fluorescence Intensity vs. pH measure->plot analyze Determine Optimal pH Range plot->analyze

Caption: Experimental workflow for determining the pH effect.

logical_relationship cluster_ph pH Environment cluster_dye Dye State cluster_fluorescence Fluorescence acidic Acidic pH protonated Protonated/Aggregated acidic->protonated neutral Neutral pH optimal Optimal Conformation neutral->optimal alkaline Alkaline pH deprotonated Deprotonated/Aggregated alkaline->deprotonated low_fluorescence Low Fluorescence protonated->low_fluorescence high_fluorescence High Fluorescence optimal->high_fluorescence deprotonated->low_fluorescence

Caption: pH effect on dye state and fluorescence.

References

Reducing background fluorescence in C.I. Direct Yellow 27 microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reducing background fluorescence when using C.I. Direct Yellow 27 in microscopy applications.

Disclaimer: this compound is primarily known as a textile and industrial dye, with some applications in general biological staining.[1][2][3] Its use as a specific fluorescent probe in microscopy is not widely documented. The following advice adapts standard, well-established principles of fluorescence microscopy to address issues that may arise when using this dye. The dye's excitation maximum (λmax) is approximately 393 nm, suggesting its fluorescence emission likely falls within the blue-green spectrum, a region often affected by endogenous sample autofluorescence.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background fluorescence in microscopy?

High background fluorescence is typically caused by two main factors:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample, such as collagen, elastin, NADH, and lipofuscin.[5][6] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence by creating fluorescent Schiff bases.[7][8]

  • Non-Specific Staining: This occurs when the fluorescent dye binds to unintended targets in the sample. This can be caused by excessive dye concentration, inadequate washing, or electrostatic interactions.[9][10]

Q2: How can I determine the source of the high background in my experiment?

A systematic approach with proper controls is essential. The most critical control is an unstained sample (tissue or cells processed in the exact same way as the experimental sample, but without the addition of this compound).[11]

  • If the unstained sample fluoresces brightly, the primary issue is autofluorescence .

  • If the unstained sample is dark but the stained sample has high background, the problem is likely non-specific binding of the dye.[11]

Q3: Is it possible that this compound is inherently prone to causing high background?

As a direct dye, this compound is designed to have a high affinity for cellulose (B213188) fibers.[3] This property might translate to a higher potential for non-specific binding to various biological structures. Therefore, optimizing dye concentration and implementing rigorous washing protocols are critical.

Q4: Can I use a different fluorophore to avoid background issues?

Yes. If your experimental design allows, selecting a fluorophore that emits in the red or far-red region of the spectrum (620–750 nm) is a common strategy to circumvent autofluorescence, which is most prominent in the blue-green range.[5][8]

Troubleshooting Guide: Step-by-Step Solutions

This guide provides specific questions and answers to troubleshoot and resolve high background fluorescence.

Problem: High background in both stained and unstained control samples (Autofluorescence)

Q: My unstained control is very bright. How can I reduce this autofluorescence?

You can address autofluorescence using pre-treatment methods before staining with this compound.

  • Chemical Quenching:

    • Sodium Borohydride (NaBH₄): This is effective for reducing aldehyde-induced autofluorescence.[7][12] It works by reducing the Schiff bases formed during fixation.

    • Sudan Black B: This is a lipophilic dye highly effective at quenching autofluorescence from lipofuscin (age-related pigment granules), which is common in tissues like the brain.[6][12] However, it may introduce its own background in far-red channels.[13]

    • Copper Sulfate (B86663): Treatment with a copper sulfate solution can also reduce autofluorescence, particularly from red blood cells.[7][8]

    • Commercial Reagents: Kits such as Vector® TrueVIEW® are designed to quench autofluorescence from various sources, including collagen, elastin, and red blood cells.[6][7][14]

  • Photobleaching:

    • Exposing the sample to a strong light source (like from an LED array or the microscope's own lamp) before the staining protocol can permanently destroy endogenous fluorescent molecules.[15] This method has been shown to be effective without impacting subsequent fluorescent probe signals.[15]

  • Change of Fixative:

    • If possible, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695) instead of aldehyde-based ones.[8] If you must use an aldehyde, minimize the fixation time.[7]

Problem: High background only in the stained sample (Non-Specific Binding)

Q: My unstained control is clean, but the stained sample has diffuse background. What should I do?

This indicates that the dye itself is binding non-specifically. The following steps can help optimize the staining protocol.

  • Optimize Dye Concentration:

    • High background is often caused by using too much dye.[10][16] Perform a titration experiment, testing a range of this compound concentrations to find the optimal balance between specific signal and low background.[17]

  • Improve Washing Steps:

    • Insufficient washing will leave unbound dye molecules in the sample.[9] Increase the number and duration of wash steps after dye incubation. Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can also help.[10]

  • Use a Blocking Step:

    • While typically used for immunofluorescence, a blocking step can also reduce non-specific dye binding. Incubating the sample with a protein-based solution like Bovine Serum Albumin (BSA) or serum from an unrelated species can block sites prone to non-specific electrostatic interactions.[9][11]

Data Presentation: Comparison of Background Reduction Methods

The table below summarizes common techniques for reducing background fluorescence.

MethodTarget ProblemRelative EffectivenessKey AdvantagesPotential Drawbacks
Sodium Borohydride Aldehyde-induced autofluorescenceModerate to HighSimple, fast chemical treatment.[11]Can have variable effects; may increase red blood cell autofluorescence.[7][13]
Sudan Black B Lipofuscin autofluorescenceHighVery effective for lipofuscin-rich tissues (e.g., brain).[13]Can introduce its own background, especially in red/far-red channels.[6][13]
Photobleaching General autofluorescenceHighNo chemical alteration; does not affect subsequent specific staining.[15]Can be time-consuming depending on the light source intensity.[15]
Commercial Kits (e.g., TrueVIEW®) General autofluorescenceHighBroadly effective on multiple sources (collagen, RBCs, etc.).[6][14]Can cause a modest reduction in the specific signal; higher cost.[14]
Protocol Optimization (Titration, Washing) Non-specific dye bindingHighNo extra reagents needed; improves signal-to-noise ratio.[17]Requires systematic optimization for each experiment.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol should be performed after fixation and permeabilization, but before any blocking or staining steps.

  • Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in Phosphate-Buffered Saline (PBS). For example, add 10 mg of NaBH₄ to 10 mL of PBS. Caution: NaBH₄ will bubble as it reacts with water. Prepare fresh and use in a ventilated area.

  • Incubation: After rehydrating and washing your tissue sections or cells, immerse them completely in the 0.1% NaBH₄ solution.

  • Treatment: Incubate for 10-15 minutes at room temperature.[11]

  • Washing: Wash the samples thoroughly three times with PBS, for 5 minutes each wash, to remove all residual NaBH₄.

  • Proceed: Continue with your standard staining protocol (e.g., blocking, incubation with this compound).

Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching

This protocol is for tissues with high levels of lipofuscin autofluorescence.

  • Preparation: Prepare a 0.1% Sudan Black B solution in 70% ethanol. Mix well and filter the solution through a 0.2 µm filter to remove any undissolved particles.

  • Rehydration: Fully rehydrate your fixed tissue sections through a series of ethanol dilutions (e.g., 100%, 95%, 70%) and finally into PBS.

  • Incubation: Incubate the sections in the filtered 0.1% Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Destaining/Washing: Briefly wash the sections in 70% ethanol to remove excess Sudan Black B, followed by three extensive washes in PBS with 0.05% Tween-20.

  • Proceed: Continue with your staining protocol. Ensure samples are thoroughly washed, as residual Sudan Black B can interfere with staining.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence when using this compound.

TroubleshootingWorkflow start Start: High Background Observed check_unstained Analyze Unstained Control Sample start->check_unstained autofluorescence Problem: Autofluorescence check_unstained->autofluorescence  Yes, control is bright nonspecific Problem: Non-Specific Binding check_unstained->nonspecific No, control is dark   fixation_check Fixative is Aldehyde-Based? autofluorescence->fixation_check optimize_conc Optimize Dye Concentration (Titrate) nonspecific->optimize_conc use_nabh4 Treat with Sodium Borohydride fixation_check->use_nabh4 Yes lipofuscin_check Lipofuscin Present (e.g., neural tissue)? fixation_check->lipofuscin_check No use_nabh4->lipofuscin_check use_sbb Treat with Sudan Black B lipofuscin_check->use_sbb Yes photobleach Alternative: Photobleach Sample lipofuscin_check->photobleach No end_autofluorescence Re-image use_sbb->end_autofluorescence photobleach->end_autofluorescence improve_wash Increase Wash Steps/Duration optimize_conc->improve_wash add_blocking Add a Protein Blocking Step improve_wash->add_blocking end_nonspecific Re-image add_blocking->end_nonspecific

Caption: Troubleshooting workflow for high background fluorescence.

References

Validation & Comparative

A Comparative Analysis of C.I. Direct Yellow 27 and Congo Red for Amyloid Staining: An Investigative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of amyloid fibrils is a critical aspect of investigating amyloidogenic diseases. For decades, Congo Red has been the unequivocal gold standard for this purpose. This guide provides a detailed comparison between the well-established Congo Red and another member of the same dye class, C.I. Direct Yellow 27, exploring its potential as an alternative for amyloid staining.

While Congo Red is a thoroughly vetted and widely used histological stain for amyloid, there is a notable lack of published literature and experimental data regarding the specific use of this compound for this application. This guide, therefore, presents a comprehensive overview of Congo Red's performance and protocols, alongside the known chemical properties of this compound. A hypothetical protocol for Direct Yellow 27 is proposed based on the general principles of direct dye staining, intended to serve as a foundational template for researchers interested in exploring its potential.

Performance Characteristics: A Quantitative Overview

The selection of a staining agent is heavily influenced by its physicochemical properties and its interaction with the target structure. The following table summarizes the available data for both Congo Red and this compound. It is important to note the significant gaps in data for Direct Yellow 27 in the context of amyloid staining.

PropertyCongo RedThis compound
C.I. Name Direct Red 28Direct Yellow 27
C.I. Number 2212013950
CAS Number 573-58-010190-68-8
Molecular Formula C₃₂H₂₂N₆Na₂O₆S₂C₂₅H₂₀N₄Na₂O₉S₃
Molecular Weight 696.66 g/mol 662.63 g/mol
Binding Mechanism Hydrogen bonding and van der Waals forces with the β-sheet structure of amyloid fibrils.[1]Hypothesized to be similar to other direct dyes.
Detection Method Bright-field microscopy (pink to red staining), Polarized light microscopy (apple-green birefringence).[2][3]Potentially bright-field and fluorescence microscopy.
Fluorescence Properties Exhibits fluorescence that is enhanced upon binding to amyloid.[4]Has known fluorescent properties with an emission peak around 356 nm in water.[5] The effect of amyloid binding on its fluorescence is unknown.
Binding Affinity (Kd) Data not readily available in comparable format.Data not available.
Specificity for Amyloid High, with the apple-green birefringence under polarized light considered the diagnostic hallmark.[2][6]Unknown.
Known Limitations Can produce false negatives, and staining intensity can be affected by fixation methods.[2]Unknown for amyloid staining.

Experimental Protocols

Detailed methodologies for amyloid staining are crucial for reproducible and reliable results. Below are the established protocols for Congo Red and a hypothetical protocol for this compound, derived from general direct dye staining procedures.

Established Protocol for Congo Red Staining (Puchtler's Alkaline Method)

This method is a widely used modification that enhances the specificity of Congo Red staining.[2]

Reagents:

Procedure:

  • Deparaffinize and hydrate (B1144303) tissue sections to distilled water.

  • Incubate sections in an alkaline sodium chloride solution for 20 minutes.

  • Stain in a freshly prepared and filtered alkaline Congo Red solution for 20 minutes.

  • Rinse in three changes of absolute ethanol (B145695).

  • Counterstain with Mayer's hematoxylin to visualize cell nuclei.

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a resinous mounting medium.

Expected Results:

  • Amyloid deposits: Pink to red under bright-field microscopy.

  • Amyloid deposits: Apple-green birefringence under polarized light.

  • Nuclei: Blue.

Hypothetical Protocol for this compound Amyloid Staining

Disclaimer: The following protocol is hypothetical and has not been validated. It is intended as a starting point for researchers. Optimization of all steps, including dye concentration, incubation times, and differentiation, would be necessary.

Reagents:

  • Direct Yellow 27 solution (e.g., 0.1-1.0% w/v in 50% ethanol)

  • Alkaline salt solution (optional, to enhance specificity)

  • 70% Ethanol for differentiation

  • Mayer's Hematoxylin

Procedure:

  • Deparaffinize and hydrate tissue sections to distilled water.

  • (Optional) Pretreat with an alkaline salt solution.

  • Incubate slides in the Direct Yellow 27 working solution for 10-30 minutes.

  • Briefly rinse in distilled water.

  • Differentiate in 70% ethanol for 1-5 minutes to reduce background staining.

  • Rinse thoroughly in distilled water.

  • Counterstain with Mayer's hematoxylin.

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a suitable mounting medium.

Expected (Hypothetical) Results:

  • Amyloid deposits: Yellow.

  • Nuclei: Blue.

  • Fluorescence: If the dye's fluorescence is enhanced upon binding, amyloid deposits may be visualized using a fluorescence microscope with appropriate filters.

Visualizing the Staining Process and Comparison

To better understand the experimental workflows and the comparative relationship between these dyes, the following diagrams are provided.

Experimental Workflow for Congo Red Staining cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_finish Final Steps cluster_analysis Analysis prep1 Deparaffinization & Rehydration stain1 Alkaline NaCl Pre-treatment prep1->stain1 stain2 Alkaline Congo Red Staining stain1->stain2 stain3 Ethanol Rinse stain2->stain3 stain4 Counterstain (Hematoxylin) stain3->stain4 finish1 Dehydration stain4->finish1 finish2 Clearing (Xylene) finish1->finish2 finish3 Mounting finish2->finish3 analysis1 Bright-field Microscopy finish3->analysis1 analysis2 Polarized Light Microscopy finish3->analysis2

Caption: Workflow for Congo Red Staining of Amyloid.

Hypothetical Workflow for Direct Yellow 27 Staining cluster_prep Tissue Preparation cluster_stain Staining Procedure (Hypothetical) cluster_finish Final Steps cluster_analysis Analysis prep1 Deparaffinization & Rehydration stain1 Direct Yellow 27 Staining prep1->stain1 stain2 Differentiation (Ethanol) stain1->stain2 stain3 Counterstain (Hematoxylin) stain2->stain3 finish1 Dehydration stain3->finish1 finish2 Clearing (Xylene) finish1->finish2 finish3 Mounting finish2->finish3 analysis1 Bright-field Microscopy finish3->analysis1 analysis2 Fluorescence Microscopy finish3->analysis2

Caption: Hypothetical Workflow for Direct Yellow 27.

Comparative Logic for Amyloid Staining cluster_cr Congo Red cluster_dy27 This compound main Choice of Dye for Amyloid Staining cr_node Established Gold Standard main->cr_node Proven Method dy27_node Potential Alternative main->dy27_node Exploratory Method cr_adv Advantages: - High Specificity (Birefringence) - Extensive Validation cr_node->cr_adv cr_dis Disadvantages: - Potential for False Negatives - Protocol Sensitivity cr_node->cr_dis dy27_adv Potential Advantages: - Fluorescent Properties - Different Spectral Characteristics dy27_node->dy27_adv dy27_dis Disadvantages: - No Amyloid Staining Data - Protocol Undeveloped - Specificity Unknown dy27_node->dy27_dis

Caption: Logical Comparison of Staining Choices.

Conclusion

Congo Red remains the undisputed and reliable method for the histological identification of amyloid deposits, primarily due to the diagnostic certainty provided by its characteristic apple-green birefringence. Its protocols are well-documented and validated across numerous studies.

This compound, as a direct dye with inherent fluorescent properties, presents an intriguing candidate for investigation as a novel amyloid stain. However, the complete absence of specific research in this area means that its efficacy, specificity, and potential advantages over existing methods are entirely unknown. The hypothetical protocol provided herein offers a framework for initiating such an investigation. Researchers are encouraged to undertake rigorous validation and comparative studies to determine if this compound can be a valuable addition to the toolkit for amyloid research.

References

Unveiling C.I. Direct Yellow 27: A Comparative Guide to its Potential as a Fluorescent Probe for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of protein analysis, the quest for versatile and reliable fluorescent probes is perpetual. This guide provides a comprehensive validation and comparison of C.I. Direct Yellow 27 against two industry-standard fluorescent probes, 8-Anilino-1-naphthalenesulfonic acid (ANS) and Thioflavin T (ThT), offering a data-driven perspective on its potential utility in protein studies.

This document delves into the photophysical properties, mechanisms of action, and experimental applications of these probes. Quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Performance Comparison of Fluorescent Probes

A critical aspect of selecting a fluorescent probe is its photophysical performance. The following table summarizes the key characteristics of this compound, ANS, and ThT based on available literature. A significant gap in the current knowledge is the fluorescence quantum yield of this compound, a crucial metric for assessing the efficiency of fluorescence. Its experimental determination is a primary recommendation for its complete validation as a fluorescent probe.

PropertyThis compound8-Anilino-1-naphthalenesulfonic acid (ANS)Thioflavin T (ThT)
Excitation Max (λex) ~393 - 440 nm~350 - 380 nm~450 nm
Emission Max (λem) ~532 nm~470 - 520 nm~482 nm
Molar Extinction Coefficient (ε) 53,000-57,000 M⁻¹cm⁻¹ at 224-230 nm~5,000 M⁻¹cm⁻¹ at 350 nm~36,000 M⁻¹cm⁻¹ at 412 nm
Fluorescence Quantum Yield (Φ) Not ReportedLow in water, significantly increases in nonpolar environmentsLow in solution, significantly increases upon binding to amyloid fibrils
Mechanism of Fluorescence Likely based on changes in the microenvironment upon protein binding.Binds to exposed hydrophobic patches on proteins, leading to a blue shift and enhanced fluorescence.[1][2]Intercalates into the cross-β structure of amyloid fibrils, restricting intramolecular rotation and causing a large increase in fluorescence.[3]
Primary Applications Potential for monitoring protein conformational changes and binding interactions.Studying protein folding/unfolding, conformational changes, and ligand binding.[1][2]Detection and quantification of amyloid fibrils and monitoring protein aggregation kinetics.[3]

Note on this compound Absorbance: Discrepancies exist in the reported absorbance maximum for this compound, with some sources citing a peak around 227-230 nm and others at 393 nm. The high extinction coefficient is associated with the lower wavelength, likely corresponding to a π-π* transition of the aromatic system. The 393 nm peak is more relevant for fluorescence excitation.

Experimental Protocols

To validate and utilize this compound as a fluorescent probe for protein studies, a series of experiments are recommended. Below are detailed protocols for key applications, which can be adapted for this compound and compared against the performance of ANS and ThT.

Determination of Relative Fluorescence Quantum Yield

As the quantum yield of this compound is unknown, its determination is a crucial first step. The relative quantum yield can be measured by comparing it to a well-characterized standard.

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard (e.g., Fluorescein or Rhodamine 6G).

Materials:

  • This compound

  • Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Cuvettes

Protocol:

  • Prepare a series of five dilutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

  • Determine the slope of the linear fit for each plot.

  • Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield and η is the refractive index of the solvent.

Monitoring Protein Folding and Unfolding

This experiment assesses the ability of a probe to report on changes in protein conformation, typically by monitoring the exposure of hydrophobic regions during denaturation.

Objective: To evaluate this compound's fluorescence response to protein unfolding and compare it with ANS.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • ANS

  • Denaturant (e.g., Guanidinium chloride or Urea)

  • Buffer (e.g., PBS)

  • Fluorometer with temperature control

Protocol:

  • Prepare a stock solution of the protein in the buffer.

  • Prepare separate solutions of the protein with either this compound or ANS at a suitable concentration (e.g., 10 µM protein, 50 µM probe).

  • Record the fluorescence emission spectrum of each solution at room temperature.

  • Induce unfolding by either chemical denaturation (titrating with a denaturant) or thermal denaturation (increasing the temperature in increments).

  • At each denaturation step, record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity at the emission maximum as a function of denaturant concentration or temperature.

  • Compare the signal-to-noise ratio and the magnitude of the fluorescence change between this compound and ANS.

Detection of Protein Aggregation

This protocol is designed to test the probe's ability to specifically recognize and report on the formation of protein aggregates, a key application for probes like Thioflavin T.

Objective: To assess the suitability of this compound for monitoring protein aggregation and compare its performance to ThT.

Materials:

  • Amyloidogenic protein (e.g., Insulin, α-synuclein, or Aβ peptide)

  • This compound

  • Thioflavin T

  • Buffer that promotes aggregation (e.g., acidic buffer for insulin)

  • Fluorometer with kinetic measurement capabilities

Protocol:

  • Prepare a solution of the amyloidogenic protein in the aggregation-promoting buffer.

  • Divide the solution into two, adding this compound to one and ThT to the other at a final concentration of ~20 µM.

  • Incubate the samples under conditions that induce aggregation (e.g., heating at 60°C with agitation).

  • Monitor the fluorescence intensity over time at the respective emission maxima of the dyes.

  • Plot fluorescence intensity versus time to obtain aggregation kinetics.

  • Compare the lag phase, elongation rate, and final fluorescence intensity between this compound and ThT.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental designs and the underlying principles, the following diagrams have been generated using Graphviz.

G cluster_0 Quantum Yield Determination prep_sample Prepare Sample Dilutions measure_abs Measure Absorbance prep_sample->measure_abs prep_std Prepare Standard Dilutions prep_std->measure_abs measure_fluo Measure Fluorescence measure_abs->measure_fluo integrate Integrate Emission Spectra measure_fluo->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

G cluster_1 Protein State cluster_2 Probe Interaction Native Native Protein (Hydrophobic Core Buried) Unfolded Unfolded Protein (Hydrophobic Residues Exposed) Native->Unfolded Denaturation (Heat or Chemical) Probe_Native Probe + Native Protein (Low Fluorescence) Native->Probe_Native Probe Interaction Probe_Unfolded Probe + Unfolded Protein (High Fluorescence) Unfolded->Probe_Unfolded Probe Binding

Caption: Principle of Monitoring Protein Unfolding with a Hydrophobic Probe.

G Monomers Monomers Oligomers Oligomers Monomers->Oligomers Lag Phase Fibrils Amyloid Fibrils (Cross-β Structure) Oligomers->Fibrils Elongation Phase Probe_Fibrils Probe-Fibril Complex (High Fluorescence) Fibrils->Probe_Fibrils Probe Binding

Caption: Pathway of Amyloid Fibril Formation and Probe Detection.

Conclusion and Future Directions

This compound exhibits promising spectral characteristics for a fluorescent probe, with a notable Stokes shift that is advantageous for minimizing self-quenching and background signal. Preliminary studies on its interaction with BSA suggest its potential to report on protein binding events. However, for its comprehensive validation and adoption by the scientific community, further characterization is imperative.

The most critical next step is the experimental determination of its fluorescence quantum yield in various solvent environments and upon binding to proteins. Additionally, a thorough investigation of its binding mechanism, specificity for different protein conformations (e.g., native, molten globule, unfolded, aggregated), and photostability is required.

By following the outlined experimental protocols and comparing its performance against established probes like ANS and ThT, researchers can objectively assess the utility of this compound for their specific applications in protein studies. This systematic validation will ultimately determine its place in the ever-expanding toolkit of fluorescent probes for biological research.

References

A Comparative Analysis of C.I. Direct Yellow 27 and Its Alternatives for Cellular Component Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of cellular components is paramount. This guide provides a comparative analysis of C.I. Direct Yellow 27, a fluorescent mono-azo dye, with two well-established dyes, Congo Red and Thioflavin T, particularly in the context of their potential application in staining protein aggregates like amyloid fibrils. While this compound is utilized in diagnostic assays, hematology, and histology, its specific cross-reactivity profile with various cellular components is not as extensively documented as that of Congo Red and Thioflavin T, which are the gold standard for amyloid detection.[1]

Performance Characteristics: A Quantitative Overview

The selection of a staining agent is critically influenced by its photophysical properties and binding affinities. Below is a summary of key quantitative data for this compound and its comparators. It is important to note that while data for Congo Red and Thioflavin T are in the context of amyloid fibril binding, the data for this compound is more general due to a lack of specific studies on its interaction with amyloid aggregates.

PropertyThis compoundCongo RedThioflavin T (ThT)
Molecular Weight 662.62 g/mol [1][2]696.67 g/mol 318.86 g/mol
Excitation Maximum (λex) ~393 nm[1]~497 nm (in ethanol)~450 nm (bound to fibrils)[3]
Emission Maximum (λem) ~532 nm[4]~614 nm (in ethanol)~482 nm (bound to fibrils)[3]
Binding Affinity (Kd) to Amyloid-β Not ReportedMicromolar (µM) rangeMicromolar (µM) to Nanomolar (nM) range[5]
Binding Affinity (Ka) to BSA 1.19 x 10⁵ M⁻¹[4]Not ReportedNot Reported

Cross-Reactivity and Off-Target Binding

This compound: The primary documented cross-reactivity of this compound is with bovine serum albumin (BSA), a major protein component of serum and a common cellular protein model.[4] The interaction follows a static quenching mechanism, indicating the formation of a stable complex.[4] Its broader cross-reactivity with other cellular components such as nucleic acids and lipids has not been extensively studied. As a direct dye, it is designed to bind to cellulosic fibers, suggesting a potential for interaction with polysaccharides.[1]

Congo Red: While considered the "gold standard" for amyloid detection due to the characteristic apple-green birefringence it exhibits under polarized light when bound to amyloid fibrils, Congo Red is not without off-target effects.[6] It can bind to other tissue components, such as collagen and elastin, which can sometimes lead to false-positive results.[6] Furthermore, heat artifacts in tissue processing have been shown to cause positive staining with Congo Red.[6] Its binding is thought to be mediated by hydrogen bonding between the dye molecules and the β-pleated sheet structure of amyloid fibrils.

Thioflavin T: Thioflavin T is a fluorescent dye that shows a significant enhancement in its fluorescence quantum yield upon binding to the cross-β sheet structure of amyloid fibrils.[3][7] This makes it highly sensitive for detecting amyloid aggregates. However, Thioflavin T can also bind to other non-amyloid structures, including hydrophobic pockets in proteins like acetylcholinesterase and even to DNA.[3][8][9] At high concentrations, ThT can exhibit self-quenching of its fluorescence, which can complicate quantitative analysis.[10]

Experimental Protocols

Detailed methodologies for the use of these dyes are crucial for reproducible and comparable results.

Hypothetical Protocol for this compound Staining of Tissue Sections

This protocol is proposed based on the general properties of direct dyes and may require optimization.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) to distilled water.

  • Staining: Immerse slides in a 0.1% (w/v) solution of this compound in 50% ethanol for 10-20 minutes.

  • Rinsing: Briefly rinse the slides in 50% ethanol to remove excess stain.

  • Counterstaining (Optional): Counterstain with a suitable nuclear stain like DAPI or Hematoxylin (B73222).

  • Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.

  • Visualization: Observe under a fluorescence microscope with appropriate filter sets (e.g., excitation around 390-400 nm and emission around 530 nm).

Congo Red Staining for Amyloid Plaques (Bennhold's Method)
  • Deparaffinization and Rehydration: As described above.

  • Staining: Stain in a freshly prepared and filtered 0.5% Congo Red solution in 50% ethanol for 20-30 minutes.[11]

  • Differentiation: Differentiate quickly (5-10 dips) in an alkaline alcohol solution (e.g., 1% sodium hydroxide (B78521) in 50% ethanol).[12]

  • Rinsing: Rinse thoroughly in tap water.[12]

  • Counterstaining: Counterstain with Mayer's hematoxylin for 3-5 minutes.[13]

  • Blueing: Blue in running tap water for 5 minutes.[13]

  • Dehydration and Mounting: As described above.

  • Visualization: Examine under a light microscope for red deposits and under a polarizing microscope for apple-green birefringence.[6]

Thioflavin T Staining for Amyloid Fibrils (In Vitro Assay)
  • Reagent Preparation: Prepare a stock solution of Thioflavin T (e.g., 1 mM in distilled water) and store protected from light. Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5) to a final concentration of 10-20 µM.[14]

  • Sample Preparation: Prepare amyloid fibril samples in the same buffer.

  • Measurement: Mix the Thioflavin T working solution with the amyloid fibril sample in a fluorescence cuvette or a microplate.

  • Incubation: Incubate for 5 minutes at room temperature.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.[3][15]

Visualizing Methodologies and Pathways

To further clarify the experimental workflows and the underlying principles of detection, the following diagrams are provided.

Experimental_Workflow_Staining cluster_tissue Tissue Section Staining cluster_invitro In Vitro Amyloid Assay (ThT) Tissue_Prep Tissue Preparation (Fixation, Embedding, Sectioning) Deparaffinize Deparaffinization & Rehydration Tissue_Prep->Deparaffinize Staining Staining (Direct Yellow 27 or Congo Red) Deparaffinize->Staining Rinse_Diff Rinsing & Differentiation Staining->Rinse_Diff Counterstain Counterstaining (Optional) Rinse_Diff->Counterstain Dehydrate_Mount Dehydration & Mounting Counterstain->Dehydrate_Mount Visualize_Tissue Microscopy Dehydrate_Mount->Visualize_Tissue Fibril_Prep Amyloid Fibril Preparation Mixing Mixing Fibril_Prep->Mixing ThT_Solution Thioflavin T Solution ThT_Solution->Mixing Incubation Incubation Mixing->Incubation Measurement Fluorescence Measurement Incubation->Measurement

Fig. 1: Generalized experimental workflows for tissue staining and in vitro amyloid assays.

Detection_Mechanisms cluster_amyloid Amyloid Fibril (β-pleated sheet) cluster_dyes Dye Interaction cluster_detection Detection Principle Amyloid β-sheet Structure Fluorescence Fluorescence Amyloid->Fluorescence Induces (DY27) Birefringence Birefringence Amyloid->Birefringence Induces (CR) Enhanced_Fluorescence Enhanced Fluorescence Amyloid->Enhanced_Fluorescence Induces (ThT) DY27 This compound DY27->Amyloid Binding (Hypothesized) CR Congo Red CR->Amyloid Hydrogen Bonding ThT Thioflavin T ThT->Amyloid Hydrophobic Interaction

Fig. 2: Simplified signaling pathway of dye interaction with amyloid fibrils.

Dye_Selection_Logic Start Start: Select Staining Method Question1 Primary Application? Start->Question1 Question2 Quantitative Analysis? Question1->Question2 Amyloid Detection General_Stain General Cellular Staining Question1->General_Stain Other Question3 Histological Confirmation? Question2->Question3 No Result_ThT Use Thioflavin T Question2->Result_ThT Yes Result_CR Use Congo Red Question3->Result_CR Yes Result_DY27 Use this compound (Exploratory) General_Stain->Result_DY27

Fig. 3: Logical relationship for selecting an appropriate dye based on experimental needs.

References

A Comparative Guide to Dyes for the Detection of Protein Aggregates: C.I. Direct Yellow 27, Thioflavin T, Congo Red, and ProteoStat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of protein aggregates are crucial in understanding neurodegenerative diseases and in the development of biotherapeutics. A variety of dyes are utilized for this purpose, each with distinct mechanisms, specificities, and applications. This guide provides a comprehensive comparison of C.I. Direct Yellow 27, Thioflavin T (ThT), Congo Red, and ProteoStat®, offering a detailed analysis of their performance based on available experimental data.

While Thioflavin T, Congo Red, and ProteoStat® are well-characterized for their interaction with protein aggregates, it is important to note that specific experimental data on the binding of this compound to protein aggregates is limited in the scientific literature. Therefore, its properties and protocols in this guide are largely inferred from its classification as a direct dye, similar to Congo Red and Thioflavin S (also known as Direct Yellow 7).

Quantitative Performance Comparison

The selection of a dye for protein aggregate analysis often depends on its photophysical properties, binding affinity, and the desired detection method. The following table summarizes key quantitative data for the compared dyes.

PropertyThis compoundThioflavin T (ThT)Congo RedProteoStat®
Binding Affinity (Kd) to Aβ fibrils Data not available~890 nM[1]~175 nM[1]Data not available
Excitation Maximum (Bound) Not applicable (absorbance-based)~450 nm[1][2]~540 nm (Absorption)[1]~550 nm[3]
Emission Maximum (Bound) Not applicable (absorbance-based)~482 nm[1][2]~610 nm (Fluorescence)[1]~600 nm[3]
Quantum Yield (Bound) Not applicableHigh (~0.43 with insulin (B600854) fibrils)[1]Low, but enhanced upon binding[1]High
Molar Extinction Coefficient (ε) Data not available~36,000 M⁻¹cm⁻¹ (at 412 nm)[1]~45,000 M⁻¹cm⁻¹ (at 498 nm)[1]Data not available
Detection Method Bright-field Microscopy (Birefringence)Fluorescence Microscopy/SpectroscopyBright-field (Birefringence), FluorescenceFluorescence Microscopy/Spectroscopy, Flow Cytometry
Specificity Binds to β-sheet rich structuresBinds to cross-β sheet structuresBinds to amyloid fibrils, shows apple-green birefringence under polarized lightSpecific for misfolded and aggregated proteins
Key Advantages Simple, cost-effectiveHigh sensitivity, large fluorescence enhancement"Gold standard" for amyloid identification due to birefringenceHigh sensitivity and specificity, suitable for high-throughput screening
Key Limitations Low sensitivity, potential for false positivesCan be biased by exogenous compounds[4][5][6][7]Laborious protocol, low reproducibility[8][9]Requires cell fixation and permeabilization for intracellular detection[10]

Experimental Protocols and Workflows

Detailed methodologies are essential for reproducible and reliable results. Below are the experimental protocols for both in-solution and tissue staining of protein aggregates for each dye, accompanied by workflow diagrams generated using Graphviz.

This compound

(Protocol adapted from general direct dye staining procedures due to lack of specific data for this compound in protein aggregate analysis.)

In-Solution Protein Aggregate Detection (Adapted from Congo Red Spectroscopic Assay)

This protocol is an adaptation of the Congo Red spectroscopic assay for the potential use of this compound in detecting protein aggregates in solution.

Materials:

  • This compound

  • Phosphate (B84403) buffer (5mM potassium phosphate, 150mM NaCl, pH 7.4)

  • Protein aggregate and monomer solutions

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer.

  • Filter the dye solution through a 0.2µm syringe filter.

  • In a cuvette, add the phosphate buffer and a small aliquot of the this compound stock solution.

  • Record the absorbance spectrum of the dye alone (e.g., from 400 to 700 nm).

  • Add the protein aggregate solution to the cuvette, mix, and incubate for approximately 30 minutes at room temperature.

  • Record the absorbance spectrum of the dye-aggregate mixture.

  • A red shift in the maximum absorbance is indicative of binding to amyloid-like aggregates.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dye Prepare this compound stock solution add_buffer Add buffer and dye to cuvette prep_dye->add_buffer prep_samples Prepare protein aggregate and monomer solutions add_aggregate Add protein aggregate solution and incubate prep_samples->add_aggregate record_dye Record absorbance of dye alone add_buffer->record_dye record_dye->add_aggregate record_mix Record absorbance of mixture add_aggregate->record_mix analyze Analyze for red shift in absorbance maximum record_mix->analyze

In-solution detection with this compound.
Tissue Staining of Protein Aggregates (Generalized Direct Dye Protocol)

This generalized protocol for direct dyes can be adapted for staining amyloid deposits in tissue sections with this compound.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • This compound staining solution (e.g., 0.5% in 50% ethanol)

  • Alkaline alcohol solution for differentiation

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and a graded ethanol series to water.

  • Stain with hematoxylin for nuclear counterstaining and rinse.

  • Incubate sections in the this compound staining solution for 15-20 minutes.

  • Rinse with distilled water.

  • Differentiate in alkaline alcohol solution.

  • Rinse thoroughly with tap water.

  • Dehydrate through a graded ethanol series and clear in xylene.

  • Mount with a resinous mounting medium.

  • Examine under a bright-field and polarizing microscope. Amyloid deposits may exhibit birefringence.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps deparaffinize Deparaffinize and rehydrate sections counterstain Counterstain with Hematoxylin deparaffinize->counterstain stain_dye Stain with C.I. Direct Yellow 27 solution counterstain->stain_dye differentiate Differentiate in alkaline alcohol stain_dye->differentiate dehydrate Dehydrate and clear sections differentiate->dehydrate mount Mount with resinous medium dehydrate->mount visualize Visualize under microscope mount->visualize

Tissue staining with this compound.

Thioflavin T (ThT)

ThT is a widely used fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β sheet structures of amyloid fibrils.

In-Solution Protein Aggregate Detection

This protocol describes a fluorescence-based assay to monitor protein aggregation kinetics in solution using ThT.[11][12][13]

Materials:

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 10mM phosphate, 150mM NaCl, pH 7.0)

  • Protein aggregate and monomer solutions

  • Fluorescence microplate reader or spectrofluorometer

  • 96-well black plates with clear bottoms

Procedure:

  • Prepare a ThT stock solution (e.g., 1 mM in water) and filter through a 0.2µm syringe filter.[2]

  • Prepare a working ThT solution by diluting the stock solution in the assay buffer to a final concentration of 10-25 µM.[2]

  • Mix the protein sample (monomers or pre-formed aggregates) with the ThT working solution in a 96-well plate.

  • Incubate at a desired temperature (e.g., 37°C), with or without shaking.

  • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[2]

  • For kinetic assays, take measurements at regular intervals.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_tht Prepare ThT stock and working solutions mix Mix protein samples with ThT in 96-well plate prep_tht->mix prep_samples Prepare protein samples prep_samples->mix incubate Incubate at desired temperature mix->incubate measure Measure fluorescence (Ex: ~450nm, Em: ~485nm) incubate->measure analyze Analyze fluorescence intensity over time measure->analyze

In-solution detection with Thioflavin T.
Tissue Staining of Protein Aggregates

This protocol is for the fluorescent staining of amyloid plaques in tissue sections using ThT.[14]

Materials:

  • Paraffin-embedded or frozen tissue sections

  • Xylene (for paraffin (B1166041) sections)

  • Graded ethanol series

  • 1% aqueous Thioflavin T solution

  • 1% acetic acid for differentiation

  • Aqueous mounting medium

Procedure:

  • Deparaffinize and rehydrate paraffin sections or bring frozen sections to water.

  • Incubate sections in a filtered 1% aqueous ThT solution for 3 minutes.[14]

  • Rinse with distilled water.

  • Differentiate in 1% acetic acid for 10-20 minutes to reduce background fluorescence.[14]

  • Wash thoroughly in running tap water for 3-5 minutes.[14]

  • Coverslip with an aqueous mounting medium.

  • Examine under a fluorescence microscope with appropriate filters. Amyloid deposits will appear bright yellow-green.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps deparaffinize Deparaffinize and rehydrate sections stain_tht Stain with 1% ThT solution deparaffinize->stain_tht differentiate Differentiate in 1% acetic acid stain_tht->differentiate wash Wash thoroughly in water differentiate->wash mount Mount with aqueous medium wash->mount visualize Visualize under fluorescence microscope mount->visualize G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cr Prepare filtered Congo Red solution record_cr Record absorbance of Congo Red alone prep_cr->record_cr prep_samples Prepare protein samples mix Add protein sample and incubate prep_samples->mix record_cr->mix record_mix Record absorbance of mixture mix->record_mix analyze Analyze for absorbance shift to ~540 nm record_mix->analyze G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps deparaffinize Deparaffinize and rehydrate sections pretreat Pre-treat with alkaline NaCl solution deparaffinize->pretreat stain_cr Stain with alkaline Congo Red pretreat->stain_cr counterstain Counterstain with Hematoxylin stain_cr->counterstain dehydrate Dehydrate and clear sections counterstain->dehydrate mount Mount with resinous medium dehydrate->mount visualize Visualize under polarizing microscope mount->visualize G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dye Prepare ProteoStat® detection dye add_dye Add diluted dye to 96-well plate prep_dye->add_dye prep_samples Prepare protein samples add_sample Add protein samples to wells prep_samples->add_sample add_dye->add_sample incubate Incubate for 15 min at room temperature add_sample->incubate measure Measure fluorescence (Ex: ~550nm, Em: ~600nm) incubate->measure analyze Quantify aggregate level from fluorescence intensity measure->analyze G cluster_prep Cell Preparation cluster_staining Staining cluster_final Analysis culture_cells Culture and treat cells to induce aggregation fix_perm Fix and permeabilize cells culture_cells->fix_perm stain_cells Incubate cells with detection reagent fix_perm->stain_cells prep_reagent Prepare dual detection reagent (ProteoStat® + Hoechst) prep_reagent->stain_cells wash Wash cells stain_cells->wash visualize Visualize by fluorescence microscopy or flow cytometry wash->visualize

References

A Comparative Guide to Direct Dyes for Quantitative Cellulose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cellulose (B213188), a key structural component of plant cell walls and a biomaterial with increasing importance in various industries, is crucial for a wide range of research and development applications. Direct dyes that specifically bind to cellulose offer a convenient and effective method for its analysis. This guide provides a quantitative comparison of three commonly used direct dyes—Congo Red, Calcofluor White, and Thioflavin T—to assist researchers in selecting the most appropriate dye for their specific needs. A fourth dye, Direct Brown 115, is also discussed as a qualitative staining agent.

Quantitative Performance Comparison

The selection of a suitable dye for cellulose quantification depends on several factors, including the required sensitivity, the instrumentation available, and the nature of the cellulose sample. The following table summarizes the key quantitative performance metrics for Congo Red, Calcofluor White, and Thioflavin T based on available literature. It is important to note that direct comparative studies for all parameters under identical conditions are limited, and thus the presented data is collated from various sources.

ParameterCongo RedCalcofluor WhiteThioflavin TDirect Brown 115
Principle of Detection Colorimetric (Absorbance Shift)FluorometricFluorometricColorimetric (Visual)
Binding Specificity Binds to β-1,4-glucans; also binds to amyloid proteins[1]Binds to β-1,3 and β-1,4-glucans (cellulose and chitin)[2][3]Binds to β-sheet-rich structures, including cellulose nanocrystals and amyloid fibrils[4][5]Binds to cellulose fibers[6]
Excitation Wavelength (λex) Not Applicable~355 nm[7], ~380 nm[3]~450 nm (bound state)[5]Not Applicable
Emission Wavelength (λem) Not Applicable~433 nm[7], ~475 nm[3]~482 nm (bound state)[5]Not Applicable
Molar Extinction Coefficient (ε) Not explicitly found for cellulose-bound state. For aqueous solution at 499.0 nm, ε ≈ 2.70 x 10⁵ M⁻¹cm⁻¹[8]Not ApplicableNot explicitly found for cellulose-bound state.Not Available
Quantum Yield (Φ) Not ApplicableNot explicitly found for cellulose-bound state.Significant fluorescence enhancement upon binding to cellulose nanocrystals[4]. Lifetime increases by ~1500 fold compared to in water.[4]Not Applicable
Binding Affinity (Kd) Not explicitly found for cellulose.Not explicitly found for cellulose.Moderate affinity to amyloid fibrils (Kd in the sub- and low-μM range)[9].Not Available
Primary Application Quantification of soluble cellulose (CRACC assay)[10]; Qualitative assessment of cellulase (B1617823) activity[11].Quantification of cellulose nanocrystals[12][13][14]; Staining of plant and fungal cell walls[6][15].Detection of cellulose nanocrystals[4]; Primarily used for amyloid fibril quantification[5].Qualitative staining of cellulose fibers[6].

Note: The quantitative data for these dyes, particularly binding affinity and quantum yield with specific types of cellulose, are not always available in a directly comparable format in the existing literature. The provided values and descriptions are based on the most relevant information found.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate quantification of cellulose. Below are generalized protocols for using Congo Red, Calcofluor White, and Thioflavin T for cellulose analysis. These should be optimized for specific sample types and instrumentation.

Protocol 1: Quantitative Analysis of Soluble Cellulose using Congo Red (CRACC Assay)

This protocol is adapted from the "Congo Red Analysis of Cellulose Concentration" (CRACC) method for the quantification of soluble cellulose derivatives like carboxymethyl cellulose (CMC).

Materials:

  • Congo Red stock solution (e.g., 1 mg/mL in water)

  • Cellulose standards (e.g., CMC of known concentrations)

  • Unknown cellulose samples

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standard curve:

    • Prepare a series of cellulose standards of known concentrations in the desired buffer.

    • Add a fixed amount of Congo Red stock solution to each standard and the unknown samples.

    • Incubate the mixtures for a specific time (e.g., 10 minutes) at room temperature to allow for binding.

  • Measure Absorbance:

    • Measure the absorbance of the standards and samples at the wavelength of maximum absorbance for the cellulose-bound Congo Red, which is typically shifted from that of the free dye. A common wavelength used is 490 nm.[16]

  • Quantification:

    • Plot the absorbance values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of the unknown cellulose samples by interpolating their absorbance values on the standard curve.

Protocol 2: Quantitative Analysis of Cellulose Nanocrystals using Calcofluor White

This protocol is based on the fluorescence staining of cellulose nanocrystals (CNCs).

Materials:

  • Calcofluor White M2R stock solution (e.g., 1 g/L in water)[7]

  • Cellulose nanocrystal (CNC) standards of known concentrations

  • Unknown CNC samples

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 5M) for pH adjustment[12]

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve:

    • Prepare a series of CNC standards in deionized water (e.g., up to 0.5% w/v).[12]

  • Staining:

    • In a 96-well plate, add your CNC standards and unknown samples.

    • Add KOH solution to make the samples basic (pH 12-13), which is optimal for staining.[12]

    • Add the Calcofluor White working solution to each well.

    • Incubate for a set time (e.g., up to 60 minutes) at a controlled temperature (e.g., 30°C) with continuous shaking to prevent sedimentation.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of around 433 nm.[7][12]

  • Quantification:

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

    • Calculate the concentration of the unknown CNC samples from the standard curve.

Protocol 3: Quantitative Analysis of Cellulose using Thioflavin T

This protocol is adapted from methods used for amyloid fibril detection and can be applied to cellulose nanocrystals, which also enhance ThT fluorescence.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., filtered 8 mg/mL in 10 mM phosphate buffer, 150 mM NaCl, pH 7.0)[5]

  • Cellulose standards (e.g., cellulose nanocrystals)

  • Unknown cellulose samples

  • Phosphate buffer (10 mM, 150 mM NaCl, pH 7.0)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare ThT Working Solution:

    • Dilute the ThT stock solution in the phosphate buffer to the desired final concentration (e.g., 25 µM).[17]

  • Sample Preparation and Staining:

    • Add cellulose standards and unknown samples to the wells of the 96-well plate.

    • Add the ThT working solution to each well.

    • Incubate for a short period (e.g., 1 minute) with stirring.[5]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of around 485 nm.[18]

  • Quantification:

    • Create a standard curve by plotting the fluorescence intensity of the standards versus their concentrations.

    • Determine the concentration of the unknown cellulose samples using the standard curve.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for cellulose quantification using the three primary dyes discussed.

Cellulose_Quantification_Workflow cluster_CongoRed Congo Red (Absorbance) cluster_CalcofluorWhite Calcofluor White (Fluorescence) cluster_ThioflavinT Thioflavin T (Fluorescence) CR_Start Prepare Cellulose Standards & Samples CR_AddDye Add Congo Red Solution CR_Start->CR_AddDye CR_Incubate Incubate CR_AddDye->CR_Incubate CR_Measure Measure Absorbance (490 nm) CR_Incubate->CR_Measure CR_Analyze Generate Standard Curve & Quantify CR_Measure->CR_Analyze CW_Start Prepare Cellulose Standards & Samples CW_AddKOH Add KOH (pH 12-13) CW_Start->CW_AddKOH CW_AddDye Add Calcofluor White CW_AddKOH->CW_AddDye CW_Incubate Incubate with Shaking CW_AddDye->CW_Incubate CW_Measure Measure Fluorescence (Ex: 355 nm, Em: 433 nm) CW_Incubate->CW_Measure CW_Analyze Generate Standard Curve & Quantify CW_Measure->CW_Analyze TT_Start Prepare Cellulose Standards & Samples TT_AddDye Add Thioflavin T Solution TT_Start->TT_AddDye TT_Incubate Incubate Briefly TT_AddDye->TT_Incubate TT_Measure Measure Fluorescence (Ex: 450 nm, Em: 485 nm) TT_Incubate->TT_Measure TT_Analyze Generate Standard Curve & Quantify TT_Measure->TT_Analyze

Caption: Experimental workflows for cellulose quantification.

The following diagram illustrates the fundamental principle of dye-based cellulose quantification, which relies on the relationship between the measurable signal and the concentration of the cellulose-dye complex.

Dye_Cellulose_Interaction Cellulose Cellulose Complex Cellulose-Dye Complex Cellulose->Complex Binding Dye Direct Dye Dye->Complex Signal Measurable Signal (Absorbance or Fluorescence) Complex->Signal Generates Quantification Quantification of Cellulose Signal->Quantification Proportional to

Caption: Principle of dye-based cellulose quantification.

Conclusion

The choice of a direct dye for cellulose analysis is contingent on the specific requirements of the experiment.

  • Congo Red offers a simple colorimetric method suitable for soluble cellulose derivatives.

  • Calcofluor White is a robust fluorescent stain for the quantification of various forms of cellulose, including nanocrystals, and benefits from a well-established protocol.

  • Thioflavin T , while primarily known for its use in amyloid research, shows significant promise for highly sensitive cellulose quantification due to its large fluorescence enhancement upon binding.

  • Direct Brown 115 is best suited for qualitative visualization of cellulose fibers rather than quantitative analysis.

Researchers should carefully consider the advantages and limitations of each dye, as outlined in this guide, to select the most appropriate tool for their cellulose analysis needs. Further optimization of the provided protocols for specific sample types and instrumentation is recommended to ensure accurate and reliable results.

References

Validating the Binding Affinity of C.I. Direct Yellow 27 to Target Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the binding affinity of the mono-azo dye, C.I. Direct Yellow 27, to a known interacting protein, Bovine Serum Albumin (BSA). It further presents a comparative analysis of the binding affinity of this compound with other known BSA-binding molecules, supported by experimental data from scientific literature. Detailed experimental protocols and workflow visualizations are included to assist researchers in designing and executing their own binding validation studies.

This compound and its Interaction with Bovine Serum Albumin (BSA)

This compound is a versatile dye used in various industrial and biological applications.[1] Recent studies have identified Bovine Serum Albumin (BSA), a major transport protein in the circulatory system, as a direct binding partner for this compound. Understanding the affinity of this interaction is crucial for evaluating the dye's potential biological effects and off-target interactions in biomedical research. A study investigating this interaction reported a binding constant (Ka) of 1.19 × 10⁵ M⁻¹ , indicating a moderate binding affinity.

Comparative Analysis of Binding Affinities to Bovine Serum Albumin

To provide context for the binding affinity of this compound, the following table summarizes the binding constants of various molecules to BSA, as reported in the literature. This comparison allows for an objective assessment of the relative binding strength of this compound.

CompoundBinding Constant (Ka) (M⁻¹)Experimental Technique
This compound 1.19 × 10⁵Fluorescence Quenching
Genistein2.66 × 10⁵Fluorescence Quenching
Ellagic Acid1.9 × 10⁵Fluorescence Quenching
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)2.5 × 10⁵Fluorescence Quenching
RoflumilastFluorescence Quenching
Tannic Acid2.58 × 10³Fluorescence Quenching

Note: The binding constant for Roflumilast was not explicitly stated in the provided search results as a numerical value.

Experimental Protocols for Validating Binding Affinity

Several biophysical techniques can be employed to determine the binding affinity between a small molecule like this compound and a target protein such as BSA. The choice of method often depends on the specific characteristics of the interacting molecules and the desired level of detail for the binding kinetics.

Fluorescence Quenching

This technique is widely used to study protein-ligand interactions by monitoring changes in the intrinsic fluorescence of a protein upon ligand binding.[2][3][4]

Principle: BSA contains tryptophan residues that fluoresce when excited with a specific wavelength of light. When a ligand, such as this compound, binds to BSA, it can "quench" or decrease this fluorescence. The extent of quenching is proportional to the concentration of the bound ligand and can be used to calculate the binding constant.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration for the experiment is typically in the micromolar range.

    • Prepare a stock solution of this compound in the same buffer.

  • Fluorescence Measurements:

    • Set the excitation wavelength of a spectrofluorometer to 280 nm (to excite tryptophan residues) and the emission wavelength to scan a range, typically from 300 to 400 nm.

    • Record the fluorescence spectrum of the BSA solution alone.

    • Successively add small aliquots of the this compound solution to the BSA solution.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence data for the inner filter effect if the ligand absorbs light at the excitation or emission wavelengths.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, where a complex is formed, the binding constant (Ka) and the number of binding sites (n) can be calculated from a plot of log[(F₀-F)/F] versus log[L], where F₀ is the fluorescence of BSA alone, F is the fluorescence in the presence of the ligand, and [L] is the ligand concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][6][7]

Principle: When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes as the ligand is titrated into the protein solution. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding reaction.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of BSA and this compound in the same, degassed buffer. Precise concentration determination is critical.

  • Instrument Setup:

    • Load the BSA solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the BSA solution while monitoring the heat changes.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor surface in real-time.[8][9]

Principle: A thin gold film on a sensor chip exhibits a phenomenon called surface plasmon resonance when illuminated with polarized light. When a protein is immobilized on this surface, the resonance angle changes. The binding of a ligand to the immobilized protein causes a further change in the refractive index at the surface, which is detected as a shift in the resonance angle. This allows for the real-time monitoring of association and dissociation kinetics.

Detailed Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize BSA onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of different concentrations of this compound (the analyte) over the sensor surface containing the immobilized BSA.

    • Monitor the association of the dye in real-time.

    • After the association phase, flow buffer over the surface to monitor the dissociation of the dye.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizing Experimental Workflows and Interactions

To aid in the conceptual understanding of the experimental processes and molecular interactions, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Fluorescence_Quenching cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis BSA_sol BSA Solution Spectro Spectrofluorometer BSA_sol->Spectro DY27_sol This compound Solution Titration Titrate with this compound DY27_sol->Titration Initial_Spec Record Initial BSA Spectrum Spectro->Initial_Spec Initial_Spec->Titration Record_Spectra Record Spectra after each addition Titration->Record_Spectra Correction Inner Filter Effect Correction Record_Spectra->Correction SV_Plot Stern-Volmer Plot Correction->SV_Plot Binding_Calc Calculate Ka and n SV_Plot->Binding_Calc

Caption: Workflow for determining binding affinity using fluorescence quenching.

BSA_Interaction_Diagram cluster_ligands Binding Ligands BSA Bovine Serum Albumin (BSA) Transport Transport in Bloodstream BSA->Transport DY27 This compound DY27->BSA Binds to Drugs Drugs Drugs->BSA Binds to Hormones Hormones Hormones->BSA Binds to FattyAcids Fatty Acids FattyAcids->BSA Binds to Distribution Tissue Distribution Transport->Distribution Metabolism Metabolism & Excretion Transport->Metabolism

Caption: Interaction and transport functions of Bovine Serum Albumin (BSA).

References

A Comparative Performance Analysis of C.I. Direct Yellow 27 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Direct Yellow 27 against other selected azo dyes. The analysis is supported by experimental data on key performance indicators such as color fastness and toxicity, providing a comprehensive overview for researchers and professionals in various scientific fields.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data on the color fastness properties of this compound and a selection of other commercially significant direct azo dyes when applied to cotton. The fastness ratings are based on the ISO 105 standard series, with higher numbers indicating better performance.

Table 1: Comparative Fastness Properties of Selected Direct Azo Dyes on Cotton

Dye NameC.I. NameLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - StainingRubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Direct Yellow 27139505[1][2]2[1][2]4-5[2]2-3[2]
Direct Red 81281604[3][4]1-2[5]4-5[3]3[3]
Direct Blue 86741806-7[6]2[6]2-3[7]1-2[7]
Direct Black 22354354-6[8][9]2[8][9]4[8][9]3[8][9]

Note: Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for wash and rubbing fastness, where a higher number indicates better performance.

Table 2: Toxicological Data for Selected Azo Dyes

Dye NameC.I. NameAcute Oral LD50 (Rat)Carcinogenic Potential
Direct Yellow 2713950Data not readily availableNot classified as a benzidine-based dye.
Direct Red 28 (Congo Red)22120Data not readily availableMetabolizes to benzidine, a known human carcinogen[10][11]
Direct Blue 622610> 2000 mg/kg bwMetabolizes to benzidine, a known human carcinogen[12][13]
Direct Black 3830235> 2000 mg/kg bwMetabolizes to benzidine, a known human carcinogen[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the International Organization for Standardization (ISO) 105 series of standards for color fastness testing.

Color Fastness to Artificial Light: Xenon Arc Fading Lamp Test (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus: Xenon arc fading lamp apparatus, blue wool references (scale 1-8), grey scale for assessing change in color.

  • Procedure:

    • A specimen of the dyed textile is mounted on a sample holder.

    • A set of blue wool references is also mounted in the same manner.

    • The specimen and references are exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity.

    • The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to a specific grade on the grey scale, or for a specified period.

    • The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool references.

Color Fastness to Domestic and Commercial Laundering (ISO 105-C06)

This method assesses the resistance of the color of textiles to laundering procedures.

  • Apparatus: Laundering machine (e.g., Launder-Ometer), stainless steel balls, multifibre adjacent fabric, grey scales for assessing change in color and staining.

  • Procedure:

    • A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.

    • The composite specimen is placed in a stainless steel container with a specified volume of soap solution and stainless steel balls.

    • The container is then agitated in the laundering machine at a specified temperature and for a specified duration.

    • After the washing cycle, the specimen is rinsed and dried.

    • The change in color of the specimen and the degree of staining on the multifibre adjacent fabric are assessed using the respective grey scales.

Color Fastness to Rubbing (ISO 105-X12)

This test evaluates the resistance of the color of textiles to rubbing off and staining other materials.

  • Apparatus: Crockmeter (rubbing fastness tester), standard cotton rubbing cloth, grey scale for assessing staining.

  • Procedure:

    • A specimen of the dyed textile is mounted on the base of the crockmeter.

    • A dry, standard cotton rubbing cloth is fixed to the rubbing finger of the crockmeter.

    • The rubbing finger is moved back and forth over the specimen for a specified number of cycles with a constant downward force.

    • The degree of color transferred to the dry rubbing cloth is assessed using the grey scale for staining.

    • The procedure is repeated with a wet rubbing cloth that has been wetted to a specific moisture content.

Mandatory Visualization

Experimental Workflow for Dye Performance Evaluation

G cluster_0 Dyeing Process cluster_1 Performance Testing cluster_2 Data Analysis Dye_Preparation Dye Solution Preparation Dyeing Dyeing of Fabric Samples Dye_Preparation->Dyeing Fabric_Preparation Fabric Scouring & Bleaching Fabric_Preparation->Dyeing Aftertreatment Aftertreatment (e.g., Fixing) Dyeing->Aftertreatment Light_Fastness Light Fastness Test (ISO 105-B02) Aftertreatment->Light_Fastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Aftertreatment->Wash_Fastness Rubbing_Fastness Rubbing Fastness Test (ISO 105-X12) Aftertreatment->Rubbing_Fastness Assessment Visual Assessment (Grey Scales) Light_Fastness->Assessment Wash_Fastness->Assessment Rubbing_Fastness->Assessment Comparison Comparative Analysis Assessment->Comparison

Caption: Workflow for the evaluation of azo dye performance on textiles.

Signaling Pathway of Azo Dye Metabolism

G AzoDye Azo Dye (R1-N=N-R2) Azoreductase Azoreductase (e.g., in gut microbiota) AzoDye->Azoreductase Substrate NADP NAD(P)+ Azoreductase->NADP Hydrazo Hydrazo Intermediate (R1-NH-NH-R2) Azoreductase->Hydrazo Reduction NADPH NAD(P)H NADPH->Azoreductase Cofactor AromaticAmines Aromatic Amines (R1-NH2 + R2-NH2) Hydrazo->AromaticAmines Cleavage Detoxification Detoxification (e.g., Glucuronidation) AromaticAmines->Detoxification Bioactivation Metabolic Bioactivation (e.g., N-hydroxylation) AromaticAmines->Bioactivation DNA_Adducts DNA Adducts Bioactivation->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic pathway of azo dyes leading to potential toxicity.

References

A Comparative Guide to C.I. Direct Yellow 27 and Established Fluorescent Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of C.I. Direct Yellow 27 with two well-established fluorescent probes, Thioflavin T and Calcofluor White. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate fluorescent tools for their specific applications. The guide summarizes key performance indicators, details experimental protocols for characterization, and provides visual workflows.

Quantitative Performance Comparison

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative characteristics of this compound, Thioflavin T, and Calcofluor White.

FeatureThis compoundThioflavin TCalcofluor White
Excitation Max (λex) ~393 nm~450 nm (bound)[1]~350-380 nm[2]
Emission Max (λem) ~356 nm (in water)~482 nm (bound)[1]~432-475 nm[2]
Quantum Yield (Φf) 0.41 (in water)0.43 (bound to fibrils)Not available in literature
Photostability Good light fastness (qualitative). Quantitative data not available.Susceptible to photobleaching[3][4]. Quantitative data not readily available.Photobleaching observed under laser scanning[5]. Quantitative data not readily available.
Binding Specificity Cellulose fibersAmyloid fibrils (β-sheet structures)[1]Cellulose and Chitin (β-1,3 and β-1,4-glucans)[6]
Common Applications Textile dyeing, general biological stain[7][8]Amyloid plaque detection in neurodegenerative disease research[1]Fungal and plant cell wall staining[6][9]

Experimental Protocols

Accurate and reproducible characterization of fluorescent probes is essential for their effective use. Below are detailed methodologies for determining key photophysical properties.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly used for its determination.

Principle: This method compares the integrated fluorescence intensity of the test sample to that of a standard with a known quantum yield, under conditions where both absorb the same number of photons.

Protocol:

  • Standard Selection: Choose a quantum yield standard that has absorption and emission spectra in a similar range to the test probe (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Solution Preparation: Prepare a series of dilutions for both the test probe and the standard in the same solvent. The concentrations should be adjusted to yield an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the test probe and the standard at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test probe and the standard.

    • The excitation wavelength should be the same for both the sample and the standard.

    • Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.

    • The quantum yield of the test sample (Φ_X) can be calculated using the following equation:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

      • η_X and η_ST are the refractive indices of the sample and standard solutions (if the solvents are different).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Select Quantum Yield Standard B Prepare Serial Dilutions (Test Probe & Standard) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Gradient of Linear Fit F->G H Calculate Quantum Yield (Φf) G->H G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sample with Fluorescent Probe B Mount Sample on Microscope A->B C Continuous Illumination (Constant Excitation Intensity) B->C D Acquire Time-Lapse Images C->D E Measure Fluorescence Intensity Over Time D->E F Plot Normalized Intensity vs. Time E->F G Determine Photobleaching Half-life (t1/2) F->G G cluster_probes Fluorescent Probes cluster_targets Biological Targets cluster_signal Fluorescence Signal DY27 This compound Cellulose Cellulose DY27->Cellulose Binds ThT Thioflavin T Amyloid Amyloid Fibrils (β-sheets) ThT->Amyloid Binds CFW Calcofluor White CFW->Cellulose Binds Chitin Chitin CFW->Chitin Binds Signal Enhanced Fluorescence Cellulose->Signal Chitin->Signal Amyloid->Signal

References

Navigating the Nuances of Amyloid Detection: A Comparative Guide to Direct Yellow 27 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of amyloidogenic diseases, the accurate and reproducible quantification of amyloid deposits is paramount. While various methods exist, those based on direct dyes offer a cost-effective and straightforward approach. This guide provides a comparative analysis of assays utilizing C.I. Direct Yellow 27 against other common amyloid-binding dyes, focusing on their performance, underlying mechanisms, and experimental protocols. Although specific inter-assay variability data for this compound-based methods are not extensively reported in peer-reviewed literature, this guide offers a framework for its application and evaluation alongside established alternatives.

Performance Characteristics of Amyloid-Binding Dyes

The selection of a suitable dye for amyloid detection hinges on several factors, including its binding affinity, spectral properties, and the specific application, whether it be qualitative histological staining or quantitative biochemical assays. Below is a summary of the key characteristics of this compound and two widely used alternatives: Congo Red and Thioflavin T.

PropertyThis compoundCongo RedThioflavin T (ThT)
Chemical Class Monoazo DyeDiazo DyeBenzothiazole Dye
Binding Target β-sheet structures in amyloid fibrilsβ-sheet structures in amyloid fibrilsβ-sheet structures in amyloid fibrils
Detection Method Colorimetric/FluorometricBright-field/Polarized Light Microscopy, SpectrophotometryFluorescence Spectroscopy
Key Feature Water-soluble yellow dye[1]Exhibits characteristic "apple-green" birefringence under polarized light[2]Significant fluorescence enhancement upon binding to amyloid fibrils[3]
Binding Affinity (Kd) Data not readily available~175 nM to Aβ fibrils[4]~890 nM to Aβ fibrils[4]
Excitation Max (Bound) ~393 nm (in water)~540 nm (Absorption)[4]~450 nm
Emission Max (Bound) Data not readily available for amyloid-bound state~610 nm (Fluorescence)[4]~482 nm
Inter-assay Variability (%CV) Data not readily available in public literature. Generally, for dye-binding assays, a CV of <15% is considered acceptable.[5][6]Dependent on specific assay format and quantification method.Dependent on specific assay format and quantification method.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for minimizing variability and ensuring the reliability of results. Below are representative protocols for amyloid staining in tissue sections using this compound, Congo Red, and Thioflavin T.

This compound Staining Protocol (General Method)

This protocol is a general guideline and may require optimization for specific tissue types and experimental conditions.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 3 minutes each).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 1% (w/v) solution of this compound in distilled water.

    • Incubate tissue sections in the staining solution for 30-60 minutes at room temperature.

  • Rinsing and Differentiation:

    • Briefly rinse slides in distilled water.

    • Differentiate in 70% ethanol for 1-2 minutes to reduce background staining.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol (95%, 100%; 3 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a resinous mounting medium.

Congo Red Staining with Polarization Microscopy

This is a standard method for the definitive histological identification of amyloid deposits.[7]

  • Deparaffinization and Rehydration:

    • As described for this compound.

  • Staining:

    • Prepare an alkaline Congo Red solution (e.g., 0.5% Congo Red in an alkaline alcohol solution saturated with sodium chloride).

    • Stain sections for 20-30 minutes.

  • Rinsing and Differentiation:

    • Rinse in ethanol.

  • Dehydration and Mounting:

    • Dehydrate and clear as described above.

    • Mount with a resinous mounting medium.

  • Microscopy:

    • Examine under a bright-field microscope for red to pink staining of amyloid.

    • Confirm amyloid presence by observing for apple-green birefringence under a polarizing microscope.

Thioflavin T (ThT) Fluorescence Staining

This method is highly sensitive for the detection of amyloid fibrils and is suitable for quantitative fluorescence microscopy.[8]

  • Deparaffinization and Rehydration:

    • As described for this compound.

  • Staining:

    • Prepare a 0.05% (w/v) Thioflavin T solution in 50% ethanol.

    • Stain sections for 5-8 minutes in the dark.

  • Differentiation:

    • Differentiate in 70% ethanol for 5 minutes.

  • Rinsing and Mounting:

    • Rinse thoroughly in distilled water.

    • Mount with an aqueous mounting medium.

  • Microscopy:

    • Examine under a fluorescence microscope with appropriate filters (e.g., excitation ~450 nm, emission ~482 nm). Amyloid deposits will fluoresce brightly.

Visualizing the Workflow and Binding Mechanism

To better understand the experimental process and the interaction of these dyes with amyloid fibrils, the following diagrams have been generated.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Staining Incubation with Dye Solution Rehydration->Staining Rinsing Rinsing Staining->Rinsing Differentiation Differentiation Rinsing->Differentiation Dehydration Dehydration (Ethanol Series) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy Image Acquisition & Analysis

Caption: General experimental workflow for amyloid staining in tissue sections.

G beta_sheet_1 β-strand beta_sheet_2 β-strand beta_sheet_3 β-strand beta_sheet_4 β-strand Dye Direct Dye Molecule (e.g., this compound) Dye->beta_sheet_2 Binding to β-sheet grooves Dye->beta_sheet_3

Caption: Schematic of direct dye binding to the β-sheet structure of an amyloid fibril.

Discussion and Recommendations

While this compound is a readily available and easy-to-use dye, the lack of extensive validation and performance data, particularly regarding its inter-assay variability, presents a challenge for its use in quantitative studies. For definitive identification and qualitative assessment of amyloid deposits in tissue, Congo Red with polarization microscopy remains the gold standard due to its high specificity.[2] For quantitative applications, especially those requiring high sensitivity such as monitoring fibrillization kinetics or quantifying amyloid load via fluorescence, Thioflavin T is a well-characterized and widely accepted choice.[3]

Researchers considering the use of this compound for quantitative purposes are strongly encouraged to perform in-house validation to determine its performance characteristics, including its binding affinity, specificity, and, most importantly, its intra- and inter-assay variability. Establishing these parameters is essential for ensuring the reliability and reproducibility of any data generated.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of C.I. Direct Yellow 27

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists dedicated to advancing drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as C.I. Direct Yellow 27, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this azo dye, ensuring the protection of your team and the integrity of your research.

This compound, a multifunctional dye, is recognized as being harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract[1]. Due to its chemical nature as an azo dye, it is prudent to handle it as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Azo dyes, as a class, can be toxic and may form carcinogenic aromatic amines under certain conditions[2][3]. Therefore, drain disposal of this compound is strictly prohibited[4][5].

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure you are wearing the appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat[1][6]. All handling of the powdered dye should be conducted in a chemical fume hood to minimize the risk of inhalation[1]. An emergency eye-wash station and safety shower should be readily accessible.

In the event of a spill, immediately alert personnel in the vicinity. For small spills, carefully sweep or vacuum the material into a suitable, labeled disposal container, avoiding the generation of dust[1]. Ensure the area is then thoroughly cleaned.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional and regulatory guidelines for hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated container. Be particularly careful to avoid mixing it with incompatible materials such as strong oxidizing or reducing agents[1][7][8].

  • Container Selection: Use a container that is chemically compatible with the dye. The original container, if in good condition, is often a suitable choice[7]. The container must have a secure, leak-proof closure and be free from damage[9].

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added to the container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][7]. This area must be at or near the point of waste generation and under the control of laboratory personnel[9]. Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Disposal Request: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[4]. Do not attempt to treat or neutralize the chemical waste yourself without a validated and approved protocol.

Quantitative Data for Hazardous Waste Storage

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA)[9]. Specific limits may vary by jurisdiction and institutional policies.

ParameterLimitRegulatory Context
Maximum Volume in SAA 55 gallonsFederal and state regulations often cap the total amount of hazardous waste that can be stored in an SAA.[4]
Maximum Volume of Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kg (solid)Stricter limits apply to acutely toxic chemicals.[4] While this compound is not typically P-listed, this highlights the importance of proper waste characterization.
Maximum Storage Time 12 months (or until full)Containers can typically be kept in an SAA for up to one year, provided the volume limits are not exceeded.[4] Once a container is full, it must be removed within a short timeframe (e.g., 3 days)[7].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generation is_hazardous Is the waste considered hazardous? start->is_hazardous treat_as_hazardous Default: Treat as hazardous waste is_hazardous->treat_as_hazardous Yes / Unsure prohibited Prohibited: Do not dispose down the drain or in regular trash is_hazardous->prohibited No (Requires formal hazard assessment) collect_waste Collect in a designated, compatible, and sealed container treat_as_hazardous->collect_waste label_waste Label container with 'Hazardous Waste' and chemical name collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for disposal pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, allowing your critical research to proceed with confidence and compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling C.I. Direct Yellow 27

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of C.I. Direct Yellow 27 in a laboratory setting. This guide provides detailed, step-by-step procedures for handling, personal protection, and disposal to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and establish a safe working environment.

This compound is a yellow powder that can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] Prolonged or repeated contact with the skin may lead to irritation.[1] Therefore, implementing appropriate safety measures is paramount.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Chemical Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles to prevent dust from causing irritation and inflammation.[1]
Hand Protection Protective GlovesWear appropriate protective gloves to prevent skin exposure.[1]
Body Protection Protective ClothingWear appropriate protective clothing to minimize contact with skin.[1]
Respiratory Protection Approved RespiratorUse an approved respirator, especially in situations where dust may be generated.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.

prep Preparation handling Handling prep->handling Proceed with caution spill Spill Response handling->spill In case of accident disposal Disposal handling->disposal After use decontamination Decontamination spill->decontamination Clean-up procedure disposal->decontamination Post-disposal

Safe Handling Workflow for this compound

Step-by-Step Handling and Disposal Procedures:

  • Preparation : Before handling, ensure that a safety shower and eye-bath are readily accessible.[1] Work should be conducted in a chemical fume hood to ensure adequate ventilation and minimize dust generation and accumulation.[1]

  • Handling : Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale the powder.[1] After handling, wash hands and other exposed areas thoroughly.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Spill Response : In the event of a spill, immediately implement clean-up procedures, observing all precautions outlined in the protective equipment section.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions during clean-up.[1]

  • Disposal : Dispose of waste material in a suitable disposal container according to all applicable federal, state, and local regulations.

  • Decontamination : After handling and disposal, decontaminate all work surfaces and equipment to prevent cross-contamination.

Emergency First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid.[1]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. Seek medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.